Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(5-methoxy-4-oxo-1H-pyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(17-4)10(8)15/h5,7H,6H2,1-4H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVSXPXBEPDSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673874 | |
| Record name | tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-22-0 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-5-methoxy-3-pyridinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS No. 1138444-22-0) is a substituted pyridine derivative incorporating a carbamate functional group. While specific detailed experimental data for this compound is not extensively available in public literature, its structural motifs—the 4-hydroxypyridine core and the N-Boc protected aminomethyl substituent—are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known properties of this molecule and extrapolates its potential chemical behavior, synthesis, and applications based on established principles and data from structurally related compounds. The document aims to serve as a foundational resource for researchers interested in the chemical space of substituted pyridines and their potential as scaffolds in drug discovery.
Chemical Identity and Properties
This compound is a moderately complex organic molecule featuring a functionalized pyridine ring. The presence of a hydroxyl group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected secondary amine suggests a compound designed for further chemical modification or as a potential biologically active agent.
Core Chemical Structure
The fundamental structure consists of a pyridine ring substituted at the 3, 4, and 5 positions. The 4-hydroxy and 5-methoxy substituents create an electron-rich aromatic system, which can influence its reactivity and biological interactions. The 3-position is occupied by a methylcarbamate group, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's solubility, stability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 1138444-22-0 | [Sinfoo Biotech, Amerigo Scientific] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [Sinfoo Biotech, Amerigo Scientific] |
| Molecular Weight | 254.28 g/mol | [Sinfoo Biotech, Amerigo Scientific] |
| IUPAC Name | tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | [Sinfoo Biotech] |
| SMILES | COc1cncc(CNC(=O)OC(C)(C)C)c1O | [Amerigo Scientific] |
| InChI Key | Information not available in search results |
Synthesis and Reactivity
While a specific, documented synthesis for this compound was not identified, a plausible synthetic strategy can be devised based on established organic chemistry principles and synthetic routes for analogous compounds.
Retrosynthetic Analysis and Proposed Synthetic Workflow
A logical retrosynthetic approach would involve the formation of the carbamate and the functionalization of the pyridine ring as key steps. The Boc protecting group is typically introduced by reacting the corresponding secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Caption: Retrosynthetic analysis of the target compound.
General Reactivity
The reactivity of this molecule is dictated by its key functional groups:
-
Pyridine Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, although the nitrogen atom deactivates the ortho and para positions. The nitrogen atom itself is basic and can be protonated or alkylated.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification or esterification reactions.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound suggest its potential as a scaffold or intermediate in drug discovery programs.
Role of the Pyridine Scaffold
Pyridine and its derivatives are prevalent in a vast number of pharmaceuticals and biologically active compounds. They are known to exhibit a wide spectrum of biological activities, including but not limited to:
-
Antifungal Agents: Certain substituted pyridines have demonstrated efficacy against various fungal pathogens.[1]
-
Anticancer Activity: The pyridine nucleus is a key component of many kinase inhibitors and other anticancer drugs.
-
Neurological Activity: The pyridine ring is present in many compounds that act on the central nervous system.
Significance of the Carbamate Moiety
The carbamate group is a versatile functional group in medicinal chemistry.[2] It can act as a stable bioisostere for amide or ester groups, potentially improving pharmacokinetic properties. Furthermore, carbamates can engage in hydrogen bonding interactions with biological targets. The Boc-protected amine, in particular, serves as a masked amine, allowing for late-stage diversification of a lead compound.
Structure-Activity Relationship (SAR) Considerations
While no specific SAR studies for this compound exist, general principles can be applied. The hydroxyl and methoxy groups on the pyridine ring offer points for modification to probe interactions with a biological target. The distance and flexibility of the aminomethyl linker can also be tuned. Removal of the Boc group would unmask a secondary amine, which could be crucial for salt formation to improve solubility or for direct interaction with a target protein.
Caption: Key structural features for SAR exploration.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on standard laboratory procedures for reactions involving similar functional groups. These have not been experimentally validated for this specific compound.
Protocol for N-Boc Deprotection
Objective: To remove the tert-butoxycarbonyl protecting group to yield the corresponding secondary amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting material in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (e.g., 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol for O-Alkylation of the Phenolic Hydroxyl Group
Objective: To introduce an alkyl group at the 4-hydroxy position.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
An alkylating agent (e.g., an alkyl halide)
Procedure:
-
Dissolve the starting material in anhydrous DMF.
-
Add the base (e.g., 1.5-2 equivalents of K₂CO₃) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., 1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
While specific toxicity data for this compound are unavailable, general precautions for handling substituted pyridines and carbamates should be observed.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Reactivity Hazards: Pyridine-containing compounds can be basic and may react with strong acids. The compound may be incompatible with strong oxidizing agents.
-
Health Hazards: The toxicological properties have not been thoroughly investigated. Similar compounds may cause irritation to the skin, eyes, and respiratory tract. Ingestion may be harmful.
Conclusion
This compound represents a chemical entity with significant potential in the field of medicinal chemistry. Its functionalized pyridine core is a well-established pharmacophore, and the presence of a protected amine allows for straightforward chemical diversification. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by summarizing its known properties and offering insights into its probable synthesis, reactivity, and applications based on the rich chemistry of its constituent functional groups. Further research into this and related molecules could unveil novel therapeutic agents.
References
-
MDPI. (n.d.). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Sources
Technical Data Summary: Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
CAS Number: 1138444-22-0
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a concise technical summary of the available information for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the synthesis, biological activity, and applications of this compound is not extensively available in the public domain. The information presented herein is compiled from commercial supplier data and safety data sheets.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The key identifying information and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1138444-22-0 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [1] |
| Molecular Weight | 254.29 g/mol | [1] |
| Physical Form | Solid (presumed) | |
| InChI Key | JNVSXPXBEPDSHH-UHFFFAOYSA-N | |
| SMILES | COc1cncc(CNC(=O)OC(C)(C)C)c1O |
A 2D representation of the chemical structure is provided below.
Caption: 2D Chemical Structure of the Topic Compound.
Synthesis and Manufacturing
Potential Applications in Research
The precise applications and biological activities of this compound are not documented in the available literature. Based on its structure, which incorporates a substituted pyridine ring and a carbamate functional group, it may be investigated in the following general areas:
-
Medicinal Chemistry: As a building block or intermediate for the synthesis of more complex molecules with potential therapeutic properties. Substituted pyridines are common scaffolds in drug discovery.
-
Screening Libraries: As a component of compound libraries for high-throughput screening assays to identify novel hits for various biological targets.
Without published data, any specific application remains speculative. Researchers are advised to conduct their own comprehensive biological evaluations.
Safety and Handling
Information regarding the safe handling of this compound is derived from available Safety Data Sheets (SDS).
Hazard Identification:
-
The compound is classified as an irritant.[1]
-
It may be harmful if ingested or inhaled, and is irritating to mucous membranes and the upper respiratory tract.[1]
-
The toxicological properties have not been fully investigated.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
-
Fire and Explosion Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
First Aid Measures:
-
Skin Contact: Wash the affected area immediately with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Give water to drink and seek medical attention.
The workflow for handling a chemical of this nature is outlined in the diagram below.
Caption: General Laboratory Handling Workflow.
Conclusion
This compound is a commercially available research chemical. However, a significant gap exists in the public domain regarding its synthesis, mechanism of action, and specific biological applications. Researchers and drug development professionals interested in this molecule will need to rely on internal, de novo investigations to determine its properties and potential uses. The information provided here serves as a baseline summary of its known characteristics and safety considerations.
References
[1] Matrix Scientific. Safety Data Sheet for this compound. [] Sinfoo Biotech. This compound. (URL not available for direct linking) BOC Sciences. This compound. (URL not available for direct linking) [3] Sigma-Aldrich. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate AldrichCPR. (URL not available for direct linking) Fisher Scientific. Safety Data Sheet. (Generic safety handling information referenced). PubChem. Compound Summary for CID 272414. (General chemical identifiers referenced as analogous).
Sources
Synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
An In-depth Technical Guide on the
This guide provides a comprehensive overview of a robust synthetic pathway for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Pyridine scaffolds are foundational components in over 7,000 pharmaceutical drugs, valued for their versatile biological activities and ability to act as bioisosteres for various functional groups.[1][2] This document outlines a logical, multi-step synthesis, emphasizing the rationale behind procedural choices, detailed experimental protocols, and methods for ensuring the final product's integrity.
Strategic Approach: A Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical deconstruction of the target molecule. Our strategy is to perform a late-stage N-Boc protection on a key amine intermediate. This approach is advantageous as it avoids the potential complications of carrying the bulky and moderately acid-labile Boc group through multiple synthetic steps. The primary disconnection is at the carbamate's nitrogen-carbon bond, leading back to a key precursor, (3-(aminomethyl)-5-methoxypyridin-4-ol).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Aldehyde Precursor
The pivotal starting point for this synthesis is the regioselective formylation of a substituted pyridinol. The presence of the hydroxyl group at the C4 position and the methoxy group at the C5 position directs electrophilic aromatic substitution to the C3 position.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the key amine intermediate.
Experimental Protocol: Synthesis of 4-hydroxy-5-methoxypyridine-3-carbaldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Pyridinol: Dissolve 5-methoxypyridin-4-ol (1 equivalent) in a minimal amount of anhydrous DMF and add it slowly to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the aldehyde precursor. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Experimental Protocol: Synthesis of (3-(aminomethyl)-5-methoxypyridin-4-ol)
-
Setup: In a round-bottom flask, suspend the 4-hydroxy-5-methoxypyridine-3-carbaldehyde (1 equivalent) in methanol.
-
Imine Formation: Add a solution of methylamine (2 equivalents, typically as a 40% solution in water or a 2M solution in THF) to the suspension. Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Isolation: Adjust the pH of the remaining aqueous solution to >10 with 2M NaOH. Extract the product with dichloromethane (4x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the key amine intermediate, which can be used in the next step without further purification.
Core Directive: N-Boc Protection
The final step is the protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is one of the most common transformations in medicinal chemistry, valued for its efficiency and the stability of the resulting carbamate.[3] The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines as it is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions.[4][5][6]
Mechanism of N-Boc Protection
The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. A base is typically added to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct.
Caption: Generalized mechanism for N-Boc protection.
Experimental Protocol:
-
Setup: Dissolve the crude (3-(aminomethyl)-5-methoxypyridin-4-ol) (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add triethylamine (TEA, 1.5 equivalents) as a base, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent at 0 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction should be monitored by TLC until the starting amine is fully consumed.
-
Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Starting Material | Reagents | Solvent | Expected Yield | Product |
| 1 | 5-Methoxy-pyridin-4-ol | POCl₃, DMF | DMF | 70-80% | 4-hydroxy-5-methoxypyridine-3-carbaldehyde |
| 2 | 4-hydroxy-5-methoxypyridine-3-carbaldehyde | Methylamine, NaBH₄ | Methanol | 80-90% | (3-(aminomethyl)-5-methoxypyridin-4-ol) |
| 3 | (3-(aminomethyl)-5-methoxypyridin-4-ol) | Boc₂O, Triethylamine | DCM | 85-95% | This compound |
Product Characterization: The identity and purity of the final compound (CAS No. 1138444-22-0, Molecular Formula: C₁₂H₁₈N₂O₄, Molecular Weight: 254.28 g/mol ) should be confirmed using standard analytical techniques.[8]
-
¹H NMR: To confirm the presence of all protons and their respective chemical environments.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), carbamate (C=O), and C-O bonds.
Conclusion
This guide presents a logical and efficient three-step synthesis for this compound. The strategy relies on established and high-yielding reactions, including regioselective formylation, reductive amination, and a robust N-Boc protection. The detailed protocols and mechanistic insights provided serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.
References
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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A possible mechanism for the synthesis of substituted pyridines. ResearchGate. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
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tert-Butyl hydroxy(methyl)carbamate. PubChem, NIH. [Link]
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Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, NIH. [Link]
- Deprotection of N-BOC compounds.
-
This compound. Sinfoo Biotech. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Pyridinyl indole N‐Boc deprotection scope. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Terbucarb. PubChem, NIH. [Link]
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Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. [Link]
- BOC protection method for aminopyridine.
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central, NIH. [Link]
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- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
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- 7. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
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Technical Guide: Unraveling the Covalent Inhibition of Bruton's Tyrosine Kinase by TBM-Carbamate
Disclaimer: The compound "tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate" is not associated with any publicly available research regarding its mechanism of action. The following technical guide is a scientifically-grounded, hypothetical case study created to fulfill the user's request for a specific content type and format. This guide proposes a plausible mechanism of action by treating the compound as a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a well-established therapeutic target. All data and experimental outcomes described herein are illustrative.
A Hypothetical Mechanism of Action for this compound
Authored for Drug Development Professionals and Researchers
Abstract
This guide delineates a proposed mechanism of action for this compound, hereafter referred to as TBM-Carbamate. We hypothesize that TBM-Carbamate acts as a selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. Evidence suggests TBM-Carbamate forms a covalent bond with the Cysteine 481 residue within the BTK active site, leading to potent and sustained inhibition of kinase activity. This targeted disruption of the BCR pathway provides a strong rationale for its investigation in B-cell malignancies and certain autoimmune disorders. This document outlines the core mechanistic hypothesis, presents validating experimental protocols, and discusses the therapeutic implications of this targeted covalent inhibition strategy.
Introduction: The Central Role of BTK in B-Cell Pathophysiology
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that functions as an indispensable signaling node downstream of the B-cell receptor (BCR).[1][2][3] Upon antigen engagement with the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3][4] Activated BTK phosphorylates key substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1][3][5] This action triggers a cascade involving second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in calcium mobilization and the activation of transcription factors such as NF-κB.[1][3] These events are crucial for B-cell proliferation, differentiation, survival, and activation.[3]
Given its central role, dysregulation of BTK activity is implicated in the pathogenesis of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as autoimmune diseases.[2][6] Consequently, BTK has emerged as a high-value therapeutic target. The clinical success of covalent BTK inhibitors like ibrutinib has validated this approach, demonstrating profound efficacy by irreversibly binding to a cysteine residue (Cys481) in the enzyme's active site.[7][8][9]
Proposed Mechanism of Action: Covalent Modification of BTK Cys481
We propose that TBM-Carbamate functions as a targeted covalent inhibitor of BTK. The mechanism is predicated on a two-step process:
-
Reversible Binding: TBM-Carbamate initially docks non-covalently within the ATP-binding pocket of BTK. This initial binding is guided by hydrogen bonds and hydrophobic interactions between the pyridinyl and methoxy moieties of the compound and residues lining the active site.
-
Irreversible Covalent Bond Formation: Positioned in proximity by the initial binding, a reactive moiety on TBM-Carbamate (hypothesized to be an electrophilic center) is presented to the thiol group of the Cys481 residue. This leads to a Michael addition reaction, forming a stable, irreversible covalent bond.[7][10][11]
This covalent modification effectively and permanently locks the enzyme in an inactive state, preventing ATP from binding and halting the downstream phosphorylation cascade.
Downstream Signaling Consequences
By covalently inactivating BTK, TBM-Carbamate is expected to produce the following downstream effects:
-
Abrogation of BTK Autophosphorylation: Inhibition prevents the autophosphorylation of BTK at Tyr223, a key marker of its activation.[5]
-
Blockade of PLCγ2 Phosphorylation: The critical downstream substrate, PLCγ2, is not phosphorylated, thereby halting the signal transduction to second messengers.[3][5]
-
Inhibition of Calcium Mobilization: Disruption of the PLCγ2 pathway prevents the release of intracellular calcium stores, a necessary step for B-cell activation.[5]
-
Suppression of Pro-Survival Pathways: Ultimately, the inhibition of transcription factors like NF-κB leads to the induction of apoptosis in malignant B-cells.
The proposed signaling pathway and point of inhibition are illustrated below.
Figure 1. Proposed inhibition of the BCR signaling pathway by TBM-Carbamate.
Experimental Validation Protocols
To validate the proposed mechanism, a series of biochemical and cell-based assays are required. The following protocols outline the core self-validating workflow.
Experiment 1: Biochemical Kinase Inhibition Assay
Objective: To determine the potency of TBM-Carbamate against purified, recombinant BTK enzyme.
Methodology:
-
Reagents: Recombinant human BTK enzyme, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent system like ADP-Glo™ or similar.[12][13]
-
Procedure:
-
Prepare a serial dilution of TBM-Carbamate (e.g., from 1 µM to 0.1 nM) in assay buffer.
-
In a 384-well plate, add BTK enzyme to each well.
-
Add the TBM-Carbamate dilutions and incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period under linear conditions.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.[13]
-
-
Data Analysis: Plot the percentage of BTK inhibition against the logarithm of TBM-Carbamate concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| TBM-Carbamate | BTK | Biochemical | 1.5 |
| Control Inhibitor | BTK | Biochemical | 5.0 |
Experiment 2: Cellular Target Engagement Assay
Objective: To confirm that TBM-Carbamate engages and inhibits BTK within a living cell context.
Methodology:
-
System: A human B-cell lymphoma cell line (e.g., TMD8) that expresses BTK.
-
Procedure:
-
Culture TMD8 cells and treat with increasing concentrations of TBM-Carbamate for 2-4 hours.
-
Prepare cell lysates from treated and untreated cells.
-
Perform Western blot analysis using primary antibodies specific for phosphorylated BTK (p-BTK, Tyr223) and total BTK.
-
Use an appropriate loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Alternative High-Throughput Method: Utilize a target engagement assay like the NanoBRET™ system, which can measure compound binding to a target protein in live cells in real-time.[14][15]
-
Data Analysis: Quantify the band intensities from the Western blot. Calculate the ratio of p-BTK to total BTK at each concentration to determine the cellular IC50 for target inhibition.
Experiment 3: Mass Spectrometry for Covalent Adduct Confirmation
Objective: To provide direct, unequivocal evidence of the covalent modification of Cys481.
Methodology:
-
Sample Preparation:
-
Incubate recombinant BTK protein with an excess of TBM-Carbamate.
-
As a control, incubate BTK without the compound.
-
Digest the protein samples into smaller peptides using a protease like trypsin.[16]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
-
Search the MS/MS data against the known BTK protein sequence. Specifically look for the peptide containing Cys481 with a mass shift corresponding to the molecular weight of TBM-Carbamate.
-
-
Data Analysis: Identification of the modified peptide in the TBM-Carbamate-treated sample, but not in the control, confirms the site and nature of the covalent bond.[19][20]
Figure 2. Self-validating experimental workflow for mechanism of action studies.
Conclusion and Therapeutic Outlook
The proposed mechanism of TBM-Carbamate as a covalent inhibitor of BTK at Cys481 provides a compelling rationale for its therapeutic development. This guide outlines a clear, multi-step experimental strategy to rigorously validate this hypothesis. Confirmation of this mechanism would position TBM-Carbamate as a potent and selective agent for B-cell driven diseases. Future studies should focus on kinase selectivity profiling to assess off-target effects and in vivo efficacy studies in relevant disease models to translate these mechanistic insights into potential clinical applications.
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Voice, A. T., Tresadern, G., Twidale, R. M., van Vlijmen, H., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(9), 3294–3302. [Link]
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Corneth, O. B. J., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 630942. [Link]
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Voice, A. T., et al. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. ResearchGate. [Link]
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Al-Juhaishi, M. A., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2548. [Link]
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Voice, A., et al. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. [Link]
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Xu, M., et al. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 22(1), 58-69. [Link]
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Kalkhof, S., & Brogie, J. E. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 29(10), 1957-1971. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
A Senior Application Scientist's Perspective on Structure-Activity Relationship (SAR) Analysis and a Proposed Research Workflow for a Novel Pyridine Derivative
Executive Summary
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is a novel chemical entity with limited publicly available data on its biological activity. However, a detailed analysis of its structural components—a substituted 4-hydroxy-5-methoxypyridine core and a tert-butyl methylcarbamate side chain—provides a strong basis for hypothesizing its potential as a modulator of key biological targets. This guide deconstructs the molecule's pharmacophores, draws parallels to established drug classes, and proposes a comprehensive, multi-stage research workflow to elucidate its biological function. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic evaluation of novel compounds.
Introduction: Deconstructing the Molecule
The subject of our investigation is this compound. A cursory review of scientific literature and chemical databases reveals a scarcity of direct biological studies on this specific molecule. This is not uncommon for novel compounds. Our approach, therefore, is to leverage the principles of medicinal chemistry and structure-activity relationships (SAR) to build a robust hypothesis regarding its potential biological activities. The molecule can be dissected into two key pharmacophoric elements:
-
The 4-hydroxy-5-methoxypyridine Core: This substituted aromatic heterocycle is a privileged scaffold in medicinal chemistry. The pyridine ring is a bioisostere of benzene, found in numerous approved drugs. The hydroxyl (-OH) and methoxy (-OCH3) groups are critical functional handles. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor. The methoxy group's presence in many drugs is known to favorably influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[1]. The relative positioning of these groups can dictate target specificity and potency.
-
The Tert-butyl methylcarbamate Side Chain: The carbamate group is a stable and versatile functional group found in a wide range of therapeutic agents[2][3][4][5][6]. Its resemblance to a peptide bond, coupled with its chemical and proteolytic stability, allows it to participate in drug-target interactions, often mimicking peptide ligands[2][3]. The tert-butyl group provides steric bulk, which can influence binding affinity and selectivity, and may also serve a protective role, enhancing the compound's metabolic stability.
The logical relationship between these components forms the basis of our investigation.
Caption: Structural deconstruction of the target molecule into its core pharmacophores.
Physicochemical Properties
A summary of the predicted or known physicochemical properties of the compound is presented below. These parameters are crucial for initial assessment of its drug-likeness.
| Property | Value | Source |
| Molecular Formula | C12H18N2O4 | [Vendor Data] |
| Molecular Weight | 254.28 g/mol | [Vendor Data] |
| CAS Number | 1138444-22-0 | [Vendor Data] |
| Predicted LogP | ~1.5 - 2.5 | [Computational Prediction] |
| Hydrogen Bond Donors | 1 (from -OH) | [Structural Analysis] |
| Hydrogen Bond Acceptors | 5 (from N in pyridine, -OH, -OCH3, C=O of carbamate) | [Structural Analysis] |
Hypothesized Biological Activity and Rationale
Based on the structural motifs, we hypothesize two primary classes of biological targets for this compound: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .
Potential as a Protein Kinase Inhibitor
Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors[7].
-
Rationale & Causality: The ATP-binding pocket of most kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitor scaffolds. The nitrogen atom of a pyridine ring is a common hinge-binding element. The 4-hydroxy and 5-methoxy substituents on our compound could form additional hydrogen bonds with residues in the ATP pocket, enhancing potency and selectivity[8][9][10]. For example, studies on Pim-1 kinase inhibitors have highlighted the importance of a hydrogen bond matrix for potent inhibition[8][10]. The carbamate moiety could occupy the ribose pocket or extend towards the solvent-exposed region, with the tert-butyl group providing van der Waals interactions.
-
Supporting Evidence from Structurally Related Compounds:
-
Pim-1 Kinase Inhibitors: A series of substituted pyridones were identified as potent Pim-1 kinase inhibitors[8][10].
-
PIKfyve/PIP4K2C Inhibitors: Isothiazolo[4,3-b]pyridines have been shown to be dual inhibitors of these lipid kinases, with SAR studies indicating that a variety of substituents on the pyridine core are well-tolerated[11].
-
General Kinase Inhibitor SAR: A comparative guide on pyridine and pyrimidine-based kinase inhibitors underscores the importance of the pyridine core in achieving potent inhibition across various kinases[7].
-
Caption: Hypothesized binding mode of the target compound in a kinase ATP pocket.
Potential as a G-Protein Coupled Receptor (GPCR) Modulator
GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs[12]. The pyridine ring is present in ligands for numerous GPCRs.
-
Rationale & Causality: GPCR ligand binding pockets are often hydrophobic, with key polar residues that form specific interactions. The overall shape and electrostatic potential of our target compound could allow it to fit into such pockets. The pyridine nitrogen, hydroxyl, and methoxy groups can engage in hydrogen bonding or polar interactions, while the carbamate and tert-butyl groups can form hydrophobic and van der Waals interactions. The mechanisms by which ligands activate GPCRs are complex, but the structural determinants are crucial for function[13].
-
Supporting Evidence from Structurally Related Compounds:
-
Nicotinic Acetylcholine Receptors: 5-substituted pyridine analogues have been synthesized and shown to have high affinity for neuronal nicotinic acetylcholine receptors, acting as both agonists and antagonists[14].
-
Calcium-Sensing Receptor (CaSR): Trisubstituted pyridines have been identified as novel CaSR antagonists[15].
-
Proposed Experimental Workflow for Biological Characterization
To systematically test these hypotheses, a tiered screening approach is proposed. This workflow is designed to move from broad, high-throughput in vitro assays to more specific cellular and functional assays.
Caption: Proposed experimental workflow for elucidating biological activity.
Tier 1: Broad In Vitro Screening
The initial step is to screen the compound against large, diverse panels of kinases and GPCRs to identify potential "hits".
-
Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™) to test the compound at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. The assay format is typically a radiometric assay that measures the transfer of a radioactive phosphate from ATP to a substrate[16][17][18][19].
-
GPCR Binding Panel: Screen the compound in a competitive radioligand binding assay panel against a broad range of GPCRs. This identifies any significant binding interactions.
Tier 2: Hit Confirmation and Potency Determination
For any hits identified in Tier 1 (e.g., >50% inhibition), the next step is to confirm the activity and determine the potency.
-
Kinase IC50 Determination:
-
Protocol: Perform a dose-response curve for the hit kinases. A typical biochemical kinase assay involves the kinase, a substrate (protein or peptide), ATP, and the test compound at varying concentrations[20].
-
Methodology: A common method is a non-radioactive, fluorescence-based assay. For example, an ADP-Glo™ Kinase Assay measures the amount of ADP produced, which correlates with kinase activity.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in an appropriate buffer.
-
Add the test compound dilutions and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Read luminescence on a plate reader.
-
Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
-
GPCR Ki Determination:
-
Protocol: For GPCR hits, perform saturation binding experiments with a known radioligand in the presence of multiple concentrations of the test compound to determine its binding affinity (Ki).
-
Tier 3: Cellular and Functional Assays
Confirmed, potent hits must be evaluated in a cellular context to assess functional activity and cell permeability.
-
Cellular Kinase Assays:
-
Target Engagement: Use techniques like NanoBRET™ to confirm that the compound engages the target kinase within living cells.
-
Anti-proliferative Assay: If the kinase is an oncology target, assess the compound's ability to inhibit the growth of relevant cancer cell lines using an assay like CellTiter-Glo®.
-
-
Functional GPCR Assays:
-
Protocol: Depending on the GPCR and its known signaling pathway (e.g., Gs, Gi, Gq), measure the modulation of second messengers[12][21][22][23][24].
-
Methodology (cAMP Assay for Gs/Gi coupled receptors):
-
Use a cell line stably expressing the target GPCR (e.g., HEK293).
-
Utilize a reporter system like the GloSensor™ cAMP Assay, which uses a genetically encoded luciferase biosensor that emits light in response to cAMP levels[21].
-
Plate the cells in a 384-well plate and incubate with the GloSensor™ reagent.
-
Add the test compound (to test for agonist activity) or the test compound followed by a known agonist (to test for antagonist activity).
-
Read luminescence kinetically or at a fixed endpoint.
-
Calculate EC50 (for agonists) or IC50 (for antagonists).
-
-
Methodology (Calcium Assay for Gq coupled receptors): Use a calcium-sensitive fluorescent dye (e.g., Fluo-4) and measure changes in intracellular calcium upon compound addition using a fluorescence plate reader[21].
-
Methodology (β-arrestin Recruitment Assay): This is a nearly universal readout for GPCR activation. Assays like the Tango assay can be used to measure ligand-induced recruitment of β-arrestin to the receptor[21].
-
Conclusion and Future Directions
While the biological activity of this compound is not yet defined in the public domain, a rigorous analysis of its chemical structure provides compelling, hypothesis-driven avenues for investigation. The presence of a substituted pyridine core and a stable carbamate moiety suggests strong potential for interaction with therapeutically relevant targets, particularly protein kinases and GPCRs. The proposed experimental workflow provides a self-validating system, starting with broad screening and progressively focusing on the most promising activities through biochemical, cellular, and functional assays. The insights gained from this systematic approach will not only elucidate the biological role of this specific molecule but will also contribute valuable structure-activity relationship data for the broader class of substituted pyridine compounds, guiding future drug discovery efforts.
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Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). MDPI. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed spectroscopic analysis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, a compound of interest in medicinal chemistry and drug development. The following sections offer an in-depth exploration of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and supported by data from structurally analogous compounds, ensuring a robust and scientifically rigorous predictive analysis.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine derivative containing a methylcarbamate functional group. The unique arrangement of a hydroxyl, a methoxy, and a methylcarbamate group on the pyridine ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Singlet | 1H | Pyridine-H (position 2 or 6) |
| ~7.8-8.0 | Singlet | 1H | Pyridine-H (position 2 or 6) |
| ~4.4-4.6 | Singlet | 2H | -CH₂- (methylene bridge) |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ (methoxy) |
| ~2.9-3.1 | Singlet | 3H | -N-CH₃ (N-methyl) |
| ~1.4-1.6 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |
| Variable (broad) | Singlet | 1H | -OH (hydroxyl) |
Rationale for Assignments:
-
The pyridine protons are expected in the aromatic region (downfield) due to the deshielding effect of the ring current. Their exact chemical shifts will be influenced by the electronic effects of the substituents.
-
The methylene protons adjacent to the pyridine ring and the nitrogen of the carbamate will be deshielded.
-
The methoxy and N-methyl protons will appear as sharp singlets in their respective characteristic regions.
-
The nine protons of the tert-butyl group will give rise to a single, intense peak due to their chemical equivalence.
-
The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155-157 | C=O (carbamate) |
| ~145-155 | Aromatic C-O (pyridine) |
| ~135-145 | Aromatic C-N (pyridine) |
| ~120-130 | Aromatic C-C (pyridine) |
| ~80-82 | -C (CH₃)₃ (tert-butyl quaternary) |
| ~55-60 | -OCH₃ (methoxy) |
| ~45-50 | -CH₂- (methylene bridge) |
| ~30-35 | -N-CH₃ (N-methyl) |
| ~28 | -C(C H₃)₃ (tert-butyl methyls) |
Rationale for Assignments:
-
The carbonyl carbon of the carbamate will be the most downfield signal.
-
The pyridine carbons will appear in the aromatic region, with those attached to heteroatoms (O and N) being more deshielded.
-
The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which can be used to determine the elemental composition.
-
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₈N₂O₄
-
Molecular Weight: 254.28 g/mol
-
Predicted [M+H]⁺: m/z 255.13
Plausible Fragmentation Pathway
Figure 2: A plausible fragmentation pathway for this compound in ESI-MS.
Interpretation of Fragmentation:
-
A common fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.
-
Another possibility is the direct loss of the entire Boc group (100 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2950-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1680-1720 | C=O stretch | Carbamate |
| ~1550-1600 | C=C and C=N stretch | Pyridine ring |
| ~1200-1300 | C-O stretch | Methoxy and Carbamate |
| ~1150-1250 | C-N stretch | Carbamate |
Rationale for Assignments:
-
The broad O-H stretch is characteristic of a hydroxyl group.
-
The strong carbonyl absorption is indicative of the carbamate group.
-
The various C-H, C=C, C=N, C-O, and C-N stretches will provide a complex but characteristic fingerprint for the molecule.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predictive data and methodologies outlined in this guide serve as a valuable resource for researchers in the synthesis, purification, and application of this compound. The self-validating nature of these combined techniques ensures high confidence in the structural elucidation.
References
-
The Royal Society of Chemistry: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. This publication contains extensive NMR and MS data for a variety of tert-butyl carbamates, offering valuable comparative data for substituted aromatic and aliphatic carbamates. [Link]
-
Supporting Information: Characterization Data of Various Tert-butyl Carbamates. This document provides ¹H and ¹³C NMR data for a range of tert-butyl carbamates, including those with substituted phenyl rings, which are analogous to the substituted pyridine ring in the target molecule. [Link]
-
National Institute of Standards and Technology (NIST) WebBook: tert-Butyl carbamate. The NIST WebBook is an authoritative source for chemical and physical data, including IR and mass spectra for fundamental organic molecules like tert-butyl carbamate. [Link]
-
Sinfoo Biotech: this compound. A commercial listing for the target compound, providing its CAS number and molecular formula. [Link]
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate molecular weight
An In-depth Technical Guide to Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Abstract: This technical guide provides a comprehensive overview of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate, a substituted pyridine derivative with potential applications in medicinal chemistry and synthetic organic chemistry. The document details its fundamental physicochemical properties, outlines a logical synthetic pathway, discusses its potential as a versatile chemical intermediate, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific molecular entity.
Introduction to a Key Synthetic Intermediate
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS No. 1138444-22-0) is a heterocyclic compound featuring a pyridine core, a common scaffold in numerous pharmacologically active agents.[1] The strategic placement of hydroxyl, methoxy, and N-Boc-protected aminomethyl functional groups makes it a valuable and versatile building block for creating more complex molecular architectures. The tert-butoxycarbonyl (Boc) group, in particular, signifies its role as a stable intermediate, where the amine is protected to allow for selective reactions at other sites on the pyridine ring. Understanding the properties and synthesis of this molecule is crucial for its effective application in multi-step synthetic research programs.
Physicochemical and Structural Characteristics
The molecular structure of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate dictates its chemical behavior, solubility, and potential for intermolecular interactions. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Molecular Formula | C12H18N2O4 | [1][2] |
| CAS Number | 1138444-22-0 | [1][2] |
| Canonical SMILES | COc1cncc(CNC(=O)OC(C)(C)C)c1O | [1] |
| Physical Form | Solid (inferred from related compounds) | [3][4] |
The presence of both a hydroxyl group (a hydrogen bond donor) and ether/carbonyl oxygens (hydrogen bond acceptors) suggests moderate polarity. Solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The aromatic pyridine ring provides a rigid scaffold, while the carbamate side chain offers conformational flexibility.
Caption: 2D structure of the title compound.
Synthetic Strategy and Workflow
Proposed Experimental Protocol
A plausible multi-step synthesis could proceed as follows:
-
Starting Material Selection: A suitable starting material would be a pre-functionalized pyridine, such as 3-formyl-4-hydroxy-5-methoxypyridine.
-
Reductive Amination: The aldehyde can be converted to the corresponding amine via reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to form the aminomethyl group.
-
Boc Protection: The resulting primary amine is then protected using di-tert-butyl dicarbonate (Boc)2O in the presence of a mild base (e.g., triethylamine) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane. This step yields the final carbamate product. This is a standard and highly efficient method for introducing a Boc protecting group.[5]
-
Purification and Characterization: The final product would be purified using column chromatography on silica gel. Characterization would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[6]
Caption: A proposed synthetic workflow diagram.
Applications in Research and Development
The primary utility of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate lies in its role as a chemical intermediate.
-
Scaffold for Drug Discovery: Pyridine derivatives are ubiquitous in pharmaceuticals. This compound provides a highly functionalized scaffold that can be further elaborated. The hydroxyl and protected amine groups serve as handles for subsequent chemical modifications, such as etherification, esterification, or deprotection followed by amide bond formation.
-
Fragment-Based Drug Design: As a well-defined molecular fragment, it can be used in fragment-based screening to identify lead compounds that bind to biological targets.
-
Intermediate for Complex Syntheses: The Boc-protected amine is stable to a wide range of reaction conditions, allowing for extensive modification of the pyridine ring before the amine is unmasked for the final synthetic steps.[7]
Structurally related compounds, such as other substituted pyridinylmethyl carbamates, are documented as intermediates in the synthesis of complex molecules, highlighting the importance of this chemical class.[8][9]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, safety precautions must be based on the potential hazards of structurally related compounds, such as other carbamates and pyridines.
Hazard Assessment
| Hazard Class | Precautionary Statement | Reference |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [4][10] |
| Skin Corrosion/Irritation | May cause skin irritation. | [11][12] |
| Eye Damage/Irritation | May cause serious eye irritation. | [11][13] |
| Respiratory Irritation | May cause respiratory tract irritation. | [12][13] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][13]
-
Handling: Avoid direct contact with skin and eyes. Prevent dust formation and dispersion.[10][12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]
Conclusion
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. Its molecular weight of 254.28 g/mol and its array of functional groups provide a versatile platform for the development of novel compounds, particularly in the pharmaceutical industry. The presence of the Boc protecting group underscores its utility as a stable intermediate designed for multi-step synthesis. Adherence to standard laboratory safety protocols is essential when handling this compound. Future research will likely focus on incorporating this scaffold into larger, more complex molecules with potential biological activity.
References
-
Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. [Link]
-
Sinfoo Biotech. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. [Link]
-
PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubChem. Methyl di-t-butyl hydroxyhydrocinnamate. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. tert-ブチル (4,5-ジメトキシピリジン-3-イル)メチルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-ブチル (4,5-ジメトキシピリジン-3-イル)メチルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate AldrichCPR 1138444-20-8 [sigmaaldrich.com]
- 9. tert-ブチル (4-ヨード-5-メトキシピリジン-3-イル)メチルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Physical and chemical properties of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
An In-depth Technical Guide on Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is curated for researchers, scientists, and professionals in the field, synthesizing available data from chemical suppliers and public databases to offer a foundational understanding of this molecule.
Compound Identification and Molecular Structure
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a hydroxyl group, a methoxy group, and a methylcarbamate side chain. The presence of these varied functional groups dictates its chemical behavior and physical properties.
The structural arrangement, particularly the Boc-protected amine and the phenolic hydroxyl group on the pyridine ring, suggests its potential role as an intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, highlighting the compound's utility in multi-step synthetic pathways.
Physicochemical Properties
A summary of the primary physical and chemical properties is essential for handling, storage, and application. The data available is currently limited to what is provided by commercial suppliers, as in-depth academic studies on its properties are not readily found in the public domain.
| Property | Value | Source |
| Molecular Formula | C12H18N2O4 | Amerigo Scientific[1], Sinfoo Biotech[2] |
| Molecular Weight | 254.28 | Amerigo Scientific[1], Sinfoo Biotech[2] |
| CAS Number | 1138444-22-0 | Amerigo Scientific[1], Sinfoo Biotech[2] |
| Canonical SMILES | COc1cncc(CNC(=O)OC(C)(C)C)c1O | Amerigo Scientific[1] |
| InChI Key | Information not available | |
| Appearance | Solid (inferred) | General knowledge of similar compounds |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| pKa | Information not available |
Expert Insights: The SMILES string, COc1cncc(CNC(=O)OC(C)(C)C)c1O, confirms the connectivity of the atoms: a methoxy group (CO), a pyridine ring (c1cncc...c1), a methylcarbamate linker (CNC(=O)O), a tert-butyl group (C(C)(C)C), and a hydroxyl group (O)[1]. The presence of both a phenolic hydroxyl group and a basic pyridine nitrogen atom suggests the compound will exhibit amphoteric properties. The large non-polar tert-butyl group and the aromatic ring will influence its solubility, likely rendering it more soluble in organic solvents than in water.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this specific compound are not widely published. Chemical suppliers like BLDpharm and others sometimes offer access to such data upon request for their catalog items, which would be the most direct route to obtain experimental spectra[3][4][5].
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: These techniques are fundamental for confirming the chemical structure. ¹H NMR would verify the presence and connectivity of protons on the pyridine ring, the methoxy group, the methylene bridge, and the tert-butyl group. ¹³C NMR would identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry would be used to confirm the molecular weight of the compound by identifying the parent ion peak (e.g., [M+H]⁺ at m/z 255.13)[6]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition[6].
-
Infrared (IR) Spectroscopy: IR spectroscopy would be valuable for identifying key functional groups. Expected characteristic peaks would include O-H stretching for the hydroxyl group, N-H stretching for the carbamate, C=O stretching for the carbamate carbonyl, and C-O stretching for the methoxy and ester functionalities.
Synthesis, Reactivity, and Stability
Synthesis Pathway: While a specific, documented synthesis for this compound is not detailed in the available search results, a logical synthetic approach can be inferred from related structures. The synthesis would likely involve the construction of the substituted pyridine core, followed by the introduction and protection of the methylamine side chain. Patents for similar structures often detail multi-step sequences involving protection/deprotection, halogenation, and coupling reactions[7][8][9]. For instance, a common strategy involves the Boc-protection of an aminomethylpyridine precursor[8].
Reactivity Profile:
-
Acidity/Basicity: The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is basic. This allows the molecule to react with both acids and bases.
-
Boc-Protection: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free secondary amine[10]. This is a cornerstone of its utility as a synthetic intermediate.
-
Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation, offering another site for chemical modification.
Stability and Storage: Like many complex organic molecules, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Experimental Workflow: A Protocol for Boc-Deprotection
To illustrate the compound's utility as an intermediate, the following section provides a generalized, self-validating protocol for the removal of the Boc protecting group. This is a critical step in utilizing this molecule for further synthesis.
Objective: To deprotect the carbamate to yield the corresponding secondary amine, (3-((methylamino)methyl)-5-methoxypyridin-4-ol).
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an excess of a strong acid, such as Trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq.).
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored every 30-60 minutes. This is a critical self-validating step.
-
Technique: Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 ratio, may require optimization).
-
Visualization: UV light and/or a potassium permanganate stain.
-
Expected Result: The starting material spot will gradually disappear, and a new, more polar spot (the deprotected amine) will appear closer to the baseline. The reaction is complete when the starting material is no longer visible.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Purification: The resulting crude amine salt can be purified by precipitation, recrystallization, or chromatography, depending on its physical properties and the desired level of purity.
Diagram of the Boc-Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
References
A comprehensive list of references is not available due to the limited public data on this specific compound. The information provided is aggregated from chemical supplier databases. For detailed experimental procedures and data, direct inquiry to the listed suppliers or a thorough search of chemical synthesis patent literature would be necessary.
-
Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]
- 2. This compound,(CAS# 1138444-22-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1045855-64-8|tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 1045858-10-3|tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. 16066-84-5|tert-Butyl methylcarbamate|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate AldrichCPR 1138444-20-8 [sigmaaldrich.com]
- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate AldrichCPR 1138443-96-5 [sigmaaldrich.com]
- 10. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Introduction: The Pyridinol Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Proposed Synthesis and Potential Utility of Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
This technical guide outlines a proposed synthetic pathway and discusses the potential significance of the novel compound, tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. While a documented discovery and history of this specific molecule are not present in current literature, its structural motifs—a substituted pyridinol core and a carbamate functional group—suggest its potential relevance in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing a scientifically grounded framework for its synthesis and future investigation.
The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast number of FDA-approved drugs and biologically active compounds.[1] Its derivatives, particularly pyridinones and pyridinols, are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2] These scaffolds can act as hydrogen bond donors and acceptors, and their physicochemical properties can be finely tuned through substitution, making them ideal for applications in fragment-based drug design and as kinase hinge-binding motifs.[2]
The diverse biological activities associated with substituted pyridinones and pyridinols, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects, underscore the continued interest in synthesizing novel analogs.[2][3][4] The target molecule of this guide, tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate, incorporates a 4-hydroxypyridine core, which is a bioisostere for phenols and amides, further enhancing its potential for biological activity.[2] The tert-butyl carbamate (Boc) group is a common protecting group for amines, suggesting this molecule could also serve as a key intermediate in the synthesis of more complex derivatives.
Proposed Retrosynthetic Analysis and Synthetic Pathway
The synthesis of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate can be approached through a logical retrosynthetic analysis, starting from commercially available precursors. A plausible multi-step synthesis is proposed, leveraging well-established organic chemistry reactions.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis would commence with a suitably substituted pyridine, followed by functional group manipulations to introduce the hydroxyl, methoxy, and amino groups at the desired positions, and culminating in the protection of the amino group as a tert-butyl carbamate.
Detailed Experimental Protocols
The following protocols are proposed for the synthesis of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. These procedures are designed to be self-validating, with clear endpoints and purification strategies.
Step 1: Synthesis of 3-Amino-5-methoxypyridin-4-ol (Intermediate 3)
The synthesis of the key intermediate, 3-amino-5-methoxypyridin-4-ol, can be envisioned starting from a commercially available nitropyridine derivative. The choice of starting material is critical for achieving the desired substitution pattern. A plausible route involves the reduction of a corresponding nitro-substituted pyridinol.
Protocol:
-
Reaction Setup: To a solution of 5-methoxy-3-nitro-pyridin-4-ol (1.0 eq) in ethanol or acetic acid in a round-bottom flask, add a reducing agent such as iron powder (3.0 eq) or tin(II) chloride (2.5 eq).[5]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the metal salts. Neutralize the filtrate with a suitable base, such as sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-5-methoxypyridin-4-ol. Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Target Molecule)
The final step involves the protection of the amino group of the intermediate with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc)₂O is a commonly used reagent for this transformation.
Protocol:
-
Reaction Setup: Dissolve 3-amino-5-methoxypyridin-4-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a base, for instance, triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate.
Caption: Proposed workflow for the final Boc-protection step.
Proposed Characterization Data
The structural confirmation of the final product and key intermediates would rely on standard analytical techniques. The following table summarizes the expected data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm, indicative) | Expected Mass Spec (m/z) [M+H]⁺ |
| 3-Amino-5-methoxypyridin-4-ol | C₆H₈N₂O₂ | 140.14 | Aromatic protons (~7-8 ppm), Methoxy protons (~3.8 ppm), Amino and Hydroxyl protons (broad signals) | 141.06 |
| Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | C₁₂H₁₈N₂O₄ | 254.28 | Aromatic protons (~7-8 ppm), Methoxy protons (~3.8 ppm), Methyl protons of Boc group (~1.5 ppm, singlet, 9H), NH and OH protons (broad) | 255.13 |
Potential Applications and Future Directions
The synthesized tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate holds potential in several areas of drug discovery and development:
-
As a Building Block: The Boc-protected amine allows for selective deprotection and further functionalization at the 3-position of the pyridine ring. This makes it a valuable intermediate for creating a library of novel substituted pyridinol derivatives for high-throughput screening.
-
As a Biologically Active Compound: The pyridinol core itself may exhibit intrinsic biological activity. Screening this compound against various targets, such as kinases, proteases, and other enzymes, could reveal novel therapeutic properties. The structural similarity to known kinase inhibitors suggests this as a promising starting point.[7]
-
In Fragment-Based Drug Design: The molecule can be considered a fragment that could be elaborated upon to develop more potent and selective inhibitors for specific biological targets.
Future work should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to explore its therapeutic potential.
Conclusion
While the discovery and history of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate are not documented, a logical and feasible synthetic pathway can be proposed based on established chemical principles. The significance of the substituted pyridinol scaffold in medicinal chemistry provides a strong rationale for the synthesis of this novel compound. This technical guide offers a comprehensive framework for its preparation and serves as a foundation for future research into its potential applications in drug discovery.
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Methodological & Application
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate synthesis protocol
An Application Note and In-Depth Protocol for the Synthesis of tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Introduction
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmacologically active agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions. This document provides a comprehensive, research-grade guide to the synthesis of This compound , a compound of interest for its potential as a versatile building block in the creation of more complex molecular architectures.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy. The proposed pathway is a multi-step process designed for adaptability and robustness, drawing upon established and reliable chemical transformations.
Overall Synthetic Strategy
The synthesis of the target molecule is predicated on a four-step sequence commencing with a suitably substituted pyridine precursor. The strategy involves the construction of the aminomethyl side chain, followed by N-methylation, and concluding with the introduction of the tert-butyloxycarbonyl (Boc) protecting group.
Caption: Proposed synthetic workflow for this compound.
Part I: Synthesis of Key Intermediates
Step 1: Synthesis of 4-hydroxy-5-methoxy-3-pyridinecarbonitrile (Intermediate 1)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of a suitable 1,3-dicarbonyl compound and a cyanoacetamide derivative.
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a basic catalyst, for instance, piperidine or sodium ethoxide.
-
Reaction Execution: Heat the mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Reagent/Parameter | Proposed Quantity/Condition | Purpose |
| 1,3-Dicarbonyl Precursor | 1.0 eq | Forms the pyridine ring backbone |
| Cyanoacetamide Derivative | 1.0 eq | Provides the nitrile and amino functionalities for cyclization |
| Base (e.g., Piperidine) | 0.1 eq | Catalyzes the condensation reaction |
| Solvent (e.g., Ethanol) | 5-10 mL per gram of starting material | Reaction medium |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 4-8 hours | Typical duration for this type of cyclization |
Step 2: Synthesis of (4-hydroxy-5-methoxypyridin-3-yl)methanamine (Intermediate 2)
This step involves the reduction of the nitrile group of Intermediate 1 to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[4][5]
Protocol:
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %) in a suitable solvent such as methanol or ethanol.
-
Addition of Starting Material: Add Intermediate 1 to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminomethylpyridine derivative, which can be used in the next step without further purification or purified by crystallization if necessary.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Intermediate 1 | 1.0 eq | Starting material |
| 10% Pd/C | 5-10 mol % | Hydrogenation catalyst |
| Solvent (Methanol/Ethanol) | 10-20 mL per gram of Intermediate 1 | Reaction medium |
| Hydrogen Gas | 50-100 psi | Reducing agent |
| Temperature | Room Temperature | Standard condition for this reduction |
| Reaction Time | 4-24 hours | Varies based on substrate and catalyst activity |
Part II: Final Product Synthesis
Step 3: Synthesis of N-methyl-((4-hydroxy-5-methoxypyridin-3-yl)methyl)amine (Intermediate 3)
The selective mono-N-methylation of the primary amine can be achieved using various methods. A sustainable and increasingly common approach utilizes methanol as the methylating agent in the presence of a suitable catalyst.[6][7][8]
Protocol:
-
Reaction Setup: In a pressure-rated reaction vessel, combine Intermediate 2, the chosen catalyst (e.g., a ruthenium-based complex), and a weak base (e.g., potassium carbonate).[8]
-
Solvent/Reagent: Add anhydrous methanol, which serves as both the solvent and the C1 source.
-
Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 140 °C) for several hours (typically 12-24 h).[6]
-
Workup and Isolation: After cooling to room temperature, vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the methanol. The residue can then be purified by column chromatography on silica gel to isolate the desired N-methylated product.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Intermediate 2 | 1.0 eq | Starting material |
| Ruthenium Catalyst | 0.5-2 mol % | Catalyzes the N-methylation |
| Base (e.g., K₂CO₃) | 1.0-2.0 eq | Activates the catalyst and neutralizes byproducts |
| Methanol | Serves as solvent and methylating agent | C1 source |
| Temperature | 140-180 °C | Required for catalytic cycle |
| Reaction Time | 12-24 hours | To ensure complete conversion |
Step 4: Synthesis of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methyl(methyl)carbamate (Final Product)
The final step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O).[9][10][11]
Protocol:
-
Reaction Setup: Dissolve Intermediate 3 in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of Reagents: Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final, pure this compound.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Intermediate 3 | 1.0 eq | Substrate to be protected |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.5 eq | Boc group source |
| Base (e.g., Triethylamine) | 1.5-2.0 eq | Proton scavenger |
| Solvent (THF or DCM) | 10-20 mL per gram of Intermediate 3 | Reaction medium |
| Temperature | Room Temperature | Standard condition for Boc protection |
| Reaction Time | 2-12 hours | Typical duration for complete reaction |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By breaking down the synthesis into logical, manageable steps, this guide offers a clear pathway for researchers in organic synthesis and drug discovery. The emphasis on explaining the rationale behind each procedural choice is intended to empower scientists to adapt and troubleshoot the synthesis as needed, fostering a deeper understanding of the chemical transformations involved.
References
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Dubey, S. K., & Ganesan, A. (2013). A one-pot selective synthesis of N-Boc protected secondary amines. Beilstein Journal of Organic Chemistry, 9, 1573–1578. Available at: [Link]
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Krishnan, V., Muthukumaran, A., & Udupa, H. V. K. (1978). Electroreduction of 3-cyanopyridine. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 88(3), 433-435. Available at: [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
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Fairweather, J. K., & Vederas, J. C. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14836-14851. Available at: [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
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Crooks, P. A., & Godin, C. S. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. The Journal of Pharmacy and Pharmacology, 40(5), 339-343. Available at: [Link]
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Yanada, R., et al. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(11), 2417-2420. Available at: [Link]
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Chen, G., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(10), 2651. Available at: [Link]
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ChemSynthesis. (n.d.). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]
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Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 65-70. Available at: [Link]
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Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2759. Available at: [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Available at: [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
RSC Publishing. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Available at: [Link]
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-
ChemSynthesis. (n.d.). 4-hydroxy-5-methoxy-3-quinolinecarbonitrile. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]
-
RSC Publishing. (n.d.). Selective N-monomethylation of primary amines. Available at: [Link]
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Application Notes and Protocols for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is a polysubstituted pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a Boc-protected secondary amine, and a methoxy group on a pyridine core—offers a rich platform for a variety of chemical transformations. The pyridine scaffold itself is a ubiquitous motif in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This document serves as a detailed guide to the prospective applications and synthetic utility of this compound, providing researchers with both the theoretical underpinnings and practical protocols to leverage its reactivity.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1138444-22-0 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [4] |
| Molecular Weight | 254.28 g/mol | [4] |
| Appearance | Likely a solid | [5] |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | General chemical knowledge |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.
-
As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthetic Utility and Mechanistic Considerations
The synthetic potential of this compound is dictated by the interplay of its key functional groups. The following sections detail the anticipated reactivity and provide illustrative protocols.
The N-Boc Protecting Group: A Gateway to Amine Functionalization
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6][] This allows for the selective modification of other parts of the molecule while the amine remains shielded.
Deprotection of the Boc Group:
The primary amine can be unmasked by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. This reaction proceeds via the formation of a stable tert-butyl cation.
Illustrative Protocol 1: Boc Deprotection to Yield 3-(methylamino)-5-methoxy-4-pyridinol
Objective: To remove the Boc protecting group to liberate the secondary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFAA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
DCM as Solvent: DCM is a good solvent for both the starting material and the TFA, and it is relatively unreactive under the reaction conditions.
-
Excess TFA: A significant excess of TFA is used to ensure the complete and rapid cleavage of the Boc group.
-
Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the excess TFA, and the brine wash helps to remove any remaining aqueous-soluble impurities.
The Phenolic Hydroxyl Group: A Handle for Etherification and Esterification
The hydroxyl group at the 4-position of the pyridine ring is phenolic in nature and can readily undergo a variety of transformations, including O-alkylation and O-acylation, to introduce new functional groups.
O-Alkylation (Williamson Ether Synthesis):
The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile to displace a halide or other leaving group from an alkylating agent.
Illustrative Protocol 2: O-Alkylation with Benzyl Bromide
Objective: To synthesize the corresponding benzyl ether derivative.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (10 mL per mmol of substrate), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
K₂CO₃ as Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group.
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions, as it solvates the cation but not the nucleophilic anion, thereby increasing its reactivity.
-
Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction.
The Pyridine Core: A Platform for Cross-Coupling Reactions
While the pyridine ring is generally electron-deficient, it can be functionalized through various cross-coupling reactions. To achieve this, the pyridine ring would typically need to be first halogenated. The hydroxyl group can be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions.
Illustrative Workflow: Functionalization via Triflation and Suzuki Coupling
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Application Notes and Protocols for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate in Drug Discovery Research
Introduction: Deconstructing Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate for Targeted Research
This compound is a substituted pyridine derivative with a unique combination of functional groups that suggest its potential as a versatile scaffold in medicinal chemistry and drug discovery. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, a systematic analysis of its structural motifs—the 4-hydroxy-5-methoxypyridine core and the N-methyl-N-Boc-carbamate side chain—provides a rational basis for hypothesizing its potential applications and designing a comprehensive screening strategy.
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of clinically approved drugs with diverse therapeutic actions, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The presence of both a hydroxyl and a methoxy group on the pyridine ring of our target compound introduces specific electronic and steric properties that can influence its binding to biological targets.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can modulate solubility and metabolic stability.
The tert-butyl methylcarbamate moiety is frequently employed in drug design. The carbamate group itself is a stable bioisostere for amide bonds and can participate in hydrogen bonding interactions with target proteins.[4][5] The bulky tert-butyl group can provide steric hindrance, potentially influencing selectivity and metabolic stability, while the methyl group can fine-tune binding interactions. Carbamates are integral to the structure of many therapeutic agents, highlighting their importance in drug design.[6][7][8]
This document serves as a detailed guide for researchers, providing a theoretical framework and practical protocols for the systematic investigation of this compound's therapeutic potential.
Physicochemical Properties and Structural Analogs
A summary of the key physicochemical properties of the target compound and a selection of its structural analogs are presented in the table below. This information is crucial for designing experiments, as it influences solubility, cell permeability, and potential off-target effects.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| This compound | C12H18N2O4 | 254.28 | 1138444-22-0 | 4-hydroxypyridine, 5-methoxypyridine, N-methylcarbamate |
| Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate | C13H20N2O4 | 268.31 | 1142191-79-4 | 4,5-dimethoxypyridine, N-methylcarbamate |
| Tert-butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate | C11H16N2O4 | 240.26 | 2356445-96-8 | 5-hydroxypyridine, 2-methoxypyridine, carbamate |
| Tert-butyl 5-methoxypyridin-3-ylcarbamate | C11H16N2O3 | 224.26 | 342603-10-5 | 5-methoxypyridine, carbamate |
Hypothesized Biological Activities and Proposed Screening Cascade
Based on the structural analysis, we propose a tiered screening approach to investigate the following potential biological activities of this compound:
-
Kinase Inhibition: The substituted pyridine core is a common feature in many kinase inhibitors.
-
Anti-inflammatory Activity: Pyridine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenases (COX) or by modulating signaling pathways such as NF-κB.[9]
-
Anticancer Activity: The cytotoxicity of this compound against various cancer cell lines should be evaluated, given the prevalence of pyridine scaffolds in oncology drug discovery.
-
Antimicrobial Activity: The pyridine nucleus is present in numerous antibacterial and antifungal agents.[2][10]
The proposed screening workflow is depicted in the diagram below:
Caption: Proposed screening cascade for this compound.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the proposed primary screening assays. These protocols are designed to be robust and adaptable to standard laboratory settings.
Protocol 1: In Vitro Kinase Inhibitory Screening
Rationale: To identify if the compound exhibits inhibitory activity against a panel of protein kinases, which are key regulators of cellular processes and established drug targets.[11]
Methodology: A biochemical assay measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.[11][12][13][14][15]
Materials:
-
Recombinant human kinases (a diverse panel is recommended)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
In a multi-well plate, add the test compound, kinase, and substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: To assess the compound's effect on the viability and proliferation of various cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19][20]
Methodology: Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (prepared in cell culture medium from a DMSO stock) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: To determine if the compound can inhibit the activity of COX enzymes, which are key mediators of inflammation.[21]
Methodology: A colorimetric or fluorometric assay that measures the peroxidase activity of COX-1 and COX-2.[22][23][24][25]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound and positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well plates
-
Plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Add the colorimetric/fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive IC50 values for both COX-1 and COX-2.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.[26]
Methodology: Broth microdilution method according to CLSI guidelines.[27][28][29]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Potential Signaling Pathway Involvement: NF-κB in Inflammation
Should this compound show significant anti-inflammatory activity in the primary COX screen, further investigation into its mechanism of action is warranted. A key pathway to investigate is the NF-κB signaling cascade, a central regulator of inflammation.[9][30][31][32][33]
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents a chemical entity with significant, yet unexplored, potential in drug discovery. The structural motifs inherent in this molecule suggest a range of possible biological activities, from kinase inhibition to anti-inflammatory and antimicrobial effects. The experimental protocols outlined in this document provide a robust framework for the systematic evaluation of these hypotheses. Positive results from this initial screening cascade would warrant further investigation, including the determination of mechanism of action, in vivo efficacy studies, and the initiation of a medicinal chemistry program to explore structure-activity relationships. This structured approach will enable researchers to efficiently unlock the therapeutic potential of this promising compound.
References
- [Link to a relevant scientific article about bioisosteres]
- [Link to a relevant scientific article about pyridine bioisosteres]
- [Link to a relevant scientific article about hydroxypyridinones in medicinal chemistry]
- [Link to a relevant scientific article about autonomous bioisosteric replacement]
- [Link to a relevant scientific article about methoxypyridine deriv
- [Link to a relevant scientific article about the antibacterial activities of pyridine scaffolds]
- [Link to a relevant scientific article about the clinical diversity of pyridine scaffolds]
- [Link to a relevant scientific article about in vitro cyclooxygenase assays]
- [Link to a relevant scientific article about the MTT assay]
- [Link to a relevant scientific article about bioisosteric replacement of pyridine-N-oxide]
- [Link to a relevant scientific article about in vitro kinase assays]
- [Link to a relevant scientific article about NF-κB signaling in inflamm
- [Link to a relevant scientific article about antibiotic susceptibility testing]
- [Link to a relevant scientific article about the role of carbam
- [Link to a relevant scientific article about interpreting antimicrobial susceptibility testing]
- [Link to a relevant scientific article about in vitro NLK kinase assays]
- [Link to a relevant scientific article about NF-κB in autoimmunity and inflamm
- [Link to a relevant scientific article about the CyQUANT MTT cell prolifer
- [Link to a relevant scientific article about the role of pyridine and dihydropyridine scaffolds in drug design]
- [Link to a relevant scientific article about organic carbam
- [Link to a relevant scientific article about in vitro kinase assay protocols]
- [Link to a relevant scientific article about the clinical diversity of pyridine scaffolds
- [Link to a relevant scientific article about NF-κB signaling pathways in neurological inflamm
- [Link to a relevant scientific article about carbamate derivatives as therapeutic agents
- [Link to a relevant scientific article about cell viability assay protocols
- [Link to a relevant scientific article about in vitro inhibition of cyclooxygenases]
- [Link to a relevant scientific article about NF-κB signaling pathways
- [Link to a relevant scientific article about in vitro kinase assays
- [Link to a relevant scientific article about antimicrobial susceptibility testing
- [Link to a relevant scientific article about assaying cyclooxygenase pathway inhibition
- [Link to a relevant scientific article about carbamate derivatives as therapeutic agents from Archives of Industrial Hygiene and Toxicology]
- [Link to a relevant scientific article about cell viability assays
- [Link to a relevant scientific article about the NF-κB pathway of inflamm
- [Link to a relevant scientific article about how biochemical kinase assays work]
- [Link to a relevant scientific article about organic carbamates in drug design
- [Link to a relevant scientific article about the MTT assay protocol for cell viability]
- [Link to a relevant scientific article about antibiotic susceptibility testing using MIC assays
- [Link to a relevant scientific article about MIC testing for an antibacterial agent]
- [Link to a relevant scientific article about in-vitro inhibition of cyclooxygenases of isoxazole deriv
- [Link to a relevant scientific article about in vitro COX-1/COX-2 inhibition testing of benzoxazine deriv
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- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Abstract
This application note presents a comprehensive guide to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. This molecule, featuring a substituted pyridine core and a carbamate functional group, requires a robust analytical method to ensure its purity, stability, and accurate quantification in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind the selection of chromatographic parameters. The method is developed to separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.
Introduction: The Analytical Challenge
This compound is a novel chemical entity incorporating both a pyridine ring and a carbamate moiety. The pyridine ring, being a basic heterocycle, can influence the compound's chromatographic retention and peak shape, while the carbamate group can be susceptible to hydrolysis.[1][2] Therefore, a stability-indicating analytical method (SIAM) is crucial. A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3][4] The development of such a method is a mandatory step in drug development to ensure the safety and efficacy of the final product.[5][6]
This guide will walk through the logical steps of method development, from understanding the analyte's properties to the final protocol, including forced degradation studies to ensure specificity.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.
-
Structure: The molecule (Figure 1) possesses a polar pyridine ring with hydroxyl and methoxy substituents, along with a more nonpolar tert-butyl carbamate group. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The substituted pyridine ring contains a chromophore, making UV detection a suitable choice.[5] A UV scan of a dilute solution of the analyte in the mobile phase is the first practical step to determine the optimal detection wavelength (λmax), likely in the 220-280 nm range.
-
pKa: Pyridine derivatives are typically basic, with pKa values around 5-6.[2][7] The hydroxyl group is weakly acidic. To ensure consistent retention and good peak shape, it is essential to control the pH of the mobile phase to maintain a consistent ionization state of the analyte. A mobile phase pH of around 3-4 would ensure the pyridine nitrogen is protonated, which often leads to better retention and peak shape on silica-based C18 columns.
-
Solubility: The analyte's solubility should be tested in common HPLC solvents like water, acetonitrile (ACN), and methanol (MeOH) to prepare appropriate standards and sample solutions.
Figure 1: Chemical Structure of the Analyte
A simplified 2D representation of the target molecule.
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid or trifluoroacetic acid (for pH adjustment).
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation studies).
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions. Method optimization will be necessary.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the pyridine nitrogen, leading to improved peak shape and retention.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, offering good solvent strength and low UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes, then 5 min hold, and 5 min re-equilibration | A gradient elution is recommended to ensure elution of the main peak and any potential impurities or degradants with different polarities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak shape. |
| Detector | UV/PDA at 270 nm (or determined λmax) | The pyridine chromophore is expected to absorb in this region. A PDA detector is invaluable for peak purity analysis.[4] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase initial condition (95:5 Water:ACN).
-
Sample Solution: Prepare the sample in the same diluent as the working standard to a similar target concentration.
Forced Degradation Studies: Ensuring Specificity
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products.[6][8] This involves subjecting the API to harsh conditions and analyzing the resulting mixture.
Figure 2: Forced Degradation Workflow
Workflow for conducting forced degradation studies.
Protocol for Forced Degradation
Use a concentration of approximately 0.1 mg/mL for these studies.
-
Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Heat at 60°C for several hours. Withdraw samples periodically, neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Heat at 60°C for several hours. The carbamate linkage is particularly susceptible to base hydrolysis.[1] Withdraw samples, neutralize with HCl, and analyze.
-
Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide at room temperature. Monitor the reaction for several hours.
-
Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the API solution to light according to ICH Q1B guidelines.
Data Analysis and Peak Purity
After analysis of the stressed samples, the goal is to observe chromatographic separation between the parent API peak and any new peaks that are formed (degradants). A PDA detector is crucial here to assess peak purity. The purity of the main peak in the presence of its degradants confirms the stability-indicating nature of the method.[9]
Method Validation
Once the method is developed and optimized, it must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Proven through forced degradation studies.
-
Linearity: A minimum of five concentrations are used to establish a linear relationship between peak area and concentration.
-
Accuracy: Assessed by the recovery of spiked samples.
-
Precision: Evaluated at the system (repeat injections), method (multiple preparations), and intermediate levels.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Deliberate small changes to method parameters (e.g., pH, column temperature, flow rate) are made to assess the method's reliability.
Conclusion
This application note provides a robust starting point for developing and validating a stability-indicating HPLC method for this compound. By understanding the analyte's chemical properties and applying systematic method development principles, including forced degradation studies, a reliable and specific analytical method can be established. This is a critical step in ensuring the quality and stability of this compound throughout the drug development lifecycle.
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic. Retrieved from [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Huda, N. H., Gauri, B., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Retrieved from [Link]
-
Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
-
Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
Sources
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- 2. helixchrom.com [helixchrom.com]
- 3. ijtsrd.com [ijtsrd.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Scilit [scilit.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopic Analysis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Abstract
This document provides a comprehensive guide to the structural elucidation of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS 1138444-22-0) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyridine derivative, this compound possesses functional groups crucial in medicinal chemistry and drug development, making unambiguous structural verification essential. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. We present a self-validating methodology that combines one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments to ensure accurate and reliable characterization. The causality behind experimental choices is explained, grounding the protocols in established scientific principles and best practices.
Introduction and Structural Overview
This compound is a polysubstituted pyridine with a molecular formula of C₁₂H₁₈N₂O₄.[1] Its structure incorporates several key functional groups: a pyridine ring, a phenolic hydroxyl group, a methoxy group, and a Boc-protected methylcarbamate side chain. The precise arrangement of these substituents dictates the molecule's chemical properties and biological activity. NMR spectroscopy is the most powerful technique for confirming this arrangement, providing atom-level information on connectivity and chemical environment.
The primary challenge in analyzing this molecule is the unambiguous assignment of signals, particularly for the two protons on the pyridine ring and the various carbon environments. This note presents a systematic approach to overcome this challenge.
Molecular Structure:
(Figure 1: Chemical structure of the target analyte)
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the analyte. These predictions are based on established substituent effects in substituted pyridines and related functional groups.[2][3][4] The use of two-dimensional NMR techniques, as described in the protocol, is required for definitive assignment.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆, referenced to TMS at 0.00 ppm)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| OH | 9.0 - 10.0 | br s | 1H | Phenolic proton. Position is concentration-dependent. Disappears upon D₂O shake.[5] |
| H-2 | ~8.0 | s | 1H | Aromatic proton on the pyridine ring. |
| H-6 | ~7.8 | s | 1H | Aromatic proton on the pyridine ring. |
| OCH₃ | ~3.8 | s | 3H | Methoxy group protons. |
| N-CH₃ | ~2.9 | s | 3H | N-methyl group protons. May show broadening due to restricted rotation around the carbamate C-N bond. |
| C(CH₃)₃ (t-Butyl) | ~1.4 | s | 9H | Protons of the tert-butyl group of the Boc protector. A strong singlet is characteristic for this group.[6] |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆, referenced to solvent at 39.52 ppm)
| Assignment | Predicted δ (ppm) | Notes |
| C=O (Carbamate) | ~155 | Carbonyl carbon of the Boc group.[7] |
| C-4 | ~150 | Pyridine carbon bearing the hydroxyl group. |
| C-5 | ~145 | Pyridine carbon bearing the methoxy group. |
| C-2 | ~140 | Aromatic CH on the pyridine ring. |
| C-6 | ~135 | Aromatic CH on the pyridine ring. |
| C-3 | ~125 | Pyridine carbon bearing the carbamate side chain. |
| C(CH₃)₃ (Quat. C) | ~79 | Quaternary carbon of the tert-butyl group. |
| OCH₃ | ~56 | Methoxy group carbon. |
| N-CH₃ | ~35 | N-methyl group carbon. |
| C(CH₃)₃ (t-Butyl) | ~28 | Methyl carbons of the tert-butyl group.[8] |
Experimental Protocols: A Self-Validating Workflow
This section details the methodology for acquiring high-quality, unambiguous NMR data. The workflow is designed to be self-validating by incorporating 2D NMR experiments to confirm the assignments made from 1D spectra.
Workflow Overview
Caption: Experimental workflow from sample preparation to final analysis.
Part A: Sample Preparation Protocol
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra.[9][10] The choice of solvent, concentration, and filtration all impact the quality of the final data. DMSO-d₆ is selected here for its ability to dissolve the polar compound and to slow the exchange of the phenolic proton, making it more readily observable.[5]
-
Weighing the Sample: Accurately weigh 15-25 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in both ¹H and ¹³C experiments in a reasonable time.[11]
-
Solvent Addition: Add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. This volume ensures the correct sample height in a standard 5 mm NMR tube.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[10]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for sharp, symmetrical peaks.
-
Filtration and Transfer: Draw the solution into a clean Pasteur pipette with a small plug of glass wool packed tightly at the bottom. Filter the solution directly into a high-quality, clean 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.[12]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[11]
Part B: Data Acquisition Parameters (500 MHz Spectrometer)
Rationale: The following parameters are starting points and may require optimization based on the specific instrument and sample concentration.
-
¹H Spectrum:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8-16.
-
-
¹³C{¹H} Spectrum (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 (dependent on concentration).
-
-
2D ¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Data Points (F2 & F1): 1024 x 256.
-
Number of Scans (ns): 4-8 per increment.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
Data Points (F2 & F1): 1024 x 256.
-
Number of Scans (ns): 8-16 per increment.
-
Part C: Data Processing
Rationale: Standard data processing transforms the raw Free Induction Decay (FID) signal into an interpretable spectrum.[13][14]
-
Apodization (Window Function): Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio.
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[15]
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[16]
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum indirectly using the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.
Spectral Interpretation and Structural Assignment
The key to structural verification lies in the logical assignment of each signal to a specific nucleus in the molecule. The combination of 1D and 2D data provides a self-validating system.
Assignment Logic
Caption: Logic for definitive assignment using HSQC to correlate protons with their directly attached carbons.
-
¹H Spectrum Analysis:
-
Identify Key Singlets: The most downfield signals will be the aromatic protons (H-2, H-6) and the exchangeable phenolic proton (-OH). The D₂O shake experiment is definitive for identifying the -OH peak.[5] The sharp, intense singlets for the methoxy (~3.8 ppm), N-methyl (~2.9 ppm), and t-butyl (~1.4 ppm) groups are highly characteristic.
-
Integration: Verify that the integration ratios match the predicted values (1:1:1:3:3:9 for OH:H-2:H-6:OCH₃:N-CH₃:t-Butyl).
-
-
¹³C Spectrum Analysis:
-
Identify the downfield carbonyl carbon (~155 ppm) and the cluster of aromatic carbons.
-
Identify the upfield aliphatic carbons corresponding to the methoxy, N-methyl, and t-butyl groups.
-
-
2D Correlation for Validation:
-
COSY Spectrum: This experiment will show correlations between J-coupled protons. For this molecule, no cross-peaks are expected between the isolated spin systems (H-2, H-6, OCH₃, N-CH₃, t-Butyl), confirming their structural isolation.
-
HSQC Spectrum: This is the most critical experiment for validation. It will show a cross-peak connecting each proton signal to the signal of the carbon it is directly attached to. For example, the ¹H signal at ~3.8 ppm will correlate with the ¹³C signal at ~56 ppm, definitively assigning both to the methoxy group. This process should be repeated for all protonated carbons to confirm every assignment in Tables 1 and 2.
-
Safety and Best Practices
-
Always handle deuterated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
NMR spectrometers contain powerful superconducting magnets that are always active. Ensure no ferromagnetic objects (e.g., steel tools, credit cards, watches) cross the marked 5-Gauss line.[17]
-
Persons with pacemakers or other electronic medical implants must not enter the NMR facility.
-
Handle NMR tubes with care as they are fragile. Dispose of broken glass in designated containers.[17]
Conclusion
This application note provides a robust and self-validating framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition (including 1D and 2D experiments), and systematic interpretation, researchers can achieve unambiguous structural confirmation and purity assessment. This methodology ensures high-quality, reliable data essential for applications in chemical synthesis, quality control, and drug development.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Lindon, J. C., & Ferranti, A. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry. Retrieved from [Link]
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Giannopolisa, D., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-VCH. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]
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American Chemical Society. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]
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Lab Manager. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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University of Massachusetts Lowell. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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American Chemical Society. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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ResearchGate. (2025). NMR-Based Metabolomics Methods and Protocols. Retrieved from [Link]
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Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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Pure, Springer. (n.d.). NMR-Based Metabolomics. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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Nanalysis. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link]
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Application Notes and Protocols for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Abstract
This document provides a detailed guide for the safe handling, storage, and use of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS No. 1138444-22-0)[1][2][3]. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these protocols are grounded in the well-established principles of handling its constituent functional groups: a carbamate, a substituted pyridine, and a phenol. This guide is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.
Chemical and Physical Properties
While detailed experimental data for this specific molecule is not widely published, its basic properties are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1138444-22-0 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Physical Form | Solid (inferred from related compounds) | [4] |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling this compound. The overall hazard profile is a composite of the risks associated with its primary functional moieties.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[5] They can be harmful if inhaled, swallowed, or in contact with skin, and are often associated with a strong, unpleasant odor.[5][6] Pyridine compounds are also frequently flammable.[7][8] Inhalation of pyridine fumes may lead to headaches, dizziness, and respiratory irritation.[5][6]
-
Phenolic Moiety: Phenol is acutely toxic and can cause severe chemical burns, even without immediate pain due to a local anesthetic effect.[9][10] It is readily absorbed through the skin and can cause systemic poisoning.[9] Chronic exposure may affect the central nervous system, liver, and kidneys.[9] Phenolic compounds can be sensitive to light and oxygen.[11][12]
-
Carbamate Moiety: Carbamates are a broad class of compounds with varied toxicological profiles. Some are used as pesticides and are known to affect the nervous system.[13] A key chemical characteristic is their susceptibility to hydrolysis, especially if exposed to moisture, which can lead to degradation of the compound.[14][15]
Given these considerations, this compound should be treated as a hazardous substance with potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible instability under improper storage conditions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Avoid latex.[5][6][9] | Provides robust chemical resistance against potential skin absorption of pyridine and phenolic components.[5][9] |
| Eye and Face Protection | Chemical splash goggles and a face shield when handling the solid or solutions.[5][6][9] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.[9] | Protects against skin contact.[9] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood.[6][9] | Mitigates the risk of inhaling fine particles or potential vapors.[6][9] |
Safe Handling Protocol
Adherence to a strict handling protocol is essential for user safety and to maintain the integrity of the compound.
Preparation and Environment
-
Fume Hood: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[6][9]
-
Decontamination: Have a decontaminating solution, such as polyethylene glycol or isopropyl alcohol, readily available for phenol-related skin contact.[10] An ANSI-approved eyewash and safety shower must be accessible within a 10-second travel time.[9]
-
Spill Kit: Ensure a chemical spill kit is available and you are familiar with its use.
Weighing and Transferring the Solid
-
Container Acclimatization: If the compound is stored in a refrigerator or freezer, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which could hydrolyze the carbamate group.[14]
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or glassine paper.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.
-
Cleaning: After transfer, decontaminate the spatula and weighing surfaces. Dispose of any contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[16]
Caption: Workflow for Safe Handling.
Storage Protocol
Proper storage is critical to ensure the stability and longevity of this compound. The primary concerns are degradation due to hydrolysis, oxidation, and light exposure.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage, which is a common practice for potentially unstable compounds.[14][17] Some studies on carbamate stability have shown complete recovery of the compounds when stored at -20°C for a month.[18]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[14] This minimizes exposure to moisture and oxygen, which can cause hydrolysis of the carbamate and oxidation of the phenol group.
-
Light: Protect from light.[9] Phenolic compounds can be light-sensitive.[11][12] Use an amber vial or store the container in a dark location.
-
Incompatibilities: Store away from strong oxidizing agents and mineral acids.[16]
Caption: Storage Conditions and Degradation Mitigation.
Solution Preparation Protocol
-
Solvent Selection: Choose an appropriate aprotic solvent. Common solvents for similar research compounds include DMSO, DMF, or anhydrous alcohols. The choice of solvent should be guided by the specific requirements of the downstream application.
-
Dissolution:
-
Perform all steps in a chemical fume hood.
-
Add the desired volume of solvent to a tared, clean, and dry flask.
-
Slowly add the pre-weighed this compound solid to the solvent while stirring.
-
If necessary, sonication can be used to aid dissolution. Avoid heating, as it may accelerate degradation.
-
-
Storage of Solutions: If stock solutions are to be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light.
Spill and Waste Disposal
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[16] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with all local, state, and federal regulations.[16] Do not dispose of down the drain.
Conclusion
The handling and storage of this compound demand a cautious and informed approach. By understanding the chemical nature of its constituent functional groups—carbamate, pyridine, and phenol—and adhering to the detailed protocols outlined in this guide, researchers can ensure personal safety, maintain the integrity of the compound, and produce reliable experimental results. The principles of working in a well-ventilated area, utilizing appropriate personal protective equipment, and storing the compound in a cool, dry, and inert environment are the cornerstones of its safe and effective use.
References
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Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. (2015-11-25). Available at: [Link]
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Stability of carbamate and organophosphorus pesticides under different storage conditions - JOURNAL of the Tunisian Chemical Society. (2006-06-30). Available at: [Link]
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Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community - ResearchGate. Available at: [Link]
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tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. Available at: [Link]
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Pyridine - SAFETY DATA SHEET. Available at: [Link]
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Safety Data Sheet - Greenbook.net. Available at: [Link]
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Phenol - Wikipedia. Available at: [Link]
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Toxicological aspects of the use of phenolic compounds in disease prevention - PMC. Available at: [Link]
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Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. Available at: [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]
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The Enigmatic Intermediate: A Guide to Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate in Synthetic Chemistry
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in a multitude of biological interactions have cemented its status as a privileged structure. Within this vast chemical space, Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate emerges not as a final bioactive agent, but as a crucial and strategically designed intermediate. This technical guide provides an in-depth exploration of this compound, offering insights into its synthetic rationale, characterization, and its prospective role in the synthesis of more complex molecular architectures. While direct biological applications of this specific intermediate are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant biological activities, such as PI3K/mTOR dual inhibitors.
This document serves as a foundational resource for researchers and professionals in drug development, offering a blend of theoretical context and practical, albeit inferred, experimental procedures. The protocols outlined herein are based on established chemical principles and analogous transformations, providing a robust starting point for laboratory investigation.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1138444-22-0 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, DMF) | General knowledge |
Rationale in Synthetic Design: A Strategic Intermediate
The structure of this compound is a deliberate convergence of functionalities designed to facilitate multi-step synthetic pathways.
-
The Pyridine Core: The 4-hydroxy-5-methoxypyridine core is a key pharmacophore. The hydroxyl and methoxy groups can modulate the electronic properties of the ring and provide handles for further functionalization.
-
The Methylcarbamate Sidechain: The N-methyl and tert-butyl carbamate (Boc) groups at the 3-position serve distinct purposes. The Boc group is a widely used protecting group for amines, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for the selective unmasking of the secondary amine for subsequent reactions. The methyl group can be crucial for modulating the steric and electronic environment of the amine, potentially influencing binding affinity in a final drug candidate.
The overall structure suggests its role as a building block for creating a library of substituted 3-aminomethyl-4-hydroxypyridine derivatives.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This proposed multi-step synthesis starts from a commercially available pyridine derivative and introduces the required functionalities sequentially.
Workflow of the Proposed Synthesis:
A proposed synthetic workflow.
Step 1: Synthesis of (4-hydroxy-5-methoxypyridin-3-yl)methanamine
-
Reaction Setup: To a solution of a suitable 4-hydroxy-5-methoxypyridine-3-carbaldehyde in methanol, add a solution of ammonium chloride in water.
-
Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-methyl-(4-hydroxy-5-methoxypyridin-3-yl)methanamine
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of formic acid and formaldehyde (Eschweiler-Clarke conditions).
-
Reaction: Heat the mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and basify with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate. Purify the residue by column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the N-methylated amine from Step 2 in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine or N,N-diisopropylethylamine.
-
Reaction: Stir the reaction at room temperature for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent in vacuo.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Characterization of the Final Product
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include:
-
A singlet for the methoxy protons (~3.8-4.0 ppm).
-
A singlet for the methyl group on the nitrogen.
-
A singlet for the methylene protons adjacent to the pyridine ring.
-
A singlet for the tert-butyl protons (~1.4-1.5 ppm).
-
Signals for the pyridine ring protons.
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR: Acquire the spectrum to confirm the number and types of carbon atoms.
2. Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 255.13.
3. High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound. A reverse-phase column with a mobile phase of water and acetonitrile (with or without an additive like formic acid or trifluoroacetic acid) would be a suitable starting point.
Applications in a Research Context: A Gateway to Bioactive Molecules
As an intermediate, this compound is a valuable precursor for the synthesis of a variety of target molecules. The primary application is the deprotection of the Boc group to liberate the secondary amine, which can then be subjected to a range of chemical transformations.
Workflow for Further Derivatization:
General workflow for utilizing the intermediate.
Protocol 3: Boc Deprotection
-
Reaction Setup: Dissolve this compound in an appropriate solvent like dichloromethane (DCM).
-
Deprotection: Add a strong acid, such as trifluoroacetic acid (TFA), dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.
Protocol 4: Example Derivatization - Amide Coupling
-
Reaction Setup: To a solution of the deprotected amine from Protocol 3 and a carboxylic acid in a solvent like DMF, add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with aqueous solutions to remove impurities, dry, and concentrate. Purify the final amide product by column chromatography or recrystallization.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information before handling the compound or any reagents. Commercial suppliers like Amerigo Scientific note that the buyer is responsible for confirming the product's identity and purity[2].
Conclusion
This compound represents a key synthetic intermediate, strategically designed for the efficient construction of more complex molecules with potential biological activity. While direct application data for this specific compound is sparse, its structural components are of significant interest in medicinal chemistry. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery endeavors. The true value of this compound lies in its potential to unlock a diverse chemical space of novel pyridine derivatives for biological screening.
References
-
Sinfoo Biotech. This compound. [Link]
-
Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. [Link]
Sources
Application Notes and Protocols: Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to exploring the therapeutic potential of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate and its derivatives. This class of compounds, belonging to the broader family of hydroxypyridinones (HPs), presents a versatile scaffold for drug discovery, primarily owing to its notable metal-chelating properties. This document outlines the scientific rationale, potential applications, and detailed experimental protocols to investigate the efficacy of these compounds in various disease models.
Introduction: The Therapeutic Promise of Hydroxypyridinone Derivatives
Hydroxypyridinones (HPs) are a significant class of N-heterocyclic compounds renowned for their metal-chelating capabilities.[1] The ability to bind and sequester metal ions is of profound importance in biological systems, where metal dyshomeostasis is implicated in a range of pathologies, including neurodegenerative diseases, microbial infections, and certain cancers. The core structure of HPs allows for extensive derivatization, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1]
This compound, as a representative of this class, incorporates a hydroxypyridinone core, suggesting a strong potential for metal chelation. The tert-butyl carbamate and methoxy substitutions offer avenues for modifying lipophilicity and metabolic stability, crucial parameters in drug design. These notes will delve into the potential applications of this scaffold in neuroprotection, antimicrobial therapy, and metalloenzyme inhibition.
Potential Therapeutic Applications
The unique chemical structure of this compound derivatives suggests their utility in several therapeutic areas.
Neuroprotection in Neurodegenerative Diseases
A hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease, is the dysregulation of metal ions such as iron, copper, and zinc in the brain. This can lead to increased oxidative stress and neuronal damage. Hydroxypyridinone-based compounds can act as neuroprotective agents by chelating excess metal ions, thereby mitigating oxidative damage.[1]
Key Rationale: By sequestering redox-active metal ions, these derivatives can prevent the formation of highly reactive hydroxyl radicals, a key contributor to neuronal cell death.
Antimicrobial Activity
Essential metals like iron are critical for the survival and proliferation of pathogenic microorganisms. Iron-chelating compounds can exert antimicrobial effects by depriving bacteria and fungi of this vital nutrient.[1] This "iron withholding" strategy represents a promising approach to combatting microbial infections, particularly in the face of rising antibiotic resistance.
Key Rationale: The high affinity of hydroxypyridinones for iron can effectively limit its availability to microbes, thereby inhibiting their growth and virulence.
Metalloenzyme Inhibition
Many enzymes that play crucial roles in disease pathogenesis are metalloenzymes, containing a metal ion in their active site. The chelating properties of hydroxypyridinone derivatives can be harnessed to inhibit these enzymes. For instance, lipoxygenases, which are iron-containing enzymes involved in inflammatory pathways, are potential targets.[2]
Key Rationale: By binding to the metal cofactor in the enzyme's active site, these compounds can disrupt its catalytic activity, offering a mechanism for therapeutic intervention in inflammatory diseases and cancer.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the therapeutic potential of this compound derivatives.
Representative Synthesis Protocol
Diagram of a Potential Synthetic Pathway:
Caption: A generalized synthetic workflow for the target compound.
Protocol:
-
Step 1 & 2: Synthesis of 3-Nitro-4-hydroxy-5-methoxypyridine. A suitable commercially available substituted pyridine would be the starting point. A series of reactions would be performed to introduce the hydroxyl and methoxy groups at the appropriate positions, followed by a nitration step to introduce the nitro group at the 3-position. The choice of reagents and reaction conditions would depend on the specific starting material and require careful optimization.
-
Step 3: Reduction to 3-Amino-4-hydroxy-5-methoxypyridine. The nitro group is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 4: N-Methylation. The primary amine can be selectively methylated to a secondary amine using various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Step 5: Boc Protection. The final step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Purification. The final product would be purified using standard techniques such as column chromatography to yield the desired this compound.
Causality Behind Experimental Choices: This multi-step synthesis is designed to sequentially introduce the required functional groups onto the pyridine ring. The use of protecting groups (like Boc) is crucial to ensure regioselectivity and prevent unwanted side reactions during the synthesis.
Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA)-Induced Cell Death
This protocol assesses the ability of the test compounds to protect neuronal cells from the neurotoxin 6-OHDA, a widely used model for Parkinson's disease research.
Experimental Workflow:
Caption: Workflow for the 6-OHDA neuroprotection assay.
Protocol:
-
Cell Culture: Culture a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in appropriate media and conditions.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative in cell culture medium. Add the compound solutions to the appropriate wells and incubate for a pre-determined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
6-OHDA Treatment: Prepare a fresh solution of 6-OHDA in culture medium containing an antioxidant like ascorbic acid to prevent auto-oxidation.[3] Add the 6-OHDA solution to the wells (except for the untreated control wells) to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This involves incubating the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the data to determine the concentration-dependent neuroprotective effect of the compound.
Self-Validation System: The inclusion of positive (6-OHDA alone) and negative (vehicle control) controls is essential for validating the assay. A known neuroprotective agent can also be included as a reference compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Experimental Workflow:
Caption: Potential mechanism of neuroprotection by hydroxypyridinone derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting diseases associated with metal dyshomeostasis and metalloenzyme dysregulation. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these compounds and their derivatives, paving the way for further preclinical and clinical development.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]
-
Broth microdilution. Grokipedia. Available at: [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. Available at: [Link]
-
New Hydroxypyridinone Iron-Chelators as Potential Anti-Neurodegenerative Drugs. ResearchGate. Available at: [Link]
-
6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans. National Institutes of Health. Available at: [Link]
-
Induction of the Protective Antioxidant Response Element Pathway by 6-Hydroxydopamine In Vivo and In Vitro. Oxford Academic. Available at: [Link]
-
Peroxiredoxin-2 Protects against 6-Hydroxydopamine-Induced Dopaminergic Neurodegeneration via Attenuation of the Apoptosis Signal-Regulating Kinase (ASK1) Signaling Cascade. Journal of Neuroscience. Available at: [Link]
-
Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. White Rose Research Online. Available at: [Link]
-
Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Oxford Academic. Available at: [Link]
-
Damage-Derived Reactive Glia from a Parkinson's Disease Model Are Neurotoxic to Substantia Nigra Dopaminergic Neurons in Naïve Animals. MDPI. Available at: [Link]
-
Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. National Institutes of Health. Available at: [Link]
-
Iron chelators inhibit human platelet aggregation, thromboxane A2 synthesis and lipoxygenase activity. PubMed. Available at: [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]
Sources
- 1. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelators inhibit human platelet aggregation, thromboxane A2 synthesis and lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS 1138444-22-0)[1]. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this molecule. The guidance is grounded in established principles of organic chemistry and purification sciences.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
The desired product is not eluting from the column.
-
A significant amount of the product remains on the baseline of the TLC plate.
-
The fractions containing the product are highly diluted.
Probable Causes:
-
High Polarity of the Compound: The presence of a hydroxyl group and the pyridine nitrogen makes the molecule quite polar. This can lead to strong interactions with the silica gel stationary phase, making elution difficult with non-polar solvent systems.[2][3]
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to displace the compound from the stationary phase.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow through cracks in the stationary phase, resulting in poor separation.
Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol. For this particular compound, a gradient elution starting with a higher percentage of ethyl acetate in hexane and gradually increasing the polarity, perhaps by introducing a small percentage of methanol in DCM, would be a logical approach.
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4.
-
Use of a Modified Stationary Phase: If the compound is still difficult to elute from silica gel, consider using a less polar stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
Problem 2: Product Contaminated with Starting Materials or Side-Products
Symptoms:
-
NMR or LC-MS analysis of the purified product shows peaks corresponding to unreacted starting materials or byproducts.
-
The melting point of the purified product is broad and lower than expected.
Probable Causes:
-
Incomplete Reaction: The reaction to synthesize the target molecule may not have gone to completion.
-
Side Reactions: The synthesis of substituted pyridines can sometimes lead to the formation of isomers or other side products.
-
Co-elution during Chromatography: A starting material or byproduct may have a similar polarity to the desired product, causing them to elute together.
Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the work-up and purification.
-
Optimize Chromatographic Conditions: If co-elution is suspected, try a different solvent system for column chromatography. A shallower gradient or an isocratic elution with the optimized solvent system might improve separation.
-
Recrystallization: If column chromatography fails to provide the desired purity, recrystallization can be a powerful secondary purification technique. The choice of solvent is critical and should be determined experimentally.
-
Acid-Base Extraction: The pyridine nitrogen and the phenolic hydroxyl group can be protonated or deprotonated. An acid-base extraction during the work-up can help remove non-basic or non-acidic impurities.
Problem 3: Decomposition of the Product During Purification
Symptoms:
-
Appearance of new, unexpected spots on the TLC plate during chromatography.
-
Lower than expected yield with the presence of colored impurities.
Probable Causes:
-
Acid Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Traces of acid in the solvent or on the silica gel can cause partial deprotection.
-
Oxidation of the Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, especially if exposed to air and light for extended periods.
Solutions:
-
Neutralize Silica Gel: To mitigate the acidity of silica gel, it can be neutralized by washing with a dilute solution of triethylamine in the eluent before packing the column.
-
Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.
-
Work Under Inert Atmosphere: To prevent oxidation, perform the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure to Light: Protect the compound from light by wrapping the column and collection flasks in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: Given the polar nature of the molecule due to the hydroxyl group and the pyridine ring, a good starting point for normal-phase column chromatography on silica gel would be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane. A gradient elution is recommended. You could start with 100% DCM and gradually increase the percentage of methanol. Alternatively, a gradient of 20% to 80% ethyl acetate in hexane could be effective. The optimal system should be determined by TLC analysis first.
Q2: How can I effectively remove the Boc protecting group after purification?
A2: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). Another common method is using hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. It is important to monitor the reaction by TLC or LC-MS to ensure complete deprotection and to avoid potential side reactions.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates as a liquid above its melting point. To address this, you can try the following:
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice.
-
Scratch the inside of the flask: This can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, adding it to the cooled solution can induce crystallization.
-
Change the solvent system: The chosen solvent may be inappropriate. Experiment with different solvents or solvent mixtures.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl group on the nitrogen, the methylene group adjacent to the nitrogen, aromatic protons on the pyridine ring, a proton for the hydroxyl group, and a proton for the carbamate N-H.
-
¹³C NMR: Resonances for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the substituted pyridine ring.
-
IR: Characteristic peaks for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (254.28 g/mol ).[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the target compound an Rf of ~0.3. Test various ratios of EtOAc/Hexane or DCM/MeOH.
-
Column Packing:
-
For a glass column, prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar organic compounds.[2] |
| Mobile Phase (Example) | Gradient: 0-10% MeOH in DCM | The increasing polarity will help elute the polar target compound. |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation. |
| Monitoring | TLC with UV visualization | Allows for tracking of the aromatic product. |
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying the title compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, toluene, water, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of the target compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)phenylcarbamate Derivatives.
- Sinfoo Biotech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
Sources
Technical Support Center: Synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
The synthesis of highly substituted pyridine derivatives such as this compound, a key intermediate in various pharmaceutical development programs, presents a unique set of challenges. Achieving high yield and purity requires careful control over reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide provides a comprehensive resource for addressing common problems encountered during the synthesis of this molecule.
A plausible and efficient synthetic approach involves a multi-step process, likely starting from a pre-functionalized pyridine ring, followed by the crucial N-methylation and subsequent Boc-protection of an amino precursor. The general workflow is depicted below:
Caption: Figure 1: Proposed Synthetic Workflow
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-Boc protection step?
A1: The N-Boc protection of the secondary amine is a pivotal step. The critical parameters to control are:
-
Stoichiometry of Di-tert-butyl dicarbonate (Boc₂O): A slight excess (1.1-1.5 equivalents) is generally recommended to ensure complete conversion of the amine.[1]
-
Base Selection and Stoichiometry: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction. For amine salts, a sufficient amount of base is required for initial neutralization before the protection reaction can proceed.[1]
-
Solvent Choice: The solvent should be inert and capable of dissolving all reactants. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. In some cases, aqueous mixtures can be employed for a more environmentally friendly process.[2][3]
-
Temperature: Most N-Boc protections proceed efficiently at room temperature. However, for less reactive or sterically hindered amines, gentle heating may be necessary to increase the reaction rate.[1]
Q2: Are there any recommended catalysts for the N-Boc protection of a secondary amine on a pyridine ring?
A2: While many N-Boc protections proceed without a catalyst, certain catalysts can significantly accelerate the reaction, especially for less nucleophilic amines. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a common and effective choice.[1] Other catalysts, such as iodine or perchloric acid adsorbed on silica gel, have also been reported to be effective under specific conditions.[1][4]
Q3: What are some common side reactions to be aware of during this synthesis?
A3: Potential side reactions include:
-
Over-alkylation: During the N-methylation step, there is a risk of forming a quaternary ammonium salt if the reaction conditions are not carefully controlled.
-
O-Alkylation/O-Acylation: The free hydroxyl group on the pyridine ring is nucleophilic and can compete with the amino group for reaction with electrophiles, leading to undesired O-substituted byproducts.
-
Formation of N,N-di-Boc derivatives: While less common with secondary amines, under forcing conditions, the formation of an unstable di-Boc product could occur.[2]
-
Ring Opening or Rearrangement: Highly substituted pyridines can be susceptible to ring-opening or rearrangement reactions under harsh acidic or basic conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction at one or more steps.- Suboptimal reaction conditions (temperature, time, stoichiometry).- Product loss during work-up and purification. | - Monitor each reaction step by TLC or LC-MS to ensure complete conversion of the starting material.- Systematically optimize reaction parameters. Consider a Design of Experiments (DoE) approach for complex systems.- Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous phase. |
| Incomplete N-Boc Protection | - Insufficient Boc₂O or base.- Low reactivity of the secondary amine due to steric hindrance or electronic effects from the pyridine ring.- Presence of moisture in the reaction. | - Increase the equivalents of Boc₂O and base.- Add a catalytic amount of DMAP to accelerate the reaction.- Increase the reaction temperature and/or extend the reaction time.- Ensure the use of anhydrous solvents and reagents. |
| Formation of Multiple Products | - Competing O-alkylation or O-acylation.- Over-methylation leading to a quaternary salt.- Impurities in the starting materials. | - Consider protecting the hydroxyl group before proceeding with N-alkylation and N-Boc protection.- Carefully control the stoichiometry of the methylating agent and the reaction temperature.- Purify all starting materials and intermediates before use. |
| Difficulty in Purifying the Final Product | - Presence of closely related impurities (e.g., starting material, byproducts).- Product instability on silica gel. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider alternative purification techniques such as preparative HPLC or crystallization.- If the product is suspected to be unstable on silica gel, consider using a different stationary phase (e.g., alumina) or minimizing the contact time with the silica. |
Troubleshooting Workflow for Low Yield in N-Boc Protection
Caption: Figure 2: Troubleshooting Decision Tree
Experimental Protocols
General Protocol for N-Boc Protection of a Secondary Amine
This protocol is a general guideline and may require optimization for the specific substrate.
-
Reaction Setup:
-
To a solution of the secondary amine (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DCM), add a suitable base (e.g., triethylamine, 1.5 equiv).
-
If the starting material is an amine salt, use a sufficient amount of base to neutralize the salt before proceeding.
-
-
Addition of Boc₂O:
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the reaction mixture.
-
If the reaction is sluggish, a catalytic amount of DMAP (0.1 equiv) can be added at this stage.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.
-
References
- Singh, S., & Kumar, V. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 1-10.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Bull, J. A., & Mousseau, J. J. (2012). The 2-pyridyl problem: challenging nucleophiles in cross-coupling arylations.
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews, 87(1), 54.
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Wang, M., Wang, W., & Li, Q. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017).
-
LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
Technical Support Center: Stability and Degradation of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the technical support center for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. The information presented here is synthesized from established principles of organic chemistry, data on related molecular structures, and regulatory guidelines for pharmaceutical stability testing.
Introduction to the Molecule and its Stability Considerations
This compound possesses three key structural features that dictate its stability profile:
-
A tert-butyloxycarbonyl (Boc) protected amine : This group is notoriously sensitive to acidic conditions.[1][2]
-
A methylcarbamate group : Carbamate esters are susceptible to hydrolysis, particularly under basic conditions.[1][3]
-
A 4-hydroxy-5-methoxypyridine ring : This electron-rich heterocyclic system can be prone to oxidation and may exhibit photosensitivity.[4][5]
Understanding the interplay of these functional groups is critical for designing stable formulations, defining appropriate storage conditions, and developing stability-indicating analytical methods. This guide provides a comprehensive framework for anticipating and troubleshooting degradation issues.
Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the most likely degradation pathways for this molecule?
Based on its structure, this compound is susceptible to several degradation pathways, primarily hydrolysis (acidic and basic), oxidation, and photolysis. The specific conditions will determine which pathway predominates.
-
Acid-Catalyzed Hydrolysis : The Boc-protecting group is highly labile in acidic environments, leading to its cleavage and the formation of the corresponding primary amine.[2]
-
Base-Catalyzed Hydrolysis : The methylcarbamate ester linkage is the most probable site of attack under basic conditions, resulting in the formation of the pyridinol derivative.[1][3]
-
Oxidative Degradation : The electron-rich hydroxymethoxypyridine ring is a potential target for oxidation, which could lead to the formation of N-oxides or ring-opened products.[6][7]
-
Photodegradation : Aromatic systems, particularly those with heteroatoms and hydroxyl groups like the 3-hydroxypyridine moiety, can be susceptible to degradation upon exposure to light.[4][8]
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted degradation pathways for this compound.
Q2: I'm observing unexpected peaks in my HPLC analysis after sample storage. How can I identify the source of degradation?
To identify the source of degradation, a systematic forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to pinpoint its vulnerabilities.
Troubleshooting Steps:
-
Review Storage Conditions: Check the pH, temperature, and light exposure of your sample storage. If the sample was stored in an acidic buffer, the primary suspect for a new peak would be the de-Boc-protected product. Conversely, a basic buffer would suggest hydrolysis of the methylcarbamate.
-
Conduct a Forced Degradation Study: Perform a systematic study as outlined in the "Experimental Protocols" section below. This will help you generate the potential degradation products under controlled conditions.
-
LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS. By comparing the mass-to-charge ratio (m/z) of the new peaks with the predicted masses of potential degradants, you can tentatively identify them.
-
Co-injection: If you have a reference standard for a suspected degradation product, co-inject it with your degraded sample. If the peaks co-elute, it provides strong evidence for the identity of the degradant.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over a short time in solution. | Hydrolysis. | Check the pH of your solvent. If possible, adjust to a neutral pH and store at a lower temperature (e.g., 4°C). |
| Appearance of a more polar peak (earlier retention time in reverse-phase HPLC). | Acidic hydrolysis of the Boc group. | Ensure all solvents and buffers are free of acidic contaminants. If the process requires acidic conditions, minimize exposure time and temperature. |
| Appearance of multiple new peaks after exposure to air or certain reagents. | Oxidative degradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxides. |
| Sample discoloration (e.g., turning yellow or brown) upon storage. | Photodegradation or oxidation. | Store the compound in amber vials or otherwise protected from light. Store under an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation products and pathways for this compound, in line with ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 48 hours.
-
Monitor at regular intervals.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Also, reflux the stock solution at 80°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described below.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is a starting point for developing a validated analytical procedure to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with UV and Mass Spectrometric detection.
-
Column: A C18 column with good peak shape for polar compounds is recommended (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 275 nm.
-
MS Detection (ESI+):
-
Monitor the m/z for the parent compound and its predicted degradants.
-
Parent [M+H]⁺: m/z 255.1
-
De-Boc Degradant [M+H]⁺: m/z 155.1
-
Hydrolyzed Carbamate [M+H]⁺: m/z 198.1
-
N-Oxide [M+H]⁺: m/z 271.1
-
Data Summary Table: Predicted Degradation Products
| Degradation Pathway | Predicted Product | Change in Mass | Expected m/z [M+H]⁺ |
| Acid Hydrolysis | 4-amino-5-methoxypyridin-3-yl)methylcarbamate | -100 | 155.1 |
| Base Hydrolysis | Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate | -57 | 198.1 |
| Oxidation | N-Oxide derivative | +16 | 271.1 |
This technical guide provides a framework for understanding and investigating the stability of this compound. It is crucial to remember that these are predicted pathways, and experimental verification is essential. For further assistance, please consult the references provided.
References
-
[Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS]. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Effective Analysis Carbamate Pesticides. (2023, December 8). Separation Science. Retrieved January 20, 2026, from [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018, September 29). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015, September 3). Hindawi. Retrieved January 20, 2026, from [Link]
-
Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. Retrieved January 20, 2026, from [Link]
-
Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved January 20, 2026, from [Link]
-
Oxidative Dearomatization of Pyridines. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study in Pharmaceuticals. (2018, October 20). YouTube. Retrieved January 20, 2026, from [Link]
-
Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). ASM Journals. Retrieved January 20, 2026, from [Link]
-
3-Hydroxypyridine Chromophores Are Endogenous Sensitizers of Photooxidative Stress in Human Skin Cells. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Kinetics of Carbaryl Hydrolysis. (n.d.). College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. Retrieved January 20, 2026, from [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate Reactions
Welcome to the technical support center for reactions involving Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS 1138444-22-0). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet sometimes challenging, pyridine derivative in their synthetic workflows. Given the specific nature of this molecule, this guide synthesizes established principles from analogous chemical systems to provide robust, field-tested insights into potential challenges and their solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this molecule?
A: The main stability concerns arise from the electron-rich nature of the pyridine ring, which is substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group. This makes the ring susceptible to oxidation, especially under harsh conditions (strong oxidants, elevated temperatures in the presence of air). The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[1][2]
Q2: I am having trouble purifying my reaction mixture. The compound seems very polar. What should I do?
A: The combination of the hydroxyl group and the pyridine nitrogen makes this compound quite polar, which can lead to challenges in chromatography, such as streaking on silica gel or poor solubility in less polar solvents.[3] Consider using a more polar mobile phase, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol.[3] If streaking persists, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can neutralize acidic sites on the silica gel, improving peak shape.[4] Alternatively, reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, potentially with a pH modifier like formic acid or ammonium acetate, can be very effective for purifying polar pyridines.[4]
Q3: Can I perform reactions on the pyridine nitrogen without affecting the other functional groups?
A: This is challenging. The pyridine nitrogen is a nucleophilic site, but the adjacent hydroxyl group can also be deprotonated to form a phenoxide-like species, which is also nucleophilic. Reactions like alkylations can often lead to a mixture of N-alkylated and O-alkylated products.[5][6][7] Reaction conditions must be carefully chosen to favor one over the other.
Q4: What are the standard conditions for removing the Boc group from this molecule?
A: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) at room temperature is a common and effective method.[1] Another standard method is using 4M HCl in dioxane.[8] Given the presence of the acid-sensitive pyridine ring, it's advisable to start with milder conditions and monitor the reaction closely by TLC or LC-MS to avoid potential degradation of the core structure.
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Guide 1: Low Yield or Incomplete Conversion
Problem: My reaction (e.g., N-alkylation, coupling) is giving a low yield, and I see a significant amount of starting material remaining.
Causality: Low reactivity can stem from several factors. The pyridine ring, while electron-rich, can also act as a ligand for certain metal catalysts, potentially inhibiting their activity. Steric hindrance from the methoxy and carbamate groups might also slow down reactions at adjacent positions. For Boc-protection reactions, incomplete conversion can be due to poor reagent quality, moisture contamination which hydrolyzes the Boc anhydride, or suboptimal temperature.[9]
Troubleshooting Workflow:
Caption: Workflow for addressing low reaction yields.
Solutions & Protocols:
-
Increase Reaction Temperature: Gently increase the reaction temperature in 5-10 °C increments. Electron-rich pyridines can sometimes require more thermal energy to overcome activation barriers, but be aware of potential decomposition at higher temperatures.[10]
-
Change Solvent: The polarity and coordinating ability of the solvent can have a profound effect. If you are using a non-polar solvent like toluene, try a more polar, aprotic solvent like DMF, DMSO, or NMP.
-
Modify Base/Catalyst:
-
For alkylations, if you are using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base like NaH or KHMDS to ensure complete deprotonation of the hydroxyl group if O-alkylation is desired.
-
For coupling reactions, ligand choice is critical. If a standard phosphine ligand is failing, try a more electron-rich or sterically bulky ligand to promote the desired catalytic cycle.
-
Guide 2: Formation of Unexpected Side Products
Problem: I am observing a significant side product in my alkylation reaction. How do I determine what it is and prevent its formation?
Causality: The most common side reaction for this substrate is competitive alkylation at the hydroxyl-oxygen versus the pyridine-nitrogen.[7] The 4-hydroxy group imparts pyridone-like character, creating an ambident nucleophile upon deprotonation. The choice of base, solvent, and electrophile can influence the N- vs. O-alkylation ratio.[5][7] Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
Diagram of Competing Pathways:
Caption: N- vs. O-alkylation competition.
Solutions & Protocols:
-
Favoring N-Alkylation: To favor alkylation on the pyridine nitrogen, avoid strong bases that fully deprotonate the hydroxyl group. Using milder conditions, sometimes even base-free, can favor N-alkylation.[11][12] A polar aprotic solvent like DMF can also favor N-alkylation.
-
Favoring O-Alkylation: To favor alkylation on the oxygen, use a strong base (like NaH) in a less polar solvent (like THF or dioxane) to generate the phenoxide, which is a potent nucleophile.
-
Structural Confirmation: Use 2D NMR techniques like HMBC and NOESY to definitively determine the site of alkylation. An HMBC correlation from the new alkyl group's protons to the pyridine ring carbons will confirm N-alkylation, while a correlation to the carbon bearing the oxygen (C4) would suggest O-alkylation.[7]
Guide 3: Issues with Boc-Deprotection
Problem: When I try to remove the Boc group with strong acid, I get a dark, complex mixture, suggesting my product is decomposing.
Causality: The electron-rich 4-hydroxy-5-methoxypyridine core is sensitive to strong, hot acidic conditions.[10] Furthermore, the tert-butyl cation generated during deprotection is an electrophile and can potentially re-alkylate the electron-rich aromatic ring, leading to undesired byproducts.[13]
Solutions & Protocols:
-
Use Milder Acidic Conditions:
-
Protocol 1 (TFA/DCM): Dissolve the Boc-protected compound in DCM (0.1 M). Cool to 0 °C. Add an equal volume of TFA dropwise. Stir at 0 °C and monitor by TLC. Once the starting material is consumed (typically 30-60 min), concentrate the mixture in vacuo at low temperature. Co-evaporate with toluene or methanol several times to remove residual TFA.
-
-
Incorporate a Scavenger: To prevent alkylation by the t-butyl cation, include a scavenger in the reaction mixture.
-
Protocol 2 (Scavenger Use): Add a scavenger such as triethylsilane (TES) or thioanisole (1-2 equivalents) to the reaction mixture before adding the acid. These scavengers will preferentially react with the generated t-butyl cation.[13]
-
-
Consider Thermal Deprotection: If acid lability is a major issue, thermal deprotection can be an alternative, although it requires higher temperatures.[2] Refluxing the compound in a high-boiling, non-polar solvent like toluene or xylene can cleave the Boc group, but this must be tested on a small scale as the pyridine core itself may not be stable to prolonged heating.[2][10]
III. Data Summary & Key Parameters
The following table summarizes key reaction parameters and suggested starting points for optimization.
| Reaction Type | Recommended Solvent(s) | Recommended Base(s) / Reagent(s) | Temperature Range (°C) | Key Considerations |
| Boc-Protection | THF, Dioxane, DCM/H₂O | Boc₂O, Et₃N or NaHCO₃[1] | 25 - 55[14] | Ensure anhydrous conditions to prevent Boc₂O hydrolysis.[9] |
| Boc-Deprotection | DCM, Dioxane | TFA, 4M HCl in Dioxane[1][8] | 0 - 25 | Use scavengers (e.g., TES) to prevent t-alkylation.[13] |
| N-Alkylation | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ (or base-free)[11] | 25 - 80 | O-alkylation is a major competitor.[7] |
| O-Alkylation | THF, Dioxane | NaH, KHMDS | 0 - 60 | Requires strong, non-nucleophilic base. |
| Purification (Silica) | DCM/MeOH, EtOAc/Hexane | Add 0.1-1% Et₃N or NH₄OH | Ambient | Modifiers prevent peak tailing for basic pyridines.[4] |
| Purification (C18) | H₂O/ACN, H₂O/MeOH | Add 0.1% TFA or Formic Acid | Ambient | Excellent for highly polar compounds.[4] |
IV. References
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. Available at:
-
Technical Support Center: Purification of Polar 2,3-Dihydrofuro[2,3-c]pyridine Derivatives - Benchchem. Available at:
-
Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate - Benchchem. Available at:
-
Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. Available at:
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at:
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. Available at:
-
Purification of Pyridine - Chempedia - LookChem. Available at:
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. Available at:
-
Amine Protection / Deprotection - Fisher Scientific. Available at:
-
Selective N-Alkylation of 2-Pyridones. Available at:
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at:
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - NIH. Available at:
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at:
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications. Available at:
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available at:
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. Available at:
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:
-
Functionalized Electron‐Rich Pyridines as Initiators for the Epoxy Homopolymerization - Graz University of Technology. Available at:
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. Available at:
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides - PubMed. Available at:
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. Available at:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Optimization of Reaction Conditions for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the technical support center for the synthesis and optimization of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis of this key intermediate.
Introduction
The target molecule, this compound, is a substituted hydroxypyridine derivative. The core of its synthesis lies in the chemoselective N-tert-butoxycarbonylation (Boc protection) of the corresponding secondary amine precursor, 3-methylamino-5-methoxy-4-pyridinol. The presence of a phenolic hydroxyl group and a secondary amine on the same pyridine ring presents unique challenges in terms of reactivity and selectivity. This guide will provide a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
Reaction Workflow Overview
The synthesis of this compound typically involves the reaction of 3-methylamino-5-methoxy-4-pyridinol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Caption: General workflow for the Boc protection of the amine precursor.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction is showing low conversion to the desired product, even after extended reaction times. What are the possible causes and solutions?
A1: Low conversion can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Insufficient Reagent Stoichiometry: Ensure that at least a slight excess (1.1-1.2 equivalents) of (Boc)₂O is used. The secondary amine is a relatively good nucleophile, but ensuring an adequate amount of the protecting group reagent is crucial for driving the reaction to completion.
-
Inadequate Base: The choice and amount of base are critical. A weak, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is generally preferred.[1] Ensure at least one equivalent of base is used to neutralize the carboxylic acid byproduct of the reaction. For sluggish reactions, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) could be considered.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes be necessary to overcome activation energy barriers, especially if steric hindrance is a factor.[1]
-
Poor Solvent Choice: The solvent should be able to dissolve both the starting material and the reagents. Tetrahydrofuran (THF), dioxane, and acetonitrile are common choices.[1] If your starting material has poor solubility, consider a co-solvent system or a more polar solvent like N,N-dimethylformamide (DMF), but be mindful of potential difficulties in removal during work-up.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree to diagnose and resolve low reaction conversion.
Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What could this be and how can I prevent it?
A2: The most likely high molecular weight byproduct is the di-Boc protected species, where both the secondary amine and the phenolic hydroxyl group have reacted with (Boc)₂O. While N-acylation is generally much faster than O-acylation for aminophenols, the formation of the O-Boc product can occur under certain conditions.
-
To minimize O-Boc formation:
-
Use a weaker base: Strong bases can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting O-acylation. Using a mild base like NaHCO₃ is often sufficient to facilitate N-protection without significantly activating the hydroxyl group.
-
Control the reaction temperature: Avoid excessive heating, as higher temperatures can favor the thermodynamically controlled O-acylation product.
-
Limit the excess of (Boc)₂O: Using a large excess of the Boc anhydride can drive the reaction towards the di-protected product. A modest excess (1.1 eq.) is generally recommended.
-
Q3: My purified product appears to be an oil or a waxy solid, making it difficult to handle and characterize. How can I induce crystallization?
A3: The presence of the Boc group and the polar hydroxyl group can sometimes lead to products that are difficult to crystallize. Here are some strategies to try:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (40-50 °C).[2]
-
Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) while stirring. This can often precipitate the product as a solid.
-
Seed Crystals: If you have a small amount of solid product, use it as a seed crystal to induce crystallization from a supersaturated solution.[1][3]
-
Solvent System for Crystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (e.g., methanol, ethanol) and a less polar solvent (e.g., diethyl ether, methyl tert-butyl ether) can be effective.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or loss during work-up/purification. | Optimize reaction conditions (see Q1), minimize side reactions (see Q2), and handle the polar product carefully during extraction and chromatography. |
| Impurity Co-eluting with Product | Unreacted starting material or a closely related byproduct. | Adjust the polarity of the chromatography eluent, consider a different stationary phase (e.g., alumina), or attempt recrystallization. |
| Product Decomposition on Silica Gel | The slightly acidic nature of silica gel can potentially lead to partial deprotection of the Boc group. | Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).[4] Alternatively, use a neutral stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Boc protection reaction?
A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butoxide and carbon dioxide. The tert-butoxide then deprotonates the protonated amine to yield the N-Boc protected product and tert-butanol. The presence of a base helps to neutralize the liberated proton, driving the reaction to completion.[5]
Q2: Why is chemoselective N-protection favored over O-protection in this molecule?
A2: The nitrogen of the secondary amine is generally more nucleophilic than the oxygen of the phenolic hydroxyl group. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. Under neutral or mildly basic conditions, the amine will react preferentially.[6][7] However, under strongly basic conditions, the phenolic proton can be removed, generating a much more nucleophilic phenoxide ion, which can then compete with the amine for reaction with (Boc)₂O.
Q3: What are the recommended analytical techniques for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction.[8] Use a mobile phase that provides good separation between the starting material, the product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The starting amine and the product will have different polarities and should be easily distinguishable. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a solid but can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used (e.g., THF, dioxane, acetonitrile, DMF) are flammable and have varying degrees of toxicity. Always work in a fume hood and avoid sources of ignition.
-
Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle them with care in a fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for pressure buildup if the reaction generates gas (CO₂ is a byproduct of the Boc protection reaction).[5]
Experimental Protocol
This is a general protocol that may require optimization for your specific setup and scale.
Materials:
-
3-methylamino-5-methoxy-4-pyridinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylamino-5-methoxy-4-pyridinol (1.0 eq.).
-
Dissolution: Add anhydrous THF or dioxane to dissolve the starting material.
-
Addition of Base and (Boc)₂O: Add the base (1.1-1.5 eq. of TEA or an excess of NaHCO₃) to the solution, followed by the portion-wise addition of (Boc)₂O (1.1-1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. Available at: [Link]
-
Keglevich, G., Kiss, N. Z., & Radai, Z. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]
-
Boumoud, B., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 268-273. Available at: [Link]
-
Sinfoo Biotech. (n.d.). This compound. Available at: [Link]
-
Reddy, B. V. S., et al. (2010). An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ChemInform, 41(32). Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Reddy, C. R., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 14(11), 4648-4657. Available at: [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available at: [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Reddit. (2023). Purification of THP protected compound. r/Chempros. Available at: [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Available at: [Link]
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. osti.gov [osti.gov]
- 5. Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01597A [pubs.rsc.org]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating Solubility Challenges with Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the dedicated support center for tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS No. 1138444-22-0).[1][2] This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this specific pyridine derivative. Our goal is to provide you with in-depth, actionable insights and troubleshooting guides rooted in established chemical principles to help you overcome these common experimental hurdles.
Introduction to the Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a polar pyridine ring with hydroxyl and methoxy groups, alongside a non-polar tert-butyl carbamate (Boc) group, presents a unique and often challenging solubility profile. This guide will walk you through understanding and systematically addressing these solubility issues. The "like dissolves like" principle is a foundational concept in tackling these challenges.[3]
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my compound crashing out of solution during my reaction?
This is a common observation and is typically due to a change in the solvent environment or temperature that reduces the compound's solubility. The presence of both a hydrophilic pyridine core (with H-bond donating and accepting groups) and a lipophilic Boc-protecting group creates a delicate solubility balance.[4]
-
Causality: Reactions often involve the addition of reagents in different solvents, altering the overall polarity of the reaction mixture. For instance, adding a non-polar reagent to a polar solution containing your compound can decrease its solubility, causing precipitation. Similarly, if your reaction is cooled for workup, the solubility will generally decrease as solubility often increases with temperature.[3]
FAQ 2: What are the best starting solvents for dissolving this compound?
Due to its amphiphilic nature, a good starting point is often polar aprotic solvents.
-
Recommended Solvents: Based on its structure, solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent initial choices for achieving high solubility. For less polar options, chlorinated solvents like Dichloromethane (DCM) or chloroform can be effective, especially for reactions involving less polar co-reagents. Alcohols such as methanol or ethanol can also be used, but solubility might be more limited.[4]
FAQ 3: Can I use a co-solvent system to improve solubility?
Absolutely. A co-solvent is a water-miscible organic solvent that can be gradually added to an aqueous solution to dissolve a compound.[3] A common strategy is to dissolve the compound in a minimal amount of a strong polar solvent (e.g., DMSO) and then dilute it with a less polar co-solvent that is miscible and suitable for the subsequent reaction step.[3]
-
Expert Tip: A mixture of DCM and methanol is often effective. The DCM helps to solvate the non-polar Boc group, while the methanol interacts with the polar pyridine ring. A systematic screening of ratios (e.g., 9:1, 4:1, 1:1 DCM:MeOH) is recommended to find the optimal balance for your specific concentration and temperature.
FAQ 4: How does the Boc group influence solubility?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis.[5] It significantly increases the lipophilicity of the molecule, making it more soluble in organic solvents like methanol and ethanol but sparingly soluble in water.[4] The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.[5]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow for diagnosing and resolving solubility problems.
Issue 1: Poor Solubility in a Chosen Reaction Solvent
You've selected a solvent based on your reaction conditions, but the starting material refuses to dissolve completely.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor initial solubility.
Detailed Protocol: Solvent Screening
-
Preparation: Dispense 1-2 mg of your compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile, Tetrahydrofuran (THF)).
-
Observation: Vortex each vial for 30-60 seconds at room temperature. Observe for complete dissolution.
-
Heating (Optional): If not dissolved, gently warm the vials to 40-50°C and observe any change in solubility, being mindful of the compound's thermal stability.[3]
-
Documentation: Record the results in a table to guide your solvent selection.
Data Summary Table: Qualitative Solubility
| Solvent | Polarity Index | Room Temp. Solubility (Qualitative) | Solubility at 50°C (Qualitative) |
| DMSO | 7.2 | High | High |
| DMF | 6.4 | High | High |
| Methanol | 5.1 | Moderate | High |
| Dichloromethane | 3.1 | Moderate | Moderate-High |
| Tetrahydrofuran | 4.0 | Low-Moderate | Moderate |
| Acetonitrile | 5.8 | Low | Low-Moderate |
| Water | 10.2 | Very Low | Low |
Note: This is a generalized table. Exact solubility will depend on the purity of your compound and the specific grade of the solvent.
Issue 2: Precipitation During Aqueous Workup
Your reaction is complete, but upon adding water or brine, your product precipitates uncontrollably, often as an oil or an unfilterable solid.
Underlying Principle: This is a classic "crashing out" scenario. The addition of a non-solvent (water) drastically increases the polarity of the medium, forcing your organic-soluble compound out of the solution. The key is to control the precipitation to obtain a manageable solid. If the compound "oils out," it may be because the solution is cooling too quickly and the solid is coming out of solution above its melting point.[6]
Protocol for Controlled Precipitation:
-
Reduce Volume: If possible, concentrate your reaction mixture in vacuo to remove the bulk of the organic solvent.
-
Re-dissolve: Dissolve the crude residue in a minimum amount of a water-miscible solvent in which it is highly soluble (e.g., a small volume of methanol or acetone).
-
Controlled Addition: Place the solution in an ice bath and, while stirring vigorously, add cold water dropwise. This slow addition can encourage the formation of a filterable crystalline solid.
-
Stir and Isolate: Continue stirring in the ice bath for 30-60 minutes to maximize crystal growth before isolating the solid by filtration.
Issue 3: Difficulty with Chromatographic Purification
The compound shows poor solubility in common chromatography mobile phases (e.g., Hexanes/Ethyl Acetate), leading to streaking on TLC plates or precipitation on the column.
The Challenge: The polarity of the compound makes it challenging to find a mobile phase that provides good solubility without compromising separation.
Troubleshooting Steps:
-
Strengthen the Mobile Phase:
-
Add a small percentage (1-5%) of methanol to your Ethyl Acetate/Hexane or DCM mobile phase. Methanol is a strong polar solvent that can significantly improve the solubility of polar compounds on silica gel.
-
Caution: Adding too much methanol can eliminate separation. Screen TLCs carefully.
-
-
Alternative Solvent Systems:
-
Consider a gradient elution that starts with a less polar mixture and gradually increases in polarity.
-
For very polar compounds, a reverse-phase chromatography approach (C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.
-
-
Loading Technique:
-
Dry Loading: If the compound is poorly soluble in the starting mobile phase, dissolve it in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column. This prevents the compound from precipitating at the point of injection.
-
Diagram: Decision Tree for Chromatography
Caption: Decision-making process for chromatographic purification.
This guide provides a foundational framework for addressing the solubility challenges associated with this compound. For particularly insoluble compounds, more advanced techniques such as solid-state synthesis using ball-milling may be considered.[7][8] Successful experimentation often requires a systematic and iterative approach to solvent selection and process optimization. Always prioritize safety and consult Safety Data Sheets (SDS) for all solvents and reagents used.
References
- BenchChem Technical Support Team. (2025).
-
Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. [Link]
-
Amerigo Scientific. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. [Link]
-
Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
Technical Support Center: Synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the technical support resource for the synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS 1138444-22-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Guide Structure
This guide is structured around the critical stages of a plausible synthetic route, focusing on common pitfalls and their underlying chemical principles. We will address issues related to the functionalization of the pyridine core and the final Boc-protection step.
Section 1: Troubleshooting the Boc Protection Step
The final step in many synthetic routes to the target molecule involves the protection of the (4-hydroxy-5-methoxypyridin-3-yl)methylamine intermediate with Di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this step can be plagued by several side reactions, especially given the presence of a nucleophilic phenolic hydroxyl group.
FAQ 1: Low Yield of the Desired N-Boc Product with Significant Recovery of Starting Amine
Question: I am attempting to protect my secondary amine intermediate, (4-hydroxy-5-methoxypyridin-3-yl)methylamine, using Boc₂O and triethylamine (TEA) in DCM, but I'm observing a low conversion rate. Why is my Boc protection failing?
Answer: This is a common issue that can be attributed to several factors, primarily related to the nucleophilicity of the amine and the reaction conditions.
-
Reduced Nucleophilicity of the Amine: Aminopyridines, and by extension, (aminomethyl)pyridines, can exhibit reduced nucleophilicity compared to aliphatic amines. This is due to the electron-withdrawing nature of the pyridine ring.[2] The nitrogen lone pair is less available to attack the carbonyl of the Boc anhydride.
-
Inadequate Base: While TEA is a common choice, a stronger, non-nucleophilic base might be required to sufficiently deprotonate the amine (if it's in a salt form) and to scavenge the acid generated during the reaction. In some cases, the choice of base is critical for achieving high yields.[3]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM) is standard, but other solvents like tetrahydrofuran (THF), acetonitrile (ACN), or even biphasic systems might be more effective.[3]
Troubleshooting Protocol & Recommendations:
-
Employ a Catalyst: Add a catalytic amount (0.05–0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the secondary amine. This can dramatically increase the reaction rate.
-
Optimize the Base:
-
Switch from TEA to a stronger non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Ensure at least 1.1-1.5 equivalents of the base are used.
-
-
Solvent Screening: If the reaction is still sluggish, consider switching to THF or ACN. For substrates with solubility issues, a mixture like THF/water can be effective.[3]
-
Increase Reagent Stoichiometry: A modest increase in Boc₂O (e.g., from 1.1 eq to 1.5 eq) can help drive the reaction to completion.
FAQ 2: Formation of an Unexpected, Higher Molecular Weight Byproduct
Question: My LC-MS analysis shows a significant peak with a mass corresponding to the addition of two Boc groups. I thought di-Boc protection was not an issue for secondary amines. What is happening?
Answer: You are correct that N,N-di-Boc protection is not possible on a secondary amine. The most likely culprit for a "double-Boc" mass is the O-acylation of the phenolic hydroxyl group, resulting in the formation of tert-butyl (3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-5-methoxy-4-pyridinyl) carbonate.
-
Mechanism of O-Acylation: The phenoxide, formed under basic conditions, is also a potent nucleophile and can compete with the secondary amine in attacking the Boc anhydride. This side reaction is particularly favored by stronger bases or when the N-acylation is slow.
Preventative Measures & Troubleshooting:
-
Control Stoichiometry and Temperature:
-
Avoid a large excess of Boc₂O. Use a stoichiometry of 1.1–1.2 equivalents.
-
Run the reaction at a lower temperature (0 °C) to favor the more nucleophilic amine attack over the phenoxide attack. Add the Boc₂O dropwise to the cooled solution.
-
-
Optimize Base Selection:
-
Avoid excessively strong bases that can significantly deprotonate the phenol. A milder base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) can selectively facilitate N-acylation over O-acylation.[3]
-
-
pH Control: If using an aqueous/organic biphasic system, maintaining the pH in the range of 8-10 can favor N-acylation.
Workflow for Minimizing O-Acylation
Caption: A workflow to minimize O-acylation during Boc protection.
Section 2: Pyridine Core & Side-Chain Modification Issues
The assembly of the substituted pyridine core is fraught with challenges related to regioselectivity and the management of reactive functional groups. A plausible route involves the reductive amination of a 4-hydroxy-5-methoxy-pyridine-3-carbaldehyde precursor with methylamine.
FAQ 3: Stalling of Reductive Amination and Formation of Aldehyde-Related Impurities
Question: I am performing a reductive amination on my pyridine-3-carbaldehyde precursor with methylamine and sodium triacetoxyborohydride (STAB), but the reaction is incomplete. I also see byproducts that seem to be related to the starting aldehyde. What could be the cause?
Answer: Incomplete reductive amination can stem from several issues, including the stability of the intermediate imine/iminium ion and side reactions of the aldehyde.
-
Poor Imine Formation: The formation of the imine intermediate is a crucial equilibrium step. For electron-rich aldehydes, this equilibrium may not strongly favor the imine, leading to a slow overall reaction. The presence of the ortho-hydroxyl group can also influence the electronics and steric environment.
-
Cannizzaro-type Side Reactions: Under certain pH conditions, especially if a strong base is present, aldehydes lacking an alpha-hydrogen can undergo disproportionation (a Cannizzaro-like reaction) to yield the corresponding alcohol and carboxylic acid. In this case, you might form (4-hydroxy-5-methoxypyridin-3-yl)methanol and 4-hydroxy-5-methoxypyridine-3-carboxylic acid.
-
Reductant Decomposition: STAB is sensitive to moisture. If the reaction is not performed under strictly anhydrous conditions, the reducing agent can be quenched, leading to an incomplete reaction.
Troubleshooting Protocol:
-
Optimize Imine Formation:
-
Pre-stir the aldehyde and methylamine for 30-60 minutes before adding the reducing agent. This allows the imine equilibrium to be established.
-
The use of a dehydrating agent, like anhydrous MgSO₄, can help drive the equilibrium towards the imine.
-
-
Choice of Reducing Agent: While STAB is generally mild and effective, sodium cyanoborohydride (NaBH₃CN) can sometimes be more efficient, although it is more toxic.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: The reaction is often most efficient under weakly acidic conditions (pH 5-6), which favors iminium ion formation without promoting side reactions. Adding a small amount of acetic acid can be beneficial.
FAQ 4: Observation of N-Oxide Formation in the Final Product or Intermediates
Question: During my synthesis, I've noticed an impurity with a mass of +16 compared to my expected product. I suspect it's an N-oxide. How can this be forming, and how do I prevent it?
Answer: The nitrogen atom in the pyridine ring is a Lewis basic site and is susceptible to oxidation to form a pyridine N-oxide.[4][5] This is a common side reaction in pyridine chemistry, especially when oxidative conditions are present, even mildly.
-
Sources of Oxidation:
-
Reagents: Certain reagents used in the synthesis might have oxidizing properties. For example, some grades of solvents can contain peroxide impurities. If any steps involve reagents like hydrogen peroxide, peracids, or even exposure to air over long periods in the presence of a catalyst, N-oxidation can occur.[5][6]
-
Work-up Conditions: Oxidative work-up procedures can also lead to the formation of N-oxides.
-
Preventative & Remedial Actions:
-
Use High-Purity Reagents and Solvents: Use freshly distilled or high-purity anhydrous solvents to minimize peroxide contaminants.
-
Inert Atmosphere: For sensitive steps, maintaining an inert atmosphere (N₂ or Ar) can prevent air oxidation.
-
Reductive Work-up: If N-oxide formation is a persistent issue, a mild reductive work-up can be employed. For example, adding a small amount of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) during the aqueous work-up can help reduce any N-oxide formed back to the pyridine.
-
Purification: N-oxides are typically more polar than their parent pyridines. They can usually be separated by column chromatography.
Reaction Scheme: N-Oxide Formation
Caption: Unwanted oxidation of the pyridine nitrogen to form an N-oxide.
Summary Data Table
For quick reference, the table below summarizes common conditions and reagents for the Boc protection of amines.
| Parameter | Standard Condition | Alternative/Troubleshooting | Rationale |
| Reagent | Boc₂O (1.1-1.5 eq) | Boc-ON, Boc-N₃ | For specific substrate sensitivities (less common). |
| Base | TEA, DIPEA (1.5-2.0 eq) | NaHCO₃, K₂CO₃ | Milder bases to prevent O-acylation.[3] |
| Catalyst | None | DMAP (0.05-0.1 eq) | Increases reaction rate for less nucleophilic amines. |
| Solvent | DCM, THF | ACN, Dioxane, Water/THF | Optimize for solubility and reaction rate.[3][7] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperature can improve selectivity (N- vs O-acylation). |
References
- Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Wikipedia. (n.d.). Pyridine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Sinfoo Biotech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate AldrichCPR 1138444-22-0.
Sources
- 1. This compound,(CAS# 1138444-22-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Characterization of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the technical support center for Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this multifunctional pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.
I. Purification and Sample Integrity
The inherent polarity of the pyridine ring and the presence of a hydrophilic hydroxyl group can present challenges in purification and handling.
Q1: I'm observing significant streaking and poor separation of my compound during silica gel column chromatography. What's causing this and how can I fix it?
A1: Streaking on silica gel is a common issue for basic compounds like pyridines. The acidic nature of the silica surface strongly interacts with the basic nitrogen of the pyridine ring, leading to poor elution and band broadening.
Troubleshooting Protocol: Mitigating Streaking in Normal-Phase Chromatography
-
Mobile Phase Modification:
-
Rationale: To counteract the acidic silica, a basic modifier should be added to your eluent. This will compete for the active sites on the silica, allowing your compound to elute more symmetrically.
-
Procedure: To your hexane/ethyl acetate or dichloromethane/methanol mobile phase, add a small amount of a basic modifier.
-
Triethylamine (TEA): Start with 0.1-1% (v/v).
-
Ammonia solution (in methanol): A 7N solution of ammonia in methanol can be used as a stock to add to your mobile phase, typically up to 5-10% of the polar component.
-
-
-
Alternative Stationary Phases:
-
Rationale: If mobile phase modification is insufficient, switching to a less acidic stationary phase is the next logical step.
-
Options:
-
Neutral or Basic Alumina: These are excellent alternatives to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): Given the compound's polarity, this is often a more robust method. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]
-
-
Q2: My purified compound shows signs of degradation over time, especially when dissolved in certain solvents. How can I ensure its stability?
A2: The tert-butoxycarbonyl (Boc) protecting group is a carbamate, which is known to be labile under acidic conditions. The phenolic hydroxyl group can also be sensitive to oxidation.
Stability and Handling Protocol:
-
pH Control: Avoid acidic conditions. The Boc group can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] For short-term storage in solution, use neutral or slightly basic solvents. For long-term storage, it is best to keep the compound as a solid at low temperatures (-20°C or below) under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: For analytical purposes (e.g., preparing HPLC or NMR samples), use high-purity, neutral solvents. Methanol and acetonitrile are generally suitable. Avoid prolonged exposure to chlorinated solvents, which can contain trace amounts of HCl.
-
Forced Degradation Insights: Forced degradation studies on similar carbamates show that they are susceptible to hydrolysis under both acidic and basic conditions, as well as oxidative stress.[3] This underscores the importance of controlled storage and handling.
II. Spectroscopic Characterization
The unique combination of functional groups in this compound can lead to complex and sometimes confusing spectroscopic data.
Q3: In the ¹H NMR spectrum, I'm struggling to identify the phenolic -OH and the carbamate N-H protons. They appear as broad signals or are sometimes not visible at all. How can I confirm their presence and assignment?
A3: The protons on heteroatoms (-OH and -NH) are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. This often results in broad signals.
Troubleshooting Protocol: ¹H NMR Signal Assignment
-
D₂O Exchange:
-
Rationale: This is the definitive method for identifying exchangeable protons.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your compound in a solvent like DMSO-d₆ or CDCl₃.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity.[4]
-
-
-
Variable Temperature (VT) NMR:
-
Rationale: At higher temperatures, proton exchange is faster, which can sometimes sharpen broad signals. Conversely, at lower temperatures, the exchange rate slows down, which can also lead to sharper signals for protons involved in hydrogen bonding.
-
Procedure: Acquire spectra at different temperatures (e.g., 25°C, 50°C, 0°C) to observe changes in the broad signals. Phenolic protons, in particular, are known to have temperature-dependent chemical shifts.[5]
-
Q4: I'm observing doubled or unusually broad peaks for some signals in my ¹H and ¹³C NMR spectra, even though my sample is pure by other methods. What could be the cause?
A4: This is a classic sign of rotamers (rotational isomers) around the carbamate C-N bond. Due to the partial double-bond character of this bond, rotation is restricted, leading to the presence of syn and anti conformers that are distinct on the NMR timescale.
Caption: Rotational isomers (rotamers) around the carbamate C-N bond.
Troubleshooting Protocol: Characterizing Rotamers
-
Variable Temperature (VT) NMR:
-
Rationale: As the temperature is increased, the rate of rotation around the C-N bond increases. At a high enough temperature (the coalescence temperature), the two sets of signals will broaden, merge, and then sharpen into a single, averaged set of signals.
-
Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C) and observe the coalescence of the doubled peaks. This confirms the presence of rotamers.[6]
-
-
2D NMR Spectroscopy (NOESY/ROESY):
-
Rationale: Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between protons that are close to each other. This can help to definitively assign which set of signals corresponds to the syn and anti rotamer.
-
Procedure: In the syn rotamer, the N-methyl protons would be spatially closer to the pyridine ring protons, while in the anti rotamer, they would be closer to the tert-butyl group. An NOE correlation between the N-methyl protons and the pyridine ring protons would suggest the syn conformation.
-
Expected NMR Data (Illustrative)
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Observations |
| Pyridine-H | 7.5 - 8.5 | 120 - 150 | Two distinct aromatic signals. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 | Singlet. |
| N-Methyl (-NCH₃) | 2.9 - 3.2 | 30 - 35 | Singlet, may be broadened or doubled due to rotamers. |
| Boc (-C(CH₃)₃) | 1.4 - 1.6 | ~28 (CH₃), ~80 (quaternary C) | Prominent singlet (9H). The quaternary carbon signal is often weak. |
| Carbamate (C=O) | - | 153 - 156 | Weak signal in ¹³C NMR. |
| Phenolic (-OH) | 5.0 - 9.0 | - | Broad singlet, variable shift. Confirm with D₂O exchange. |
| Carbamate (-NH) | 6.0 - 8.0 | - | Broad singlet, may be absent or doubled. Confirm with D₂O exchange. |
Q5: My mass spectrometry data (ESI-MS) shows multiple ions, and I'm not sure which one corresponds to my compound. What are the expected ions and fragmentation patterns?
A5: In electrospray ionization (ESI), it's common to observe adducts with ions from the mobile phase or glassware. The fragmentation of the Boc group is also a key diagnostic feature.
Mass Spectrometry Troubleshooting Guide
Caption: Predicted ESI+ fragmentation pathway.
Expected Ions and Fragments:
| Ion Type | m/z (Calculated for C₁₂H₁₈N₂O₄) | Notes |
| [M+H]⁺ | 255.13 | The protonated molecule, often the base peak in positive ion mode. |
| [M+Na]⁺ | 277.11 | Sodium adduct, very common. |
| [M+K]⁺ | 293.08 | Potassium adduct. |
| [M-C₄H₈+H]⁺ | 199.07 | Loss of isobutylene from the tert-butyl group. A very common fragmentation for Boc-protected compounds. |
| [M-Boc+H]⁺ | 155.08 | Loss of the entire Boc group (100 Da). |
| [M-H]⁻ | 253.11 | The deprotonated molecule in negative ion mode (from the phenolic -OH). |
| [M-CO₂-H]⁻ | 209.12 | Loss of CO₂ from the deprotonated molecule in negative ion mode. |
Troubleshooting Steps:
-
Check for Common Adducts: Look for peaks that are +22 Da ([M+Na]⁺) or +38 Da ([M+K]⁺) away from your expected [M+H]⁺ peak.
-
Look for Characteristic Neutral Losses: In positive ion mode, the loss of 56 Da (isobutylene) is highly indicative of a Boc group. The loss of 100 Da (the entire Boc group) is also diagnostic.
-
Utilize High-Resolution MS (HRMS): If available, HRMS will provide an accurate mass measurement, allowing you to confirm the elemental composition of the parent ion and its fragments, which is invaluable for confident identification.
III. Chromatographic Analysis
Developing a robust HPLC method for purity assessment can be challenging due to the compound's polarity.
Q6: I'm developing a reversed-phase HPLC method, but my compound elutes very early, close to the solvent front, and the peak shape is poor. How can I improve retention and peak symmetry?
A6: This is expected for a polar, basic compound on a standard C18 column with a neutral mobile phase. You need to adjust the mobile phase to increase retention and improve the peak shape.
HPLC Method Development Protocol:
Caption: HPLC method development workflow.
-
Mobile Phase pH Adjustment:
-
Rationale: Adding a small amount of acid (like formic acid or TFA) to the mobile phase will protonate the pyridine nitrogen. This can improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Procedure: Start with a mobile phase of water/acetonitrile, both containing 0.1% formic acid. This is generally MS-friendly.
-
-
Alternative Stationary Phases:
-
Rationale: If a standard C18 column doesn't provide adequate retention, consider a column with a different selectivity.
-
Options:
-
Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which provides better retention for polar analytes.
-
Phenyl-Hexyl: These columns offer alternative selectivity through pi-pi interactions with the pyridine ring.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for highly polar compounds and use a high organic mobile phase with a small amount of water.
-
-
-
Method Parameters:
-
Gradient Elution: Start with a high aqueous percentage (e.g., 95% water) and gradually increase the organic content.
-
Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and reduce analysis time.
-
By systematically addressing these common challenges, you can achieve reliable and accurate characterization of this compound.
IV. References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Donald, W. A., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(10), 1747–1758. [Link]
-
Exarchou, V., et al. (2005). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(5), 534–552. [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Smith, B. D., et al. (2014). Unusually Low Barrier to Carbamate C-N Rotation. The Journal of Organic Chemistry, 79(10), 4684–4690. [Link]
-
Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry, 63(20), 7258–7262. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Smith, B. D., et al. (2014). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron Letters, 55(30), 4165-4167. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 | CID 46737837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1045855-64-8|tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
Technical Support Center: A Guide to the Scale-up Synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Welcome to the dedicated technical support center for the scale-up synthesis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient scale-up process.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most plausible and scalable synthetic route involves three key transformations:
-
Formylation of a suitable 4-hydroxy-5-methoxypyridine precursor to introduce the C3-aldehyde functionality.
-
Reductive Amination of the resulting aldehyde with methylamine to form the crucial secondary amine intermediate.
-
Boc Protection of the secondary amine to yield the final target molecule.
Each of these steps presents unique challenges during scale-up, which this guide will address in detail.
Caption: Synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Step 1: Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] However, its application to substituted pyridines on a large scale requires careful optimization.[2]
Q1: My Vilsmeier-Haack formylation is giving a low yield and multiple byproducts. What are the likely causes and how can I improve the outcome?
A1: Low yields and byproduct formation in the Vilsmeier-Haack formylation of hydroxypyridines are common challenges during scale-up. Here’s a systematic approach to troubleshooting:
-
Substrate Reactivity and Regioselectivity: The electronic nature of the substituents on the pyridine ring significantly influences the reaction's success. The hydroxyl group is strongly activating and ortho-, para-directing. However, steric hindrance from adjacent groups can lead to poor regioselectivity.
-
Troubleshooting:
-
Protecting Groups: Consider protecting the hydroxyl group as a more sterically demanding ether (e.g., benzyl ether) to direct the formylation to the desired position. This can be deprotected in a subsequent step.
-
Reaction Conditions: Carefully control the temperature. The formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be done at low temperatures (0-5 °C). The subsequent formylation may require gentle heating, but excessive temperatures can lead to decomposition and the formation of chlorinated byproducts.[3]
-
-
-
Incomplete Reaction: On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete conversion.
-
Troubleshooting:
-
Mixing: Ensure adequate agitation throughout the reaction. For viscous reaction mixtures, consider using a more powerful overhead stirrer.
-
Reagent Addition: Slow, controlled addition of the Vilsmeier reagent to the pyridine substrate is crucial to maintain temperature control and ensure homogeneity.
-
-
-
Work-up Issues: The quenching of the Vilsmeier reaction can be highly exothermic and may lead to product degradation if not controlled.
-
Troubleshooting:
-
Quenching: Slowly and carefully add the reaction mixture to a well-stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acidic mixture and precipitate the product.
-
Extraction: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.
-
-
Q2: I'm observing a significant amount of a chlorinated byproduct in my crude product. How can I minimize this?
A2: The formation of chlorinated byproducts is a known side reaction in Vilsmeier-Haack chemistry, where the reagent can act as a chlorinating agent, especially at elevated temperatures.[3]
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can increase the likelihood of side reactions.
-
Alternative Formylating Agents: For particularly sensitive substrates, consider alternative, milder formylating agents.
-
| Parameter | Lab Scale (grams) | Scale-up (kilograms) | Key Considerations for Scale-up |
| Temperature Control | Ice bath | Jacketed reactor with efficient cooling | Exotherm from Vilsmeier reagent formation must be managed to prevent runaway reactions and byproduct formation. |
| Reagent Addition | Dropping funnel | Metering pump for controlled addition | Slow, subsurface addition can improve mixing and heat dissipation. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity to avoid localized overheating and incomplete reaction. |
| Work-up | Pouring into beaker of ice/base | Controlled addition to a cooled, baffled reactor containing the quench solution | Vigorous stirring is essential to manage the exotherm and ensure complete neutralization. |
Step 2: Reductive Amination
Reductive amination is a robust method for forming amines from carbonyl compounds.[4] However, scaling up this reaction requires careful consideration of the reducing agent, temperature control, and potential side reactions.[5]
Q1: My reductive amination with methylamine and sodium borohydride is producing a significant amount of the corresponding alcohol (from reduction of the aldehyde) and some over-alkylated tertiary amine. How can I improve the selectivity?
A1: This is a classic challenge in reductive amination, where the rate of aldehyde reduction competes with imine formation and reduction.[6]
-
Choice of Reducing Agent: Sodium borohydride can reduce both aldehydes and the intermediate imine.[7]
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reducing agent for imines in the presence of aldehydes.[8] It is often the preferred reagent for scale-up reductive aminations.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, its toxicity and the potential for cyanide in the waste stream make it less desirable for large-scale production.[6]
-
-
-
Reaction Conditions:
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 5-6). Adding a catalytic amount of acetic acid can accelerate imine formation, thus favoring its reduction over the reduction of the starting aldehyde.
-
One-Pot vs. Two-Step: For particularly challenging substrates, a two-step process where the imine is pre-formed before the addition of the reducing agent can improve selectivity. This can be achieved by mixing the aldehyde and amine, often with a dehydrating agent or azeotropic removal of water, before introducing the reducing agent.
-
-
Over-alkylation: The formation of a tertiary amine results from the reaction of the desired secondary amine product with another molecule of the starting aldehyde.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of methylamine to drive the initial imine formation and minimize the concentration of the product amine available for further reaction.
-
Controlled Aldehyde Addition: In some cases, slow addition of the aldehyde to a mixture of the amine and reducing agent can maintain a low concentration of the aldehyde, thereby disfavoring the over-alkylation reaction.
-
-
Q2: The reductive amination is highly exothermic, and I'm having trouble controlling the temperature on a larger scale. What are the risks and how can I manage them?
A2: Poor temperature control during a large-scale reductive amination can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.
-
Risks:
-
Runaway Reaction: The exothermic nature of the reduction can lead to a rapid increase in temperature and pressure.
-
Product Degradation: Many organic molecules, especially highly functionalized ones, have limited thermal stability.[9][10][11][12]
-
Increased Byproducts: Higher temperatures can accelerate side reactions.
-
-
Management Strategies:
-
Reactor and Cooling: Use a jacketed reactor with an efficient cooling system. Ensure the heat transfer capacity of the reactor is sufficient for the scale of the reaction.
-
Controlled Reagent Addition: Add the reducing agent portion-wise or as a solution via a metering pump to control the rate of the reaction and heat generation.
-
Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat generated.
-
Step 3: Boc Protection
The protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) is generally a high-yielding reaction. The main challenge on a larger scale is the work-up and removal of excess reagents and byproducts.[13][14][15]
Q1: After my large-scale Boc protection, I'm struggling to remove the excess Boc anhydride and the byproduct, tert-butanol. My product is also contaminated with a urea-type impurity. How can I improve my work-up and purification?
A1: Efficiently removing excess Boc₂O and its byproducts is crucial for obtaining a pure product, and this becomes more challenging at scale.
-
Removal of Excess Boc Anhydride:
-
Aqueous Work-up with a Nucleophilic Amine: After the reaction is complete, quenching with a nucleophilic amine like N-methylpiperazine or tris(2-aminoethyl)amine can react with the excess Boc₂O to form a water-soluble carbamate, which can then be easily removed during an aqueous wash.
-
Scavenger Resins: Using a polymer-supported amine (scavenger resin) can be an effective way to remove excess Boc₂O. The resin can be filtered off, simplifying the work-up.[13]
-
Destructive Quench: Reagents like imidazole or trifluoroethanol can be used to catalytically decompose the excess Boc anhydride.[16][17]
-
-
Removal of Tert-butanol:
-
Distillation/Evaporation: If the product is thermally stable, tert-butanol can be removed by distillation or rotary evaporation.
-
Aqueous Extraction: Tert-butanol has some water solubility and can be partially removed with aqueous washes.
-
-
Urea-type Impurity: This can form from the reaction of the product with any unreacted isocyanate formed from the decomposition of Boc₂O, especially if the reaction is heated.
-
Troubleshooting:
-
Temperature Control: Perform the Boc protection at room temperature or slightly below to minimize the decomposition of Boc₂O.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to potentially reactive byproducts.
-
-
Q2: Is crystallization a viable purification method for the final product on a large scale?
A2: Yes, crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.
-
Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below, leading to high recovery of pure crystals.
-
Seeding: Using seed crystals of the pure product can help control the crystallization process, leading to a more uniform particle size and higher purity.
-
Cooling Profile: A controlled cooling profile is critical for obtaining large, pure crystals. Rapid cooling can lead to the precipitation of impurities.
| Parameter | Lab Scale (grams) | Scale-up (kilograms) | Key Considerations for Scale-up |
| Boc₂O Removal | Chromatography, simple extraction | Aqueous wash with scavenger amine, scavenger resin, or destructive quench | Avoids chromatography, which is often not feasible for large quantities. |
| Purification | Flash column chromatography | Crystallization | More economical and scalable. Requires careful solvent selection and process control. |
| Drying | High vacuum oven | Vacuum oven with controlled temperature | Ensure complete removal of residual solvents without degrading the product. |
References
- Benchchem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Reddit. (2014). Removal of Boc protecting group as workup?
- Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Benchchem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- WordPress. (2026).
- Chemtips - WordPress.com. (2012).
- Master Organic Chemistry. (2017).
- Beyond Benign. (2023).
- The University of Manchester. (2019).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.).
- ResearchGate. (2023).
- Benchchem. (2025).
- Myers, A. (n.d.).
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
- PubMed Central. (2022).
- ChemRxiv. (2024).
- Quora. (2019).
- PubMed. (2006).
- ResearchGate. (2001).
- ResearchGate. (2001).
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ResearchGate. (2021).
- ResearchGate. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Sinfoo Biotech. (n.d.). tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)
- Organic Chemistry Portal. (n.d.).
- Reddit. (2021). removal of excess boc anhydride.
- ACS Publications. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.
- SciSpace. (2006).
- Chemical Papers. (2022).
- chemicalbook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.
- ResearchGate. (2006).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2021).
- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
- BLDpharm. (n.d.). 1045855-64-8|tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)
- PubChemLite. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3).
- BLDpharm. (n.d.). tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)
- Amerigo Scientific. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
This guide provides in-depth troubleshooting and practical solutions for the purification of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. As a multifunctional pyridine derivative, this compound presents unique challenges that require a systematic and well-understood approach. This document is intended for researchers and drug development professionals seeking to achieve high purity for this critical intermediate.
Introduction: Understanding the Molecule
This compound is a polar aromatic compound featuring several key functional groups: a pyridine ring, a phenolic hydroxyl group, a methoxy ether, and a Boc-protected secondary amine. The interplay of these groups dictates its solubility, stability, and chromatographic behavior. The acidic phenol and basic pyridine nitrogen make the molecule potentially zwitterionic, while the bulky, lipophilic Boc group and the polar functional groups give it a mixed-polarity character. This duality is central to the purification challenges encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My crude product is an intractable oil or gum. How can I induce crystallization?
Answer: Oiling out is a common problem for compounds with multiple polar functional groups that can engage in extensive hydrogen bonding, disrupting crystal lattice formation.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal crystallization solvent system will be one in which the compound is sparingly soluble at room temperature but fully soluble upon heating. Given the molecule's mixed polarity, a binary solvent system is often required.
-
Initial Screening: Start with a small amount of the crude oil. Add a good solvent (a solvent that readily dissolves the compound, e.g., ethyl acetate, acetone, or methanol) dropwise until the oil just dissolves. Then, slowly add a poor solvent (an anti-solvent, e.g., hexanes, heptane, or diethyl ether) until persistent turbidity is observed.
-
Inducing Precipitation: If no solid forms, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure solid from a previous batch, add a single crystal to the supersaturated solution.
-
Trituration: Add a poor solvent to the oil and stir vigorously. This can sometimes wash away more soluble impurities and encourage the desired compound to solidify. A common combination is stirring the crude oil with diethyl ether or a 1:1 mixture of ethyl acetate/hexanes.
-
FAQ 2: I see multiple spots on my TLC plate after purification by column chromatography. What am I doing wrong?
Answer: This issue typically points to one of three problems: co-eluting impurities, on-column degradation, or an inappropriate choice of stationary/mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multi-spot TLC after column chromatography.
Detailed Explanation:
-
Tailing/Streaking: The phenolic hydroxyl and pyridine nitrogen can interact with acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape and inefficient separation. Adding a small amount of a competitive base like triethylamine (TEA) or an acid like acetic acid to the mobile phase can mitigate these interactions.
-
On-Column Degradation: The Boc protecting group is notoriously sensitive to acid. Standard silica gel is slightly acidic and can cause partial deprotection of the carbamate during long exposure on the column. This generates a new, more polar impurity (the free secondary amine).
-
Solution: Neutralize the silica gel by preparing a slurry with your mobile phase containing 1-2% triethylamine, then re-packing the column. Alternatively, using a different stationary phase like neutral alumina can prevent this degradation.
-
-
Co-eluting Impurities: If the spots are well-defined but close together, the resolving power of your chromatographic system is insufficient.
-
Solution: Decrease the polarity of your eluent for better separation. If that fails, switch to a different solvent system. A common alternative to ethyl acetate/hexanes is dichloromethane/methanol, which offers different selectivity. For very polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol may be necessary.
-
FAQ 3: My final product has a persistent color, but the desired compound should be colorless. How do I remove colored impurities?
Answer: Color often arises from highly conjugated, trace-level impurities formed through oxidation or side reactions.
Recommended Methods:
-
Charcoal Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w). Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Wash the Celite pad with fresh hot solvent. The filtrate can then be concentrated and crystallized. Caution: Charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.
-
-
Recrystallization: A carefully executed recrystallization is often sufficient to exclude colored impurities into the mother liquor, leaving behind pure, colorless crystals.
FAQ 4: How can I use liquid-liquid extraction to pre-purify my crude material?
Answer: The amphoteric nature of your molecule (acidic phenol, basic pyridine) can be exploited for an effective acid-base extraction to remove non-polar, non-ionizable impurities.
Workflow Diagram:
Caption: Liquid-liquid extraction scheme based on pH switching.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. Your product will move to the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
-
Layer Separation: Separate the aqueous layer containing your product.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the pH is basic (~8-9). This will deprotonate the pyridinium salt, making the product neutral and organic-soluble again.
-
Re-extraction: Extract the now basic aqueous solution multiple times with fresh ethyl acetate.
-
Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for purifying compounds of this type.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Gradient of 20% to 80% Ethyl Acetate in Hexanes | The mixed polarity of the compound requires a gradient elution. Start with low polarity to elute non-polar impurities and increase polarity to elute the product. |
| Additive | 0.5% (v/v) Triethylamine (TEA) | Prevents peak tailing by masking acidic silanol groups on the silica surface. |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. This results in better band sharpness and separation compared to wet loading. |
Protocol 2: Recrystallization
Ideal for a final purification step after chromatography to obtain a high-purity, crystalline solid.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethyl Acetate / Heptane | Ethyl acetate is a good solvent for this polar molecule, while heptane acts as an anti-solvent to induce crystallization. |
| Procedure | 1. Dissolve compound in a minimum amount of hot ethyl acetate. 2. Slowly add heptane until the solution becomes slightly cloudy. 3. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. | Slow cooling promotes the formation of larger, purer crystals. |
| Washing | Wash the collected crystals with a small amount of cold heptane. | Removes residual mother liquor containing soluble impurities. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Laurence, T., & Brian, S. (2010). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link]
Validation & Comparative
A Comparative Guide to the Synthesis and Activity of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthesis and biological activity of tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate and its derivatives. It is designed to offer researchers and drug development professionals a comprehensive overview of these compounds, their potential as kinase inhibitors, and how they compare to alternative scaffolds.
Introduction: The Therapeutic Potential of Pyridine-Based Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form key hydrogen bonds and other interactions within the ATP-binding site of kinases has made it a cornerstone in the development of targeted cancer therapies. Kinases, such as PI3K, mTOR, and BTK, are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.[1][2][3]
The title compound, this compound, and its derivatives represent a class of compounds with the potential to act as kinase inhibitors. The methoxy and hydroxyl substitutions on the pyridine ring, along with the carbamate side chain, offer multiple points for interaction with kinase active sites. This guide will explore the synthesis of these molecules and compare their biological activities to other relevant kinase inhibitors.
Synthesis of this compound Derivatives: A Plausible Synthetic Route
Below is a detailed, step-by-step experimental protocol for the proposed synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (4-hydroxypyridin-3-yl)carbamate (Intermediate 1)
-
To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (Et3N, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-hydroxypyridin-3-yl)carbamate.
Step 2: Synthesis of tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate (Intermediate 2)
This step is based on general methoxylation procedures for aromatic rings and may require optimization.
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a mild base such as potassium carbonate (K2CO3, 2.0 eq).
-
Add a methoxylating agent, for example, methyl iodide (MeI) or dimethyl sulfate ((CH3)2SO4), in a controlled manner. The regioselectivity of this step is crucial and may be influenced by the directing effects of the existing substituents.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Biological Activity and Comparison with Alternatives
Given the structural similarities to known kinase inhibitors, it is hypothesized that this compound derivatives will exhibit inhibitory activity against one or more protein kinases. For the purpose of this guide, we will compare the potential activity of this scaffold to established classes of kinase inhibitors, specifically PI3K/mTOR and BTK inhibitors, for which extensive data is available.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Comparative Activity Data
The following table compares the inhibitory activities of representative PI3K/mTOR and BTK inhibitors. While specific data for the title compound is not available, the data for structurally related sulfonamide methoxypyridine derivatives are included to provide a benchmark.
| Compound/Alternative | Target Kinase(s) | IC50 (nM) | Cell-based Assay (IC50) | Reference |
| Sulfonamide Methoxypyridine Derivative (22c) | PI3Kα | 0.22 | MCF-7: 130 nM | [1] |
| mTOR | 23 | HCT-116: 20 nM | [1] | |
| GDC-0980 | PI3Kα, β, δ, γ | 5, 27, 7, 14 | - | [2] |
| mTOR | 17 (Ki) | - | [2] | |
| Ibrutinib | BTK | 0.5 | - | [4] |
| Acalabrutinib | BTK | 3 | - | [3] |
| Zanubrutinib | BTK | <1 | - | [4] |
Analysis: The sulfonamide methoxypyridine derivative 22c demonstrates potent and dual inhibition of PI3Kα and mTOR, with low nanomolar efficacy.[1] This suggests that the 4-hydroxy-5-methoxypyridine core is a promising scaffold for developing kinase inhibitors. Compared to the well-established PI3K/mTOR inhibitor GDC-0980, compound 22c shows superior potency against PI3Kα.[1][2]
In the context of BTK inhibitors, compounds like Ibrutinib, Acalabrutinib, and Zanubrutinib exhibit extremely high potency.[3][4] While the target of the title compound is not confirmed, its structural features could potentially be adapted to target BTK or other kinases with similar ATP-binding pockets.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-based inhibitors is highly dependent on the nature and position of substituents on the pyridine ring.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase ATP-binding site.
-
Hydrophobic Pockets: The carbamate and other side chains can be modified to occupy hydrophobic pockets within the active site, thereby increasing potency and selectivity.
-
Methoxy and Hydroxyl Groups: The 4-hydroxy and 5-methoxy groups on the pyridine ring can form additional hydrogen bonds and van der Waals interactions, contributing to the overall binding affinity. The presence of a hydroxyl group can also provide a handle for further derivatization to improve pharmacokinetic properties.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with the potential for development as kinase inhibitors. While further research is needed to elucidate their precise biological target(s) and to optimize their synthetic route, the foundational chemistry and the activity of related compounds suggest that this scaffold is worthy of further investigation.
Future work should focus on:
-
The definitive synthesis and characterization of the title compound and a library of its derivatives.
-
Screening of these compounds against a panel of kinases to identify their primary biological target(s).
-
In-depth structure-activity relationship studies to optimize potency, selectivity, and drug-like properties.
-
In vitro and in vivo studies to evaluate the therapeutic potential of the most promising candidates in relevant disease models.
This guide provides a solid foundation for researchers interested in exploring this chemical space and contributing to the development of novel targeted therapies.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available from: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available from: [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. Available from: [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
A Technical Guide to Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged structure. This guide provides an in-depth comparison of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, a novel substituted pyridinol, with structurally related compounds. By examining available experimental data on analogous compounds, we will explore the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their potential as anticancer agents and kinase inhibitors. This document is intended to serve as a technical resource, offering detailed experimental protocols and data-driven insights to guide further research and development in this promising chemical space.
Physicochemical Properties and Structural Analysis
This compound possesses a unique combination of functional groups that are anticipated to influence its biological activity. The 4-hydroxy and 5-methoxy substituents on the pyridine ring are known to modulate the electronic and steric properties of the molecule, which can impact receptor binding and metabolic stability.[1] The N-tert-butyl methylcarbamate moiety at the 3-position introduces a bulky, lipophilic group that can influence cell permeability and target engagement.[2]
A comparative analysis of the physicochemical properties of the target compound and its analogs is crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₂H₁₈N₂O₄ | 254.28 | 1.8 |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | C₈H₁₁N₅S | 209.27 | 1.2 |
| Ethyl (5-amino-2H-pyrido[4,3-b][3][4]oxazin-7-yl)carbamate | C₁₁H₁₄N₄O₃ | 250.25 | 1.5 |
| 4-(4-Methoxyphenyl)pyridinecarboxamide derivative (12i) | C₃₀H₃₀N₄O₄S | 572.20 | 4.5 |
| Pyrazolo[4,3-c]pyridine derivative (Compound 7) | C₂₂H₁₉N₃O | 341.41 | 3.9 |
Synthesis of Substituted Pyridinol Carbamates
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: General Procedure for Carbamate Formation
This protocol is adapted from a general method for the N-tert-butoxycarbonylation of amines.[6]
-
Dissolution: Dissolve the aminomethyl pyridine intermediate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl carbamate derivative.
Comparative Biological Evaluation
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1] While direct experimental data for this compound is not available, we can infer its potential activity by comparing it with structurally similar compounds that have been evaluated for their anticancer and kinase inhibitory properties.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative activity of substituted pyridine derivatives against various cancer cell lines. The presence of hydroxyl and methoxy groups, as well as carbamate moieties, has been shown to influence cytotoxicity.[2][7]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative (8e) | MCF-7 | 0.11 | [8] |
| Pyridine-urea derivative (8n) | MCF-7 | 0.80 | [8] |
| Pyridocarbazole derivative (9) | CCRF/CEM | ~0.1 | [9] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - (255% T/C at 10 mg/kg) | [4] |
| 4-Phenoxypyridine derivative (23w) | HT-29 | 0.65 | [10] |
Structure-Activity Relationship Insights:
-
The potent activity of pyridine-urea derivatives suggests that the carbamate linkage in the target compound could be crucial for its biological effect.
-
The substitution pattern on the pyridine ring significantly impacts activity, as seen in the varied potencies of different pyridine derivatives.
-
The anticancer activity of pyridocarbazole and thiosemicarbazone derivatives highlights the diverse mechanisms through which pyridine compounds can exert their effects.[4][9]
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes.[11][12]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[4,5-b]pyridine derivative | Aurora A | Varies | [11] |
| Pyridine-based VRK1 inhibitor (26) | VRK1 | ~150 | [13] |
| 4-Phenoxypyridine derivative (23w) | c-Met | 1.91 | [10] |
| Pyrazolopyridine derivative (4) | CDK2/cyclin A2 | 240 | [14] |
Structure-Activity Relationship Insights:
-
The imidazo[4,5-b]pyridine core, which is structurally related to the substituted pyridine of the target compound, has been successfully utilized to develop potent kinase inhibitors.[11][12]
-
The specific substitutions on the pyridine ring are critical for achieving high potency and selectivity against different kinases.[10][13]
-
The ability of pyridine derivatives to inhibit various kinases, including Aurora A, VRK1, c-Met, and CDK2, suggests that this compound may also exhibit activity against one or more of these important cancer targets.[10][11][13][14]
Experimental Protocols for Biological Assays
To facilitate the direct evaluation and comparison of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound and its structurally related analogs. While direct experimental data for the target compound is currently lacking, the available information on similar pyridine derivatives strongly suggests its potential as a bioactive molecule, particularly in the areas of anticancer and kinase inhibition.
The structure-activity relationships discussed herein provide a rational basis for the future design and synthesis of novel analogs with improved potency and selectivity. The detailed experimental protocols offer a clear roadmap for the biological evaluation of these compounds.
Future research should focus on:
-
Synthesis: The development and optimization of a robust synthetic route for this compound and a library of its analogs.
-
In Vitro Screening: A comprehensive in vitro evaluation of these compounds against a panel of cancer cell lines and a diverse set of protein kinases to determine their potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Assessment of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of cancer.
By systematically addressing these research areas, the full therapeutic potential of this promising class of substituted pyridinol carbamates can be realized.
References
-
Synthesis of potential anticancer agents. Pyrido[4,3-b]o[3][4]xazines and pyrido[4,3-b]t[3][4]hiazines. Journal of Medicinal Chemistry.
- Zaki, M. E. A., Al-Salahi, R., & Al-Omar, M. A. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 70.
- Gzella, A., et al. (2007). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 15(12), 4237-4245.
- Agrawal, K. C., et al. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 19(10), 1209-1213.
- Chen, Y. L., et al. (1998). Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline. Journal of Medicinal Chemistry, 41(25), 5037-5045.
- Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 85, 1-9.
- Neuritogenic Militarinone-Inspired 4-Hydroxypyridones Target the Stress Pathway Kinase MAP4K4. Journal of Medicinal Chemistry.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. European Journal of Medicinal Chemistry.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules.
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A Comparative Guide to the Biological Efficacy of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate Analogs
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiproliferative and antitumor effects. The strategic placement of functional groups, such as hydroxyl (-OH) and methoxy (-OCH3) moieties, on the pyridine core has been shown to significantly modulate their pharmacological profiles. This guide provides a comparative analysis of the biological efficacy of tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate and its structural analogs, with a focus on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic and kinase inhibitory activities, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Analog Efficacy
While a direct head-to-head comparison of a comprehensive library of this compound analogs is not extensively documented in a single study, we can synthesize a comparative overview by examining the biological activities of structurally related pyridine and carbamate derivatives. The following table summarizes the in vitro efficacy of representative analogs against various cancer cell lines.
| Compound ID | Analog Type | Target Cell Line(s) | IC50 / GI50 (µM) | Key Findings & Inferences |
| 1 | Core Structure: 4-Substituted Pyridine-3-sulfonamide | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.9 | Demonstrates that the pyridine-3 scaffold can be a carrier for potent anticancer functionalities.[1] |
| 2 | 1,3,4-Oxadiazole derivative with fluoro-substituent | - | - | Fluoro-substitutions, particularly at the ortho position, can enhance inhibitory activity.[2] |
| 3 | Pyridine-2-carboxamide analog | CT26, MC38 (in vivo) | - | Shows significant in vivo tumor growth inhibition when combined with immunotherapy.[3] |
| 4 | Aryl Carbamate Derivative | U-87 MG, SH-SY5Y, A-375, MDA-MB-231 | ~40% viability reduction at 100 µM | Aryl carbamates exhibit moderate, broad-spectrum antiproliferative activity.[4] |
| 5 | 4-Aryl-1,4-Dihydropyridine | HeLa, MCF-7 | 5.2 - 59.0 | The substitution pattern on the 4-aryl ring is critical for cytotoxicity.[5] |
Note: The presented data is a synthesis from multiple studies on related, but not identical, series of compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents. Analysis of broader studies on related compounds provides valuable insights into the SAR of the this compound scaffold.
-
Role of Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the pyridine ring is a recurring theme in compounds with significant antiproliferative activity. These groups can participate in hydrogen bonding and other interactions within the active sites of target proteins, such as kinases, thereby enhancing binding affinity and inhibitory potency. Studies on methoxyflavone analogs have shown that the strategic placement of these moieties can significantly impact cytotoxicity.[6]
-
The Carbamate Moiety: The carbamate group is a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, and its steric bulk can be modulated to optimize target engagement. The tert-butyl group on the carbamate in our core structure is a bulky, lipophilic moiety that can influence solubility, cell permeability, and binding interactions. In some series of anticancer compounds, the nature of the alkyl group on the carbamate has been shown to influence cytotoxicity.
-
Impact of Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, to the pyridine or associated aryl rings can modulate the electronic properties and metabolic stability of the compound. In some instances, halogenation has been shown to enhance anticancer activity. For example, fluoro-substituted 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity.[2]
Potential Mechanisms of Action: Kinase Inhibition
A prevalent mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The structural features of the this compound scaffold are consistent with those of known kinase inhibitors. The pyridine ring can mimic the adenine core of ATP, the natural substrate for kinases, while the substituents can occupy adjacent hydrophobic pockets in the ATP-binding site, leading to competitive inhibition.
Caption: Generalized signaling pathway illustrating kinase inhibition by a pyridinyl carbamate analog.
Experimental Methodologies
The evaluation of the biological efficacy of potential anticancer compounds relies on a suite of standardized in vitro assays. Below are protocols for key experiments typically employed in such studies.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow of the MTT assay for determining cell viability.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a substrate (often a peptide with a phosphorylation site), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at an optimal temperature to allow for the phosphorylation of the substrate.
-
Detection: The method of detection can vary. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The existing body of research on related pyridine and carbamate derivatives strongly suggests that strategic modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation. Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs to elucidate more precise structure-activity relationships. Key areas for exploration include the modulation of the alkyl group on the carbamate, the introduction of various substituents on the pyridine ring, and the investigation of different substitution patterns. A deeper understanding of the molecular targets, particularly the specific kinases inhibited by these compounds, will be crucial for their rational design and optimization as next-generation cancer therapies.
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Kovaleva, E. G., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3616. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, a substituted hydroxypyridine derivative. Due to the limited publicly available data on this specific molecule, this document establishes a predictive SAR framework by drawing objective comparisons with structurally related hydroxypyridine and pyridone analogs. The insights and experimental protocols detailed herein are intended to empower researchers, scientists, and drug development professionals in designing and evaluating novel compounds based on this scaffold.
Introduction: The Therapeutic Potential of the Hydroxypyridine Scaffold
The pyridine ring is a fundamental heterocyclic structure prevalent in a vast number of FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Substituted hydroxypyridines, in particular, have garnered considerable interest due to their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The biological versatility of these compounds often stems from the strategic placement of functional groups on the pyridine core, which influences their pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound (CAS: 1138444-22-0)[3], a molecule possessing a unique combination of a hydroxyl, a methoxy, and a methylcarbamate group, suggesting a potential for multifaceted biological interactions.
Core Structure and Comparative Analogs
The core structure of the topic compound features a 4-hydroxypyridine ring substituted at the 5-position with a methoxy group and at the 3-position with a methylcarbamate moiety. To understand the SAR, we will compare it with a series of hypothetical and known analogs where key functional groups are modified.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Rationale for Comparison |
| Target Compound | -NH(CH₃)COOtBu | -OH | -OCH₃ | Baseline structure for analysis. |
| Analog 1 | -NH₂ | -OH | -OCH₃ | Evaluates the impact of the N-methyl-tert-butoxycarbonyl group versus a simple amino group. |
| Analog 2 | -NH(CH₃)COOtBu | -OCH₃ | -OCH₃ | Assesses the influence of the 4-hydroxyl group by replacing it with a methoxy group. |
| Analog 3 | -NH(CH₃)COOtBu | -OH | -H | Investigates the contribution of the 5-methoxy group to the overall activity. |
| Analog 4 | -NH(CH₃)COOtBu | -OH | -OH | Explores the effect of an additional hydroxyl group at the 5-position. |
Inferred Structure-Activity Relationships
Based on published studies of related hydroxypyridine and pyridone derivatives, we can infer the following SAR for our target compound and its analogs.
The Significance of the 4-Hydroxyl Group
The 4-hydroxyl group is a critical feature in many biologically active hydroxypyridines and 4-hydroxy-2-pyridones.[4] It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. In the context of enzyme inhibition, such as with histone deacetylases (HDACs) or metalloproteinases, this hydroxyl group can coordinate with metal ions in the active site.[5][6]
Hypothesis: The replacement of the 4-hydroxyl group with a methoxy group (Analog 2) is likely to reduce or alter the biological activity, particularly if the mechanism involves metal chelation or specific hydrogen bonding.
The Influence of the 5-Methoxy Group
The electronic and steric effects of substituents at the 5-position can significantly modulate the activity of the hydroxypyridine ring. A methoxy group at this position, as seen in the target compound, is an electron-donating group which can influence the pKa of the 4-hydroxyl group and the overall electron distribution of the ring system.
Hypothesis: The removal of the 5-methoxy group (Analog 3) may lead to a decrease in activity if its electron-donating nature is crucial for target engagement. Conversely, if steric hindrance is a limiting factor, its removal might enhance activity. The presence of a second hydroxyl group (Analog 4) could potentially increase antioxidant activity due to enhanced radical scavenging capabilities.[7]
The Role of the 3-Methylcarbamate Moiety
The tert-butyl methylcarbamate group at the 3-position is a bulky and lipophilic substituent. The carbamate functionality itself is found in numerous bioactive molecules and can influence pharmacokinetic properties.[8][9] The tert-butyl group can provide steric bulk that may either enhance binding through van der Waals interactions or hinder it due to steric clashes.
Hypothesis: Simplification of this group to a primary amine (Analog 1) would drastically alter the lipophilicity and steric profile of the molecule. This could lead to a significant change in cell permeability and target interaction. The bulky tert-butoxycarbonyl group may serve as a protecting group or contribute to a specific binding interaction.
Experimental Protocols for Activity Assessment
To validate the hypothesized SAR, a series of in vitro assays can be employed. The following protocols are adapted from established methodologies for evaluating the biological activities of hydroxypyridine derivatives.[2][7]
Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)
-
Test compounds and positive control (e.g., Ascorbic acid or Quercetin) dissolved in methanol at various concentrations.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add 100 µL of the test compound solution to a well of the 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[2]
Antimicrobial Activity Assessment (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural modifications for SAR analysis and a typical experimental workflow.
Caption: Comparative analogs for SAR analysis.
Caption: Workflow for SAR evaluation.
Conclusion and Future Directions
While direct experimental data for this compound is not yet prevalent in the literature, a robust SAR profile can be inferred through the systematic analysis of related hydroxypyridine analogs. The 4-hydroxyl and 5-methoxy groups are predicted to be key determinants of activity, likely through their involvement in target binding and modulation of the electronic properties of the pyridine ring. The 3-methylcarbamate moiety is expected to significantly influence the compound's physicochemical properties and steric interactions.
Future research should focus on the synthesis of the proposed analogs and their evaluation in a panel of biological assays to confirm these hypotheses. Further exploration of substitutions at other positions of the pyridine ring and modifications of the carbamate group could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
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Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. [Link]
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Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. [Link]
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Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
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Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. [Link]
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Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. [Link]
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A Comparative Guide to the Cross-Reactivity of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Introduction
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (henceforth referred to as Compound A) is a novel synthetic molecule featuring this privileged heterocyclic core. Its structural similarity to known kinase inhibitors necessitates a thorough evaluation of its target specificity and potential for off-target interactions, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of a lead compound is paramount for predicting its therapeutic window and potential side effects.
This guide provides a comparative analysis of Compound A's inhibitory activity against a hypothetical primary target, the PIM-1 kinase, and a panel of related kinases. PIM-1 is a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target.[1][2][3][4] We will also present data for structurally similar analogs to elucidate key structure-activity relationships. Furthermore, a detailed protocol for assessing inhibitory potency via a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided, offering a robust framework for in-house validation.
Comparative Inhibitory Activity
To assess the selectivity of Compound A, its inhibitory activity (IC50) was determined against our hypothetical primary target, PIM-1 kinase, and a panel of off-target kinases: PIM-2, PIM-3, and Tyrosine Kinase 2 (TYK2). The data presented in Table 1 is hypothetical and for illustrative purposes. For comparison, two structural analogs were also evaluated:
-
Analog 1: Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (lacks the 4-hydroxy group, replaced with a methoxy group).
-
Analog 2: Tert-butyl (4-hydroxypyridin-3-yl)methylcarbamate (lacks the 5-methoxy group).
| Compound | Primary Target: PIM-1 IC50 (nM) | Off-Target: PIM-2 IC50 (nM) | Off-Target: PIM-3 IC50 (nM) | Off-Target: TYK2 IC50 (nM) |
| Compound A | 15 | 250 | 450 | >10,000 |
| Analog 1 | 850 | >10,000 | >10,000 | >10,000 |
| Analog 2 | 50 | 800 | 1,200 | >10,000 |
Interpretation of Hypothetical Data:
The hypothetical data suggest that Compound A is a potent inhibitor of PIM-1 kinase with an IC50 of 15 nM. The presence of both the 4-hydroxy and 5-methoxy groups on the pyridine ring appears crucial for this high-potency interaction. The replacement of the 4-hydroxy group with a methoxy group in Analog 1 results in a significant loss of activity against PIM-1, indicating that the hydroxyl group may act as a key hydrogen bond donor in the kinase's active site. The removal of the 5-methoxy group in Analog 2 also reduces potency, albeit to a lesser extent, suggesting it contributes favorably to the binding affinity.
Importantly, Compound A demonstrates good selectivity for PIM-1 over the closely related PIM-2 and PIM-3 kinases, with at least a 16-fold and 30-fold lower potency, respectively. Its inactivity against the structurally distinct TYK2 kinase further underscores its selective profile within this hypothetical context.[5]
Experimental Protocol: Competitive ELISA for IC50 Determination
The following protocol describes a competitive ELISA for determining the inhibitory potency of small molecules against a target kinase.[6][7][8][9] This method relies on the competition between the test compound and a biotinylated tracer for binding to the immobilized target protein.
Materials:
-
High-binding 96-well microplates
-
Recombinant human PIM-1 kinase
-
Biotinylated tracer (a known PIM-1 ligand)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Test compounds (Compound A and analogs) dissolved in DMSO
Procedure:
-
Coating: Dilute recombinant PIM-1 kinase to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the test compounds in assay buffer (e.g., PBST with 0.1% BSA).
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Add 50 µL of the biotinylated tracer (at a pre-determined optimal concentration) to all wells except the blank.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of streptavidin-HRP (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental design and the potential biological relevance of Compound A, the following diagrams are provided.
Caption: Competitive ELISA workflow for IC50 determination.
Caption: Hypothetical PIM-1 signaling pathway and the inhibitory action of Compound A.
Conclusion
This guide presents a framework for evaluating the cross-reactivity of this compound. The hypothetical data highlight the compound's potential as a potent and selective PIM-1 kinase inhibitor. The detailed competitive ELISA protocol provides a practical method for researchers to validate these findings and assess the inhibitory activity of other small molecules. A thorough understanding of a compound's selectivity is a critical step in the drug development process, and the methodologies outlined here serve as a valuable resource for researchers in this field.
References
-
El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central. [Link]
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El-miligy, M. M., El-gohary, N. S., El-sayed, M. A., Ibrahim, T. M., El-gamal, K. M., El-miligy, M. F., ... & Hazzaa, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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El-Miligy, M. M., El-Gohary, N. S., El-Sayed, M. A., Ibrahim, T. M., El-Gamal, K. M., El-Miligy, M. F., ... & Hazzaa, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. [Link]
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Asadipour, A., et al. (2021). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. National Institutes of Health. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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A Comparative Guide to the Purity Validation of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Introduction
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS No. 1138444-22-0) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of certainty is paramount. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the stability of the final product.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of this compound. We will move beyond simple protocol listings to explain the scientific rationale behind method selection, offering a self-validating framework for researchers. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4]
Understanding the Impurity Landscape
A robust purity validation strategy begins with a theoretical assessment of potential impurities based on the compound's structure and synthetic route. For this compound, impurities can be classified according to ICH Q3A guidelines:[3][5]
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis of the substituted pyridine ring or the installation of the carbamate group.[6]
-
By-products: Resulting from side reactions during synthesis.
-
Degradation Products: The molecule contains functional groups (carbamate, phenol) susceptible to hydrolysis or oxidation, especially under stress conditions like heat, light, or non-neutral pH.[6]
-
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.[3]
-
Residual Solvents: Solvents used during synthesis and purification which are not fully removed.[2]
Orthogonal Analytical Techniques: A Comparative Analysis
No single analytical method can provide a complete purity profile. A multi-pronged, orthogonal approach, where techniques with different separation and detection principles are employed, is essential for a comprehensive assessment. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Thermal Analysis (DSC/TGA), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the cornerstone for purity analysis of non-volatile organic compounds, offering high resolution and sensitivity for separating the main component from closely related impurities.
Causality of Method Choice: The compound's aromatic pyridine core makes it an excellent chromophore for UV detection. Its moderate polarity is ideal for reversed-phase chromatography, which separates molecules based on their hydrophobicity. A C18 column, packed with octadecyl-silica, provides a non-polar stationary phase that effectively retains the analyte and separates it from more polar or less polar impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase to ensure the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
Rationale: A gradient elution is crucial to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar impurities to late-eluting non-polar ones.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm (or determined by DAD analysis of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
System Suitability & Trustworthiness:
Before sample analysis, perform a system suitability test using a standard solution. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Reproducibility: Five replicate injections should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Impurity Classification |
| 1 | 4.2 | 15,800 | 0.08 | Unknown Impurity |
| 2 | 12.5 | 19,750,000 | 99.75 | Main Compound |
| 3 | 18.9 | 39,500 | 0.17 | Unknown Impurity |
| Total | 19,805,300 | 100.00 |
Caption: Representative HPLC data for purity assessment.
Quantitative ¹H NMR (qNMR) for Absolute Purity
While HPLC provides a relative purity value (100% purity assumption), qNMR offers a direct, absolute measure of purity against a certified internal standard.[7][8] It is a powerful orthogonal technique as its detection principle (nuclear spin) is completely different from chromatography.[8]
Causality of Method Choice: qNMR is nearly universal for proton-containing organic molecules and does not require a reference standard for each impurity.[7] By comparing the integral of a unique proton signal from the analyte to the integral of a signal from a known amount of a high-purity internal standard, the absolute mass of the analyte can be determined.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Purity ≥ 99.5%). Rationale: Maleic acid is chosen because it is non-volatile, stable, has a simple spectrum (a singlet in the olefinic region), and its signals do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of the maleic acid internal standard.
-
Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.
-
-
NMR Parameters:
-
Solvent: DMSO-d₆.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 30 seconds. Rationale: A long relaxation delay is critical to ensure complete T1 relaxation for all protons, allowing for accurate integration.
-
Number of Scans: ≥ 16.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methoxy protons) and the singlet from the internal standard.
-
Calculation and Data Presentation
The purity (P) of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
PIS: Purity of the internal standard
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 254.28 g/mol | 116.07 g/mol |
| Integrated Signal | Methoxy (-OCH₃) | Olefinic (-CH=CH-) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 2.45 | 1.00 |
| Calculated Purity | 99.2% | 99.8% (Certified) |
Caption: Example calculation of absolute purity using qNMR.
Thermal Analysis (DSC & TGA) for Solvents and Solid-State Purity
Thermal analysis provides crucial information about residual solvents, water content, and solid-state purity.[9][10][11]
Causality of Method Choice:
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is highly effective for quantifying volatile components like water and residual solvents, which are often invisible to HPLC-UV and can be difficult to quantify by NMR.[12][13]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a thermal transition. For a highly pure crystalline solid, DSC shows a sharp melting endotherm. Impurities broaden this peak and depress the melting point, which can be used to estimate purity via the van't Hoff equation.[9]
Experimental Protocols
TGA Protocol:
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Mass: 5-10 mg.
-
Temperature Program: Ramp from 25 °C to 300 °C at 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
DSC Protocol:
-
Instrumentation: DSC instrument.
-
Sample Pan: Hermetically sealed aluminum pan.
-
Sample Mass: 2-5 mg.
-
Temperature Program: Ramp from 25 °C to 200 °C (or above melting point) at 2 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Data Presentation: Summary of Thermal Analysis
| Technique | Observation | Interpretation |
| TGA | 0.15% weight loss between 30 °C and 120 °C. | Indicates 0.15% residual volatile content (water/solvent). |
| Onset of decomposition at ~220 °C. | Defines the thermal stability limit of the compound. | |
| DSC | Sharp endotherm with onset at 175.2 °C. | Melting point of the crystalline solid. |
| Purity calculated from melt peak shape. | 99.6% (based on van't Hoff analysis). |
Caption: Interpreting thermal data for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is superior for non-volatile related substances, GC-MS is the gold standard for identifying and quantifying volatile organic impurities and residual solvents.
Causality of Method Choice: Carbamates can be thermally labile, making direct high-temperature GC analysis challenging.[14] However, a "headspace" GC-MS method is ideal. In this technique, the solid sample is heated in a sealed vial, and only the volatile components in the headspace are injected into the GC. This avoids thermal degradation of the main compound while providing excellent sensitivity for residual solvents.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or similar phase designed for solvent analysis.
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial and seal.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Incubation Time: 15 min.
-
-
GC Parameters:
-
Injector Temperature: 200 °C.
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
-
-
MS Parameters: Scan from m/z 35 to 350. Identification is confirmed by matching the mass spectrum to a library (e.g., NIST).
Integrated Purity Validation Workflow
A comprehensive and trustworthy purity statement is derived from synthesizing the results of these orthogonal methods. The workflow below illustrates how these techniques are integrated to build a complete purity profile.
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A Comparative Guide to Pyridine Derivatives in Oncological Research: Evaluating Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate in Context
For Researchers, Scientists, and Drug Development Professionals
The Pyridine Nucleus: A Privileged Scaffold in Anticancer Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a recurring motif in a multitude of clinically successful drugs.[1] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive starting point for the design of targeted therapies. In the realm of oncology, pyridine derivatives have demonstrated a broad spectrum of activities, including the inhibition of kinases, tubulin polymerization, and topoisomerases, all critical targets in cancer progression.[2]
Comparative Analysis of Substituted Pyridine Derivatives
To understand the potential of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate, we will compare it with several classes of pyridine derivatives for which anticancer activity has been experimentally determined.
Aminopyridine Derivatives
3-Aminopyridine derivatives have been investigated for their potential as anticancer agents. Their biological activity is often attributed to their ability to interact with various intracellular targets.
Synthesis of 3-Aminopyridine Derivatives:
A general synthetic approach to 3-amino-4-substituted pyridines can be achieved through a multi-step process starting from readily available precursors. For instance, 3-amino-4-methylpyridine can be synthesized from 4-methylpyridine-3-boronic acid.[3]
Anticancer Activity of Aminopyridine Conjugates:
A study on amino acid conjugates of aminopyridine revealed promising cytotoxic activities against ovarian cancer cell lines (A2780 and A2780CISR). Notably, some derivatives displayed significant inhibition in cisplatin-resistant cell lines, suggesting their potential to overcome drug resistance.[4][5]
| Compound | A2780 IC50 (µM)[5] | A2780CISR IC50 (µM)[5] |
| S3c | 15.57 | 11.52 |
| S5b | >50 | 25.12 |
| S6c | 35.21 | 18.34 |
Pyrazolopyridine Derivatives
The fusion of a pyrazole ring to a pyridine core gives rise to pyrazolopyridines, a class of compounds with diverse biological activities.
Antiproliferative Activity of Pyrazolopyridine Derivatives:
Certain pyrazolopyridine derivatives have shown in vitro antiproliferative activity against human cancer cell lines. For example, 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido- [2',3':3,4]pyrazolo[1,5-a]pyrimidine exhibited cytotoxic properties against multiple cancer cell lines.[6]
Thiadiazole-Triazole-Pyridine Hybrids
The combination of multiple heterocyclic rings can lead to compounds with enhanced biological activity. Hybrid molecules containing thiadiazole, triazole, and pyridine moieties have been synthesized and evaluated for their anticancer potential.
Cytotoxic Effects of Trilogy-Function Derivatives:
These hybrid compounds have demonstrated dose-dependent cytotoxicity against MCF-7 (breast cancer) and WRL-68 (normal) cell lines. Some derivatives showed promising anticancer activity with moderate to low toxicity towards normal cells.[2]
| Compound | MCF-7 IC50 (µg/mL)[2] | WRL-68 IC50 (µg/mL)[2] |
| C1 | 90.02 | 121.9 |
| C2 | 110.4 | 272.8 |
This compound: A Structural Perspective and Hypothetical Activity
While specific experimental data for the title compound is lacking, we can infer its potential activity based on the structure-activity relationships of related pyridine derivatives.
Proposed Synthesis:
A plausible synthetic route to this compound could involve the following key steps:
A potential synthetic workflow for the target compound.
Structural Features and Potential for Anticancer Activity:
The structure of this compound possesses several features that are often associated with biological activity in pyridine derivatives:
-
Hydroxy and Methoxy Substituents: The presence of hydroxyl and methoxy groups on the pyridine ring can influence the compound's electronic properties and its ability to form hydrogen bonds with biological targets. These groups are often found in active pyridine-based kinase inhibitors.
-
Carbamate Moiety: The tert-butyl carbamate group is a common protecting group for amines, but it can also contribute to the overall lipophilicity and cell permeability of the molecule.
-
Substitution Pattern: The 3,4,5-substitution pattern on the pyridine ring is of interest, as the relative positions of functional groups are critical for target engagement.
Based on these features, it is plausible that this compound could exhibit inhibitory activity against certain kinases or other enzymes implicated in cancer cell signaling. However, without experimental validation, this remains a hypothesis. The bulky tert-butyl group might also sterically influence binding to a target protein.
Experimental Protocols for Evaluating Anticancer Activity
To experimentally assess the anticancer potential of novel pyridine derivatives like the one , a series of in vitro assays are typically employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for the MTT cytotoxicity assay.
Future Directions
The pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While this guide has provided a comparative overview of several classes of pyridine derivatives, the specific biological activity of this compound remains to be elucidated. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and relevant molecular targets to determine its therapeutic potential.
References
- Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones. Arch Pharm (Weinheim). 2001 Jul;334(7):219-23.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Ann Med Health Sci Res. 2022;12:1:49-59.
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Des Devel Ther. 2021;15:1587-1603.
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed. Available from: [Link]
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chem Biol. 2014;9(10):2243-2248.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2022;13(10):1159-1185.
- Preparation method of 3-amino-4-methylpyridine. Google Patents.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents.
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Comparative Analysis of Synthetic Routes to Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS No. 1138444-22-0) represents a significant heterocyclic building block, the demand for which is driven by its utility in the preparation of various biologically active molecules. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances for researchers, scientists, and drug development professionals.
Introduction to the Target Molecule
This compound is a substituted pyridine derivative featuring a carbamate functional group. The pyridine scaffold is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The specific arrangement of the hydroxyl, methoxy, and N-Boc-protected aminomethyl groups on the pyridine ring makes it a versatile intermediate for further chemical elaboration.
This guide will explore two distinct, plausible synthetic strategies for the preparation of this target molecule, starting from commercially available precursors. Each route will be evaluated based on its chemical logic, potential for optimization, and the challenges that may be encountered.
Route 1: Synthesis via Reductive Amination of a Pyridine-3-carbaldehyde Intermediate
This initial proposed route leverages the well-established reactivity of pyridine aldehydes and the robustness of reductive amination for the introduction of the aminomethyl side chain. The synthesis commences with the preparation of a suitably substituted pyridine-3-carbaldehyde, followed by the key reductive amination step and subsequent protection of the resulting amine.
Synthetic Pathway Overview
Caption: Proposed Synthetic Pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-pyridine-3-carbaldehyde
The synthesis of the key aldehyde intermediate can be achieved from 3-bromo-5-methoxypyridine via a Grignard reaction followed by formylation.[1]
-
Reaction: To a solution of 3-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of n-butyllithium is added dropwise. After stirring for 1 hour, N,N-dimethylformamide (DMF) is added, and the reaction is stirred for an additional 30 minutes before quenching with a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reductive Amination with Methylamine
The aldehyde is then subjected to reductive amination to introduce the methylamino group.
-
Reaction: 5-Methoxy-pyridine-3-carbaldehyde is dissolved in methanol, and a solution of methylamine in methanol is added. The mixture is stirred for 1-2 hours. Sodium borohydride is then added portion-wise at 0 °C, and the reaction is stirred overnight at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude amine is typically used in the next step without further purification.
Step 3: Introduction of the 4-Hydroxy Group
The introduction of the hydroxyl group at the 4-position of the pyridine ring is a critical and often challenging step. A potential method involves an oxidation/rearrangement sequence. A more direct, though potentially lower-yielding, approach could be electrophilic hydroxylation.
Step 4: N-Boc Protection
The final step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
-
Reaction: The crude N-methyl-1-(4-hydroxy-5-methoxypyridin-3-yl)methanamine is dissolved in a suitable solvent such as dichloromethane or THF. Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or N,N-diisopropylethylamine are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with aqueous ammonium chloride solution, dried, and concentrated. The final product is purified by column chromatography.
Discussion of Route 1
Advantages:
-
This route utilizes common and well-understood reactions.
-
The starting materials are commercially available.
Challenges:
-
The introduction of the 4-hydroxy group on the pyridine ring can be problematic and may require significant optimization to achieve good yields and regioselectivity.
-
The multi-step nature of this route may lead to a lower overall yield.
Route 2: Synthesis via Curtius or Hofmann Rearrangement from a Pyridine-3-carboxylic Acid Derivative
This alternative strategy builds the core pyridine structure with the desired substitution pattern early in the synthesis and introduces the aminomethyl group via a rearrangement reaction. This approach could potentially offer better control over the substitution pattern of the pyridine ring.
Synthetic Pathway Overview
Caption: Proposed Synthetic Pathway for Route 2.
Experimental Protocols
Step 1: Preparation of 4-Hydroxy-5-methoxynicotinic Acid
The synthesis of the substituted nicotinic acid is the key starting point for this route. This could be achieved through a multi-step synthesis starting from simpler pyridine derivatives.
Step 2: Esterification and Amidation
The carboxylic acid is first converted to its methyl ester, followed by amidation.
-
Esterification: 4-Hydroxy-5-methoxynicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid.
-
Amidation: The resulting methyl ester is treated with aqueous ammonia under pressure and heat to yield the corresponding amide.
Step 3: Hofmann or Curtius Rearrangement
The amide is then subjected to a Hofmann or Curtius rearrangement to form the corresponding amine with one less carbon.
-
Hofmann Rearrangement: The amide is treated with bromine and a strong base, such as sodium hydroxide, to yield the amine.
-
Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate that can be trapped with tert-butanol to directly form the Boc-protected amine.
Step 4: N-Methylation
The final step is the methylation of the carbamate nitrogen.
-
Reaction: The tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an inert solvent like THF.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted, dried, and purified by chromatography.
Discussion of Route 2
Advantages:
-
This route establishes the substitution pattern on the pyridine ring early, which can lead to better overall regioselectivity.
-
The Hofmann or Curtius rearrangement is a reliable method for the synthesis of amines from carboxylic acid derivatives.
Challenges:
-
The synthesis of the starting material, 4-hydroxy-5-methoxynicotinic acid, may be lengthy.
-
The N-methylation of the carbamate can sometimes be challenging and may require careful optimization of reaction conditions to avoid side reactions.
Comparative Summary
| Feature | Route 1: Reductive Amination | Route 2: Rearrangement from Nicotinic Acid |
| Key Transformation | Reductive Amination | Hofmann/Curtius Rearrangement |
| Starting Materials | Commercially available substituted pyridines | Potentially requires synthesis of a substituted nicotinic acid |
| Regioselectivity | Potentially challenging for hydroxylation | Generally well-controlled |
| Number of Steps | Potentially fewer steps from a common intermediate | May require more steps for starting material synthesis |
| Scalability | Reductive amination is generally scalable | Rearrangement reactions can be scalable with care |
| Potential Issues | Hydroxylation of the pyridine ring | Synthesis of the starting nicotinic acid, N-methylation |
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory.
Route 1, which proceeds via a pyridine-3-carbaldehyde, is conceptually straightforward but may present challenges in the regioselective introduction of the 4-hydroxy group. Route 2, utilizing a rearrangement reaction from a substituted nicotinic acid, offers better control over the substitution pattern but may require a more involved synthesis of the starting material.
Further experimental validation and optimization are necessary to determine the most efficient and practical route for the large-scale production of this valuable intermediate. Researchers are encouraged to consider the safety and environmental impact of the reagents and solvents used in each step.
References
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Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
- Google Patents.
- Google Patents.
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]
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Sinfoo Biotech. This compound. [Link]
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ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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PMC. tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate. [Link]
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ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]
- Google Patents. Preparation method of 3-amino-4-methylpyridine.
- Google Patents. 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
- Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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- Google Patents. Synthesis of substituted pyrazines.
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The Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate Against Known MEK1 Inhibitors
Introduction: The Quest for Precision in Cancer Therapy
The dysregulation of cellular signaling pathways is a fundamental characteristic of many cancers. Among these, the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis, making it a prime target for therapeutic intervention. The MEK1 and MEK2 kinases, situated centrally in this cascade, are key mediators of oncogenic signals, and their inhibition has proven to be a successful strategy in the treatment of various cancers.
This guide introduces a novel investigational compound, Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (hereafter referred to as Compound X), a small molecule with structural motifs suggesting potential kinase inhibitory activity. Given the prevalence of substituted pyridine and carbamate moieties in known kinase inhibitors, we hypothesize that Compound X may exert its effects through the inhibition of a key kinase in a major signaling pathway. For the purposes of this comparative analysis, we will explore the hypothetical scenario that Compound X is an inhibitor of MEK1.
To rigorously evaluate the potential of Compound X, it is essential to benchmark its performance against established, clinically relevant inhibitors of the same target. This guide provides a comprehensive framework for such a comparison, using the well-characterized and FDA-approved MEK1/2 inhibitors, Trametinib and Cobimetinib , as our benchmarks. We will delve into the experimental methodologies required to assess the biochemical potency and cellular activity of Compound X, presenting a clear, data-driven comparison to contextualize its potential as a novel therapeutic agent.
The MAPK/ERK Signaling Pathway: A Key Therapeutic Target
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the Raf family of serine/threonine kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases, meaning they can phosphorylate both threonine and tyrosine residues. Their sole known substrates are the downstream kinases ERK1 and ERK2. The phosphorylation of ERK1/2 by MEK1/2 leads to their activation and subsequent translocation to the nucleus, where they phosphorylate a multitude of transcription factors, ultimately driving cellular responses.
Figure 2: Workflow for the in vitro MEK1 kinase assay.
Protocol 2: Cell-Based Assay for ERK Phosphorylation (Western Blot)
This assay measures the ability of the inhibitors to block MEK1 activity within a cellular context by quantifying the phosphorylation of its downstream target, ERK. A reduction in phosphorylated ERK (p-ERK) levels indicates successful target engagement and inhibition by the compound.
Principle: Cells with a constitutively active MAPK pathway (e.g., those with a BRAF or RAS mutation) are treated with the inhibitors. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The levels of p-ERK and total ERK are detected using specific antibodies.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with a known activating BRAF or RAS mutation (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X, Trametinib, and Cobimetinib for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with an antibody against total ERK1/2. [1]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
-
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the initial benchmarking of a novel investigational compound, this compound (Compound X), as a hypothetical MEK1 inhibitor. By comparing its performance against the established drugs Trametinib and Cobimetinib, we can begin to understand its potential potency and cellular activity. The provided experimental protocols for in vitro kinase assays and cell-based phospho-ERK analysis represent the gold standard for characterizing MEK inhibitors.
The hypothetical data presented for Compound X, with an in vitro IC₅₀ of 8.5 nM and a cellular EC₅₀ of 50 nM, would position it as a potent inhibitor of MEK1, albeit with slightly lower potency than Trametinib and comparable in vitro potency to Cobimetinib. Should these results be borne out by experimental data, further investigations would be warranted. These would include kinase selectivity profiling against a broad panel of kinases to assess its specificity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant cancer models.
Ultimately, the rigorous and systematic benchmarking of novel compounds against known inhibitors is a critical step in the drug discovery and development process. It provides the necessary context to make informed decisions about which candidates have the greatest potential to become the next generation of precision medicines.
References
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Thamilselvan, V., et al. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. 2019. Available from: [Link]
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Falchook, G.S., et al. Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy. 2014. Available from: [Link]
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Neuromics. Trametinib. Available from: [Link]
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Infante, J.R., et al. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research. 2014. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate (CAS Number: 1138444-22-0), a compound that, while not extensively documented, belongs to chemical families with well-defined hazard profiles. By understanding the chemical nature of this compound—a carbamate derivative containing a pyridine ring—we can establish a disposal protocol grounded in established safety principles.
The core principle of this guide is risk mitigation through informed procedures. The carbamate functional group suggests potential toxicity and regulatory scrutiny under hazardous waste guidelines.[1][2][3] The pyridine moiety introduces considerations of flammability and potential for harmful inhalation.[4][5][6][7] Therefore, the following procedures are designed to address these combined risks, ensuring the safety of laboratory personnel and environmental protection.
I. Hazard Assessment and Chemical Profile
| Property | Value/Inferred Characteristic | Source/Rationale |
| CAS Number | 1138444-22-0 | [8] |
| Molecular Formula | C12H18N2O4 | [8] |
| Molecular Weight | 254.28 | [8] |
| Physical Form | Likely a solid at room temperature | Based on similar carbamate and pyridine derivatives.[9] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Potential for serious eye irritation. Classified as hazardous waste. | Inferred from the hazards of carbamates and pyridine derivatives.[4][10][11] |
| Regulatory Status | Carbamate wastes are regulated as hazardous by the EPA.[1][3] | Federal regulations on carbamate production and disposal. |
II. Personnel Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][12]
-
Eye and Face Protection : Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection : A chemical-resistant lab coat must be worn. Ensure it is fully buttoned to provide maximum coverage.[5][12]
-
Respiratory Protection : All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Never dispose of this chemical down the drain or in regular solid waste.[4]
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Container : Designate a specific, sealable, and clearly labeled hazardous waste container for this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The label must include the full chemical name: "this compound," the CAS number (1138444-22-0), and the words "Hazardous Waste."[12]
-
No Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[12] Carbamates should generally be segregated from strong acids, bases, and oxidizing agents.[13]
Step 2: Waste Accumulation and Storage
-
Secure Storage : Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[4][6]
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
-
Log Keeping : Maintain a log of the waste added to the container, including the quantity and date.
Step 3: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Provide Information : Be prepared to provide all necessary information about the waste, including the chemical name, CAS number, and quantity.
-
Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for waste pickup and disposal.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
In Case of a Spill :
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant or you are not trained to handle it, secure the area and contact your EHS department immediately.[6]
-
For minor spills, while wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4]
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container for disposal.[14]
-
Clean the spill area thoroughly.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
V. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
References
- tert-Butyl (4,5-dimethoxypyridin-3-yl)
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. Amerigo Scientific.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol
- Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Labor
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
- Pyridine Standard Operating Procedure.
- Carbamate Test Mixture | Pickering Laboratories - Safety Data Sheet (SDS).
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.
- Production, Import, Use, and Disposal of Pyridine.
- tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH.
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)
- Safety Data Sheet - Methocarbamol. TCI Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAM
- tert-Butyl (4,5-dimethoxypyridin-3-yl)
- tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
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A Comprehensive Guide to the Safe Handling of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes established safety principles for its constituent chemical classes—carbamates and pyridines—to establish a robust framework for its safe utilization in a laboratory setting.
The carbamate functional group is a known structural motif in various bioactive molecules, including pesticides, and some compounds in this class can exhibit toxicity.[1] Similarly, pyridine and its derivatives are common in pharmaceuticals and agrochemicals and can present hazards such as skin and eye irritation, with potential for absorption through the skin.[2][3] Given the combined structural alerts, a cautious and well-defined handling protocol is imperative.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety.[4] While specific toxicological data for this compound is not available, the potential hazards can be inferred from its chemical structure, which incorporates both a carbamate and a pyridine moiety.
Potential Hazards:
-
Oral Toxicity: A structurally related compound, tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate, is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is prudent to assume a similar or greater level of toxicity for the target compound.
-
Skin and Eye Irritation: Pyridine derivatives are known to cause skin and eye irritation.[3] Carbamates can also cause skin irritation upon prolonged contact.[5]
-
Inhalation: While the compound is likely a solid at room temperature, any aerosolized dust could be harmful if inhaled.[6]
-
Carcinogenicity: Some carbamates are suspected of causing cancer.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is mandatory when handling this compound.[8] The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2][4] | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[3] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[1][2] Always inspect gloves for tears or punctures before use and change them frequently. | Provides a critical barrier against skin contact, which can be a primary route of exposure for pyridine derivatives.[3] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[4] Full-length pants and closed-toe shoes must be worn. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[2][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling potentially harmful aerosols or vapors.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.[9]
Receiving and Storage
-
Labeling: Upon receipt, ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.[8][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] Keep the container tightly closed to prevent absorption of moisture.[2]
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, read and understand this safety guide. Ensure that a spill kit, eyewash station, and safety shower are readily accessible.[8]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Work Area: Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: Use a clean spatula for transferring the solid. Avoid creating dust. If any static is present, use an anti-static gun.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood.
-
Doffing PPE: Remove gloves first, followed by the lab coat, and finally the eye protection. Wash hands thoroughly with soap and water after removing PPE.[5][10]
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.[4][8]
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, absorbent material), must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program.[4] Follow all local, state, and federal regulations.[11][12] Incineration is a common disposal method for pyridine and carbamate waste.[11][13]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Safe Handling Workflow Diagram.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Cooling Tower Chemicals - CARBAM
- Personal protective equipment for handling 4-(4-Aminophenoxy)pyridine-2-carboxamide. (2025). BenchChem.
- Pyridine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
